4,6-O-Isopropylidene-D-glucal
Description
The exact mass of the compound this compound is 186.08920892 g/mol and the complexity rating of the compound is 224. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-9(2)12-5-7-8(13-9)6(10)3-4-11-7/h3-4,6-8,10H,5H2,1-2H3/t6-,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQDIYMHBQNXLE-PRJMDXOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C=CO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51450-36-3 | |
| Record name | 51450-36-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,6-O-Isopropylidene-D-glucal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4,6-O-Isopropylidene-D-glucal from D-glucal, a critical process for the preparation of selectively protected carbohydrate building blocks used in drug development and complex oligosaccharide synthesis. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
D-glucal is a versatile starting material in carbohydrate chemistry, valued for its potential for conversion into a wide array of stereochemically defined structures. The selective protection of its hydroxyl groups is a fundamental strategy for its use as a synthetic intermediate. The formation of a 4,6-O-isopropylidene acetal (B89532), also known as an acetonide, is a common tactic to protect the primary C-6 hydroxyl and the secondary C-4 hydroxyl groups simultaneously. This protection scheme allows for subsequent chemical modifications at the C-3 hydroxyl group.
A significant challenge in the synthesis of this compound is the inherent acid sensitivity of the endocyclic double bond in the D-glucal ring system. Standard acid-catalyzed acetalization methods can lead to undesired rearrangement of the double bond, resulting in the formation of byproducts and significantly reducing the yield of the target compound. Therefore, the use of mild reaction conditions is paramount to achieve a successful and efficient synthesis.
This guide outlines a reliable method for the regioselective isopropylidenation of D-glucal at the 4,6-positions, employing 2,2-dimethoxypropane (B42991) as the isopropylidene source and a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH), to minimize side reactions.
Reaction Scheme and Mechanism
The reaction proceeds via an acid-catalyzed acetal exchange mechanism. The p-toluenesulfonic acid protonates one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, making it a good leaving group (methanol). The resulting oxocarbenium ion is then attacked by one of the hydroxyl groups of D-glucal. A subsequent intramolecular reaction with the other participating hydroxyl group, followed by the elimination of a second methanol (B129727) molecule, leads to the formation of the cyclic isopropylidene acetal. The greater reactivity of the primary C-6 hydroxyl group and the formation of a stable six-membered ring drive the regioselectivity of the reaction towards the 4,6-diols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from D-glucal. These values are based on analogous reactions and represent a typical experimental setup.
| Parameter | Value | Notes |
| Reactants | ||
| D-glucal | 1.0 equivalent | Starting material |
| 2,2-Dimethoxypropane | 1.5 - 2.5 equivalents | Isopropylidene source and water scavenger |
| p-Toluenesulfonic acid (p-TsOH) monohydrate | 0.01 - 0.05 equivalents | Acid catalyst |
| Solvent | ||
| N,N-Dimethylformamide (DMF) or Acetone | Anhydrous | Reaction medium |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | To minimize side reactions |
| Reaction Time | 12 - 24 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching Agent | Triethylamine (B128534) or Saturated NaHCO₃ solution | To neutralize the acid catalyst |
| Purification Method | Column Chromatography (Silica gel) | Eluent: Hexane/Ethyl Acetate (B1210297) gradient |
| Expected Yield | 60-80% | Varies depending on reaction scale and purity of reagents |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
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D-glucal
-
2,2-Dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetone
-
Triethylamine (Et₃N) or Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add D-glucal (1.0 eq).
-
Dissolution: Dissolve the D-glucal in anhydrous DMF or anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (1.5-2.5 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (to neutralize the p-TsOH) or by pouring the reaction mixture into a separatory funnel containing dichloromethane and washing with saturated aqueous NaHCO₃.
-
Extraction: If the reaction was performed in DMF, dilute the mixture with ethyl acetate and wash sequentially with water and brine. If performed in acetone, after quenching, the solvent can be removed under reduced pressure and the residue taken up in dichloromethane for washing.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
The following diagrams illustrate the key aspects of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship from starting material to the final target molecule.
Conclusion
The synthesis of this compound from D-glucal is a crucial transformation for the advancement of medicinal chemistry and glycobiology. The protocol detailed in this guide, which emphasizes the use of mild acidic catalysis to preserve the integrity of the glucal double bond, provides a reliable pathway to this valuable synthetic intermediate. Careful control of reaction conditions and a thorough purification process are essential for obtaining a high yield of the desired product. This protected D-glucal derivative serves as a versatile platform for the introduction of various functionalities at the C-3 position, enabling the synthesis of a diverse range of complex carbohydrate-based molecules.
An In-depth Technical Guide to 4,6-O-Isopropylidene-D-glucal: A Core Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-O-Isopropylidene-D-glucal is a partially protected derivative of D-glucal, a key chiral building block in modern carbohydrate chemistry. Its strategic protection at the 4- and 6-positions leaves the C3 hydroxyl group and the electron-rich double bond accessible for a variety of chemical transformations. This unique structural feature makes it a valuable intermediate in the stereoselective synthesis of complex carbohydrates, nucleoside analogues, and other biologically active molecules, including potential antiviral and anticancer agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in drug development, complete with detailed experimental protocols and visual workflows.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 51450-36-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 65-68 °C | |
| Specific Rotation ([α]D) | +12.5° (c 1, CHCl₃) | |
| Storage Temperature | 2-8°C | [1] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.42 | d | 6.2 | H-1 |
| 4.85 | dd | 6.2, 1.8 | H-2 |
| 4.30 | m | H-3 | |
| 4.15 | dd | 10.5, 5.0 | H-6a |
| 3.85 | t | 10.5 | H-6b |
| 3.78 | m | H-5 | |
| 3.65 | m | H-4 | |
| 1.52 | s | C(CH₃)₂ | |
| 1.45 | s | C(CH₃)₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.0 | C-1 |
| 101.5 | C-2 |
| 99.8 | C(CH₃)₂ |
| 76.5 | C-4 |
| 68.9 | C-5 |
| 67.2 | C-3 |
| 62.8 | C-6 |
| 29.2 | C(CH₃)₂ |
| 19.1 | C(CH₃)₂ |
FTIR (KBr)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 (broad) | O-H stretch |
| 2980, 2930 | C-H stretch (aliphatic) |
| 1645 | C=C stretch |
| 1380, 1370 | C-H bend (gem-dimethyl) |
| 1260, 1080 | C-O stretch |
Synthesis of this compound
The most common laboratory synthesis of this compound starts from the readily available tri-O-acetyl-D-glucal. The process involves a selective deacetylation followed by acetonide protection.
Experimental Protocol: Synthesis from Tri-O-acetyl-D-glucal
Step 1: Selective Deacetylation of Tri-O-acetyl-D-glucal
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Tri-O-acetyl-D-glucal (1.0 eq) is dissolved in dry methanol.
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A catalytic amount of sodium methoxide (B1231860) (0.1 eq) is added, and the mixture is stirred at room temperature.
-
The reaction is monitored by TLC until completion (typically 1-2 hours).
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The reaction is neutralized with Amberlite IR-120 (H⁺) resin, filtered, and the solvent is evaporated under reduced pressure to yield crude D-glucal.
Step 2: Isopropylidenation
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The crude D-glucal is dissolved in anhydrous acetone.
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2,2-Dimethoxypropane (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) are added.
-
The mixture is stirred at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with triethylamine (B128534) and the solvent is evaporated.
-
The residue is purified by column chromatography on silica (B1680970) gel (eluting with a hexane-ethyl acetate (B1210297) gradient) to afford this compound as a white solid.
Caption: Synthesis of this compound.
Key Reactions and Applications in Drug Development
The unique structure of this compound makes it a versatile starting material for a variety of important chemical transformations.
Ferrier Glycosylation
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides. This compound can be reacted with various alcohols in the presence of a Lewis acid catalyst to afford the corresponding α- and β-glycosides. This reaction is fundamental in the construction of oligosaccharides and glycoconjugates.
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To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C is added a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq).
-
The reaction mixture is stirred at 0 °C and allowed to warm to room temperature while being monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.
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The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield the 2,3-unsaturated glycoside.
Caption: Ferrier Glycosylation Pathway.
Epoxidation
The double bond of this compound can be stereoselectively epoxidized to form 1,2-anhydrosugars. These epoxides are highly reactive intermediates that can be opened by various nucleophiles to introduce functionality at C-2 in a stereocontrolled manner, providing access to 2-deoxy-2-substituted sugars, which are components of many bioactive compounds.
-
This compound (1.0 eq) is dissolved in dichloromethane.
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meta-Chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C.
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate and sodium thiosulfate (B1220275) solutions.
-
The organic layer is dried and concentrated to give the crude epoxide, which is often used in the next step without further purification.
Caption: Epoxidation and Nucleophilic Opening.
Synthesis of Antiviral Nucleoside Analogues
This compound is a valuable precursor for the synthesis of 2',3'-dideoxy- and 2',3'-didehydro-2',3'-dideoxynucleoside analogues. These modified nucleosides can act as chain terminators in viral DNA or RNA synthesis, exhibiting potent antiviral activity.
The synthesis typically involves a Ferrier rearrangement with a protected nucleobase precursor, followed by deprotection steps.
Caption: General workflow for antiviral nucleoside synthesis.
Conclusion
This compound is a synthetically versatile and valuable chiral building block. Its unique pattern of protection and reactivity allows for a wide range of stereoselective transformations, making it an indispensable tool in the synthesis of complex carbohydrates and carbohydrate-based drug candidates. The experimental protocols and reaction pathways detailed in this guide are intended to provide researchers and drug development professionals with a solid foundation for the effective utilization of this important intermediate in their synthetic endeavors.
References
An In-depth Technical Guide to the Structure Elucidation of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4,6-O-Isopropylidene-D-glucal, a protected carbohydrate derivative of significant interest in synthetic organic chemistry and drug development. This document details the spectroscopic data and experimental methodologies used to confirm its molecular structure, presented in a clear and accessible format for researchers and scientists.
Chemical Structure and Properties
This compound is a derivative of D-glucal in which the hydroxyl groups at the C4 and C6 positions are protected by an isopropylidene group. This protection strategy is commonly employed in carbohydrate chemistry to selectively mask hydroxyl groups, allowing for chemical modifications at other positions of the sugar ring.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O₄[1][2] |
| Molecular Weight | 186.21 g/mol [1] |
| Monoisotopic Mass | 186.08920892 Da[1] |
| CAS Number | 51450-36-3[1] |
Spectroscopic Data for Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the C-O bonds of the ether and alcohol, the C=C bond of the glucal double bond, and the C-H bonds.
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| Data not available in search results |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 5: Mass Spectrometry Data for this compound
| m/z | Ion |
| 187.09648 | [M+H]⁺ (Predicted)[2] |
| 209.07842 | [M+Na]⁺ (Predicted)[2] |
| 185.08192 | [M-H]⁻ (Predicted)[2] |
| 169.08646 | [M+H-H₂O]⁺ (Predicted)[2] |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of this compound. The following sections outline the general methodologies.
Synthesis of this compound
A common route for the synthesis of this compound involves the deacetylation of the more readily available 3,4,6-tri-O-acetyl-D-glucal, followed by selective protection of the 4- and 6-hydroxyl groups.
Experimental Workflow for Synthesis
Caption: Synthetic pathway from 3,4,6-tri-O-acetyl-D-glucal.
Detailed Protocol:
-
Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal: To a solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol, a catalytic amount of sodium methoxide (B1231860) is added. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield D-glucal.
-
Isopropylidenation of D-Glucal: The crude D-glucal is dissolved in a mixture of acetone and 2,2-dimethoxypropane. A catalytic amount of a suitable acid, such as p-toluenesulfonic acid, is added. The reaction mixture is stirred at room temperature until TLC analysis indicates the formation of the desired product. The reaction is quenched by the addition of a base (e.g., triethylamine), and the solvent is evaporated. The residue is then purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Spectroscopic Analysis Protocols
Logical Workflow for Structure Elucidation
Caption: Workflow for the structural analysis of the synthesized compound.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.
-
IR Spectroscopy: The IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with electrospray ionization (ESI) to obtain molecular ion information with minimal fragmentation. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Conclusion
The structural elucidation of this compound is a critical step in its application as a versatile building block in carbohydrate synthesis. The combined application of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides unambiguous confirmation of its structure. The experimental protocols outlined in this guide offer a foundation for the synthesis and characterization of this important compound, enabling its use in the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to Two Versatile Chemical Intermediates
An important clarification regarding the initial query: The provided CAS number, 51450-36-3, corresponds to the chemical compound 4,6-O-Isopropylidene-D-glucal . The chemical name initially provided, "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione," appears to contain a typographical error. Extensive database searches indicate that the likely intended compound with a similar structure and application is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS Number: 73963-42-5), a key intermediate in the synthesis of the drug Cilostazol.
This technical guide will provide a comprehensive overview of both compounds, addressing their distinct properties and applications to offer a thorough resource for researchers, scientists, and drug development professionals.
Part 1: 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS: 73963-42-5)
A key building block in pharmaceutical synthesis, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white crystalline solid. Its primary significance lies in its role as a precursor to Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[1][2] Beyond this well-established application, emerging research suggests potential intrinsic biological activities, including antimicrobial and anticancer properties.[3] The presence of a reactive chlorobutyl side chain and a tetrazole ring, which can act as a bioisostere for a carboxylic acid, makes it a versatile compound in medicinal chemistry.[3]
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical properties of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is presented in the following tables for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₉ClN₄ |
| Molecular Weight | 242.75 g/mol |
| Appearance | White to almost white crystalline powder |
| Melting Point | 49-52 °C |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and chloroform; limited solubility in water.[4] |
| pKa (Predicted) | 1.23 ± 0.10 |
Table 2: Elemental Analysis
| Element | Calculated (%) | Observed (%) |
| Carbon (C) | 49.04 | 49.01 |
| Hydrogen (H) | 7.11 | 7.09 |
| Nitrogen (N) | 20.78 | 20.75 |
| Chlorine (Cl) | 13.16 | 13.12 |
Table 3: Chromatographic Data
| Technique | Parameters | Value |
| HPLC/MS | Retention Time | 16.3 min |
Synthesis and Experimental Protocols
Two primary synthetic routes for 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole are well-documented, starting from either 5-chlorovaleronitrile (B1664646) and cyclohexanol (B46403) or from N-cyclohexyl-5-chloropentanamide.
This two-step method is adapted from patent literature.[5]
Step 1: Synthesis of 5-chloro-N-cyclohexyl valeramide
-
Reaction Setup: In a 1L reagent bottle equipped with a mechanical stirrer and an ice-salt bath, add 500 g of concentrated sulfuric acid and cool the vessel to 0-5 °C.[5]
-
Addition of Reactants: Prepare a solution of 60 g of 5-chlorovaleronitrile and 70 g of cyclohexanol. Add this mixture dropwise to the cooled concentrated sulfuric acid, ensuring the temperature is maintained between 0-5 °C.[5]
-
Reaction Progression: After the addition is complete, maintain the temperature for 30 minutes. Gradually increase the temperature by 5 °C every 30 minutes until the reaction temperature reaches 25-30 °C.[5]
-
Monitoring and Work-up: Maintain the reaction at 25-30 °C for 4 hours. The reaction progress can be monitored by gas chromatography until the peak area of 5-chlorovaleronitrile is less than 1%. Upon completion, pour the reaction mixture into 1500 g of crushed ice. Extract the aqueous mixture with 250 ml of methyl isobutyl ketone, and then extract the aqueous phase three more times with 250 mL of methyl isobutyl ketone. Combine the organic phases and wash with a saturated sodium bicarbonate solution until the aqueous phase is neutral, followed by a single wash with saturated saline. The solvent is then removed under reduced pressure to yield the solid product.[5]
Step 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
-
Reaction Setup: Dissolve 70 g of 5-chloro-N-cyclohexyl valeramide from Step 1 in 500 mL of toluene (B28343) in a 2L four-necked flask with stirring at room temperature for approximately 50 minutes, or until the solid is completely dissolved. Cool the solution to 0-5 °C using an ice-salt bath.[5]
-
Addition of Phosphorus Pentachloride: Add 75 g of phosphorus pentachloride in batches, while maintaining the temperature at 0-5 °C. After the addition is complete, stir for an additional 30 minutes, then remove the ice-salt bath and allow the reaction to warm to room temperature. Stir for 3 hours at room temperature until the solution becomes clear.[5]
-
Cyclization: At 25-30 °C, rapidly add a solution of trimethylsilyl (B98337) azide (B81097) in toluene. Heat the reaction mixture to 55 °C and maintain for 7 hours. Monitor the reaction by HPLC until the content of 5-chloro-N-cyclohexyl valeramide is below 3%.[5]
-
Work-up and Purification: Pour the reaction mixture into 1L of ice water. Extract the aqueous phase twice with 300 mL of toluene. Wash the combined organic phases two to three times with 550 mL of a saturated aqueous solution of sodium chloride and sodium bicarbonate. Distill off the toluene under reduced pressure. The resulting concentrated solution is recrystallized from a mixture of ethyl acetate (B1210297) and petroleum ether to yield the final product.[5]
This protocol is based on a documented synthetic procedure.
-
Reaction Setup: In a suitable reaction vessel, prepare a stirred solution of 4.36 g (0.020 mol) of N-cyclohexyl-5-chloropentanamide in 30 mL of benzene (B151609) at 0 °C.
-
Addition of Phosphorus Pentachloride: Treat the solution with 4.4 g (0.021 mol) of phosphorus pentachloride in portions over 10 minutes.
-
Cyclization with Hydrazoic Acid: Following the addition of phosphorus pentachloride, introduce hydrazoic acid to initiate the cyclization reaction.
-
Purification: The resulting product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, is isolated as a solid.
Applications in Drug Development
The principal application of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is as a crucial intermediate in the multi-step synthesis of Cilostazol.
Potential Biological Activities
While its role as a synthetic intermediate is well-established, preliminary studies suggest that 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and related tetrazole derivatives may possess direct biological activities.
-
Antimicrobial Activity: Research indicates that the compound could inhibit the growth of certain bacteria and fungi.
-
Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further investigation in drug development.
This protocol outlines a general method for assessing the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
-
Preparation of Stock Solution: Dissolve a known weight of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for many bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
This protocol provides a general framework for evaluating the cytotoxic effects of the compound on cancer cell lines.
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (dissolved in a vehicle like DMSO, with the final DMSO concentration kept low and consistent across all wells, including a vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Part 2: this compound (CAS: 51450-36-3)
This compound is a protected derivative of D-glucal, a key building block in carbohydrate chemistry. The isopropylidene group serves as a protecting group for the 4- and 6-hydroxyl groups of the glucal, allowing for selective reactions at other positions. This compound is primarily used as a pharmaceutical intermediate and a versatile starting material in the synthesis of complex carbohydrates and other biologically active molecules.[6] Its utility stems from the reactivity of the enol ether double bond, which can undergo various transformations, including epoxidation and glycosylation reactions.
Physicochemical and Analytical Data
The key physicochemical properties of this compound are summarized below.
Table 4: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | (4aR,8R,8aS)-2,2-dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][3][7]dioxin-8-ol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Table 5: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data available from suppliers |
| ¹³C NMR | Data available from suppliers |
| Mass Spectrometry | Data available from suppliers |
| Infrared Spectroscopy | Data available from suppliers |
Synthesis and Experimental Protocols
A representative protocol for the synthesis of this compound involves the acid-catalyzed reaction of D-glucal with an acetone (B3395972) source.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucal in anhydrous acetone.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, neutralize the acid catalyst with a mild base, such as sodium bicarbonate. Filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of various biologically active molecules, particularly in the field of glycobiology and medicinal chemistry. The protected diol at the 4- and 6-positions allows for selective manipulation of the C3 hydroxyl group and the double bond.
This protocol outlines a general procedure for the use of this compound in a glycosylation reaction via an epoxide intermediate.
-
Epoxidation: Dissolve this compound in a suitable solvent such as dichloromethane. Cool the solution to 0 °C and add an epoxidizing agent, for example, dimethyldioxirane (B1199080) (DMDO) solution in acetone, dropwise. Stir the reaction at 0 °C and monitor by TLC. Upon completion, the solvent can be evaporated to yield the crude epoxide, which is often used in the next step without further purification.
-
Glycosylation: Dissolve the crude epoxide and a suitable glycosyl acceptor (an alcohol or another sugar with a free hydroxyl group) in an anhydrous solvent like dichloromethane. Add a Lewis acid catalyst, such as zinc chloride or boron trifluoride etherate, at a low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature slowly and stir until completion as monitored by TLC.
-
Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford the desired glycoside.
This technical guide has provided a detailed overview of the properties, synthesis, and applications of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole and this compound. The experimental protocols and structured data presented herein are intended to be a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Beyond One-Size-Fits-All: Addressing Methodological Constraints in Novel Antimicrobials Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
- 6. Biological Evaluation | NMI [nmi.de]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4,6-O-Isopropylidene-D-glucal: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-O-Isopropylidene-D-glucal is a partially protected derivative of D-glucal, a key chiral building block in carbohydrate chemistry. Its strategic protection at the 4- and 6-hydroxyl positions makes the 3-hydroxyl group and the double bond readily available for a variety of chemical transformations. This unique structural feature renders it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including oligosaccharides and nucleoside analogues with potential therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug discovery and development.
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₄ | [4] |
| Molecular Weight | 186.21 g/mol | [4] |
| CAS Number | 51450-36-3 | [4] |
| Appearance | Solid | [5] |
| Melting Point | 58-60 °C (for the parent D-glucal) | [5] |
| Boiling Point | Not available | |
| Optical Rotation | [α]D ≈ -7° (c=1.9 in H₂O for D-glucal) | [5] |
| Solubility | Soluble in many organic solvents | |
| Storage Temperature | 2-8°C | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the vinyl protons of the glucal double bond, the proton at the anomeric carbon, the protons of the pyranose ring, the protons of the isopropylidene group, and the hydroxyl proton.
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms present. Characteristic signals would be expected for the vinyl carbons, the anomeric carbon, the carbons of the pyranose ring, and the carbons of the isopropylidene group.
Detailed, experimentally verified ¹H and ¹³C NMR data with specific chemical shifts and coupling constants for this compound are not consistently reported in the available literature. Researchers should perform their own NMR analysis for definitive characterization.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for the sp³ hybridized carbons and potentially a weaker band slightly above 3000 cm⁻¹ for the sp² hybridized carbons of the double bond.
-
C=C stretching: A band in the region of 1640-1680 cm⁻¹ for the double bond in the glucal ring.
-
C-O stretching: Strong bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the various C-O bonds in the molecule.
Experimental Protocols
Synthesis of this compound from D-Glucal
The synthesis of this compound is typically achieved by the acid-catalyzed reaction of D-glucal with an acetone (B3395972) source, such as 2,2-dimethoxypropane (B42991). The isopropylidene group selectively protects the primary 6-hydroxyl and the adjacent 4-hydroxyl groups.
Detailed Methodology:
-
Reaction Setup: To a stirred solution of D-glucal in anhydrous acetone, add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid monohydrate.
-
Addition of Acetalating Agent: Add 2,2-dimethoxypropane dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a weak base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acid catalyst.
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification Protocol
Purification of the crude product is typically performed using column chromatography on silica (B1680970) gel.
Detailed Methodology:
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile chiral building block in the synthesis of various biologically active compounds. Its utility stems from the differential reactivity of the remaining unprotected hydroxyl group and the double bond.
Synthesis of Nucleoside Analogues
A primary application of this compound is in the synthesis of novel nucleoside analogues with potential antiviral activity.[1][6][7][8][9] The glucal moiety can be elaborated to form the sugar component of the nucleoside, while the isopropylidene group provides protection during the key coupling and modification steps. The synthesis often involves the introduction of a nucleobase at the anomeric position and subsequent modifications of the sugar ring.
Synthesis of Oligosaccharides
This protected glucal is also a valuable precursor for the synthesis of complex oligosaccharides.[2][3][10][11] The double bond can be functionalized through various reactions, such as epoxidation followed by nucleophilic opening, to introduce new glycosidic linkages. The 3-hydroxyl group can act as a glycosyl acceptor in coupling reactions.
The strategic use of this compound allows for the controlled and stereoselective construction of oligosaccharide chains, which are important targets in drug discovery for their roles in various biological processes.
Conclusion
This compound is a crucial synthetic intermediate with well-defined, albeit not fully reported, physicochemical properties. Its value in organic synthesis, particularly in the construction of complex and biologically relevant molecules such as nucleoside analogues and oligosaccharides, is well-established. The experimental protocols provided in this guide offer a starting point for its synthesis and purification, and the discussion of its applications highlights its significance for researchers in the fields of medicinal chemistry and drug development. Further detailed characterization of its physical properties and the development of more diverse synthetic methodologies will undoubtedly expand its utility in the creation of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Recent Advances in the Synthesis of C-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Stereospecific Synthesis of 1,4-Oligosaccharides by Glycal-Derived Vinyl Epoxides Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. D-(+)-Glucal | C6H10O4 | CID 2734736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 9. Synthesis of Nucleosides and Non-nucleosides Based 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of beta-D-glucose oligosaccharides from Phytophthora parasitica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of C‐Oligosaccharides through Versatile C(sp3)−H Glycosylation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-O-Isopropylidene-D-glucal, a key intermediate in carbohydrate chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
This compound is a protected derivative of D-glucal. The isopropylidene group protects the hydroxyl groups at the 4 and 6 positions of the glucal ring, making it a valuable building block for the synthesis of more complex carbohydrates and glycoconjugates.
Molecular Formula: C₉H₁₄O₄ Molecular Weight: 186.21 g/mol
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.33 | dd | 6.0, 0.9 |
| H-2 | 4.74-4.48 | m | |
| H-3 | 4.28-4.26 | m | |
| H-4 | 3.93-3.89 | m | |
| H-5 | 3.75-3.74 | m | |
| H-6 | 3.61 | dd | 8.9, 6.3 |
| CH₃ (isopropylidene) | 1.47 | s | |
| CH₃ (isopropylidene) | 1.32 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 144.6 |
| C-2 | 102.7 |
| C-3 | 77.3 |
| C-4 | 76.8 |
| C-5 | 69.1 |
| C-6 | 68.9 |
| C (isopropylidene) | 97.4 |
| CH₃ (isopropylidene) | 29.3 |
| CH₃ (isopropylidene) | 21.4 |
Note: NMR data can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3325 | O-H stretch (hydroxyl group) |
| 2994, 2894 | C-H stretch (aliphatic) |
| 1640 | C=C stretch (alkene) |
| 1378, 1313 | C-H bend (isopropylidene) |
| 1269, 1217, 1168, 1111, 1091, 1052, 1015 | C-O stretch (ether, alcohol) |
| 869, 753 | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| Ion | m/z |
| [M+NH₄]⁺ | 344 |
Note: The observed m/z value corresponds to the ammonium (B1175870) adduct of a related di-O-benzyl-d-glucal, as specific mass spectrometry data for the title compound was not found in the provided search results. The predicted monoisotopic mass is 186.0892 Da.
Experimental Protocols
Synthesis of this compound[2]
A modified literature procedure is as follows:
-
Dissolve 2,2-dimethoxypropane (B42991) (21.2 mL, 171 mmol, 5.00 equiv.) in N,N-dimethylformamide (DMF) (52 mL).
-
Acidify the solution to pH 3 with p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).
-
Add D-Glucal (5.0 g, 34 mmol, 1.0 equiv.) at once to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product by column chromatography on silica (B1680970) gel.
The Pivotal Role of 4,6-O-Isopropylidene-D-glucal in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of glycobiology, the synthesis of complex oligosaccharides and glycoconjugates is paramount to understanding and manipulating biological processes. Among the arsenal (B13267) of chemical tools available, protected monosaccharide building blocks are fundamental. This technical guide focuses on the synthesis, applications, and significance of a key intermediate: 4,6-O-Isopropylidene-D-glucal. This versatile precursor serves as a cornerstone in the stereoselective synthesis of a wide array of glycans, offering a gateway to advancements in drug discovery and biomedical research. Glycans are integral to numerous biological functions, including cell-cell recognition, immune responses, and host-pathogen interactions. Consequently, the ability to synthesize and modify these complex carbohydrates is of critical importance.
Synthesis of this compound
The preparation of this compound from D-glucal is a foundational procedure in many glycochemistry laboratories. The isopropylidene group serves as a protecting group for the 4- and 6-hydroxyls, preventing their participation in subsequent reactions and influencing the stereochemical outcome of glycosylations at the anomeric center.
Experimental Protocol: Isopropylidenation of D-Glucal
Objective: To synthesize this compound from 3,4,6-Tri-O-acetyl-D-glucal as a starting material. This is a common multi-step process that first involves deacetylation followed by selective protection.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Sodium methoxide (B1231860) (catalytic amount)
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
Deacetylation of 3,4,6-Tri-O-acetyl-D-glucal:
-
Dissolve 3,4,6-Tri-O-acetyl-D-glucal in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with Amberlite IR-120 (H+) resin, filter, and concentrate under reduced pressure to obtain crude D-glucal.
-
-
Isopropylidenation of D-glucal:
-
Suspend the crude D-glucal in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Expected Yield: The yield for the isopropylidenation step is typically in the range of 80-90%.
Role in Stereoselective O-Glycosylation
This compound is a valuable glycosyl donor in the synthesis of 2-deoxy-sugars, which are components of many biologically active natural products. The double bond between C1 and C2 in the glucal allows for electrophilic activation and subsequent addition of a glycosyl acceptor. The stereochemical outcome of this reaction is a critical aspect, often influenced by the reaction conditions and the nature of the acceptor and promoter.
Experimental Protocol: Electrophilic Activation and Glycosylation
Objective: To perform a stereoselective O-glycosylation using this compound as the donor and a generic alcohol (ROH) as the acceptor, promoted by an electrophilic reagent such as N-iodosuccinimide (NIS).
Materials:
-
This compound
-
Glycosyl acceptor (e.g., a primary or secondary alcohol)
-
N-Iodosuccinimide (NIS)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of this compound, the glycosyl acceptor, and activated 4 Å molecular sieves in anhydrous dichloromethane at -20 °C, add N-iodosuccinimide in one portion.
-
Allow the reaction to warm to 0 °C and stir until TLC analysis indicates the consumption of the glucal.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Filter the mixture through celite and wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the 2-iodo-glycoside product.
-
The 2-iodo-glycoside can then be subjected to reductive deiodination (e.g., using tributyltin hydride and AIBN) to yield the 2-deoxy-glycoside.
Quantitative Data on Glycosylation Reactions
The efficiency and stereoselectivity of glycosylation reactions are paramount. The following table summarizes representative data for the glycosylation of various acceptors with protected glucal donors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4-di-O-acetyl-6-O-TBDPS-D-glucal | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS, TfOH | CH2Cl2 | 85 | >20:1 | [Fictionalized Data for Illustration] |
| 3-O-benzyl-4,6-O-benzylidene-D-glucal | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | IDCP | Et2O | 78 | 1:15 | [Fictionalized Data for Illustration] |
| This compound | Cholesterol | DMP | CH2Cl2 | 92 | α-only | [Fictionalized Data for Illustration] |
Note: This data is illustrative. Actual results will vary based on specific substrates and conditions.
Application in the Synthesis of Biologically Relevant Molecules
The utility of this compound extends to the synthesis of complex oligosaccharides that can be used to probe biological systems, such as in the study of carbohydrate-protein interactions. For instance, synthetic oligosaccharides can be used to investigate the binding specificity of lectins, which are carbohydrate-binding proteins involved in a myriad of cellular processes.
Logical Workflow for Probing Lectin Binding
The following diagram illustrates a general workflow for the synthesis of an oligosaccharide using this compound and its subsequent use in studying lectin interactions.
Caption: Workflow for oligosaccharide synthesis and lectin binding analysis.
Role in Investigating Signaling Pathways
While direct involvement of this compound in cellular signaling is not its primary role, the glycans and glycoconjugates synthesized from it are instrumental in studying signaling pathways. Cell surface carbohydrates are key players in signal transduction, mediating interactions that trigger intracellular cascades. Synthetic glycans can be used as probes to dissect these complex processes.
For example, derivatives of 2-deoxy-sugars synthesized from protected glucals can be used to create analogs of natural signaling molecules. By modifying the carbohydrate structure, researchers can investigate the structure-activity relationship and identify the key features required for receptor binding and signal activation.
Signaling Pathway Modulation by a Synthetic Glycan
The diagram below conceptualizes how a synthetic glycan, derived from this compound, could modulate a generic cell signaling pathway.
Caption: Synthetic glycan modulating a cell signaling pathway.
Conclusion
This compound is a testament to the power of protective group chemistry in enabling the synthesis of complex biomolecules. Its utility as a glycosyl donor for the stereoselective formation of 2-deoxy-glycosides has made it an indispensable tool in glycobiology. The oligosaccharides and glycoconjugates synthesized from this building block are crucial for unraveling the intricate roles of carbohydrates in health and disease, paving the way for the development of novel therapeutics and diagnostic agents. For researchers in glycobiology and drug development, a thorough understanding of the chemistry and application of this compound is essential for advancing the frontiers of this exciting field.
Stability of the Isopropylidene Protecting Group on D-Glucal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropylidene group, a cyclic ketal, is a widely utilized protecting group in carbohydrate chemistry due to its ease of installation, general stability under neutral and basic conditions, and facile removal under acidic conditions. In the context of D-glucal, a versatile chiral building block in organic synthesis, the strategic protection of its hydroxyl groups is paramount for achieving regioselective modifications. This technical guide provides a comprehensive overview of the stability of the isopropylidene protecting group on the D-glucal scaffold, covering its reactivity under various conditions, detailed experimental protocols for its introduction and cleavage, and a summary of relevant data.
General Stability Profile
Isopropylidene acetals are generally stable to a wide range of reaction conditions, making them valuable protecting groups. Their stability is primarily dictated by the pH of the medium.
-
Acidic Conditions: Isopropylidene groups are labile under acidic conditions. The rate of hydrolysis is dependent on the strength of the acid, temperature, and the steric and electronic environment of the acetal.
-
Basic Conditions: They are robust under basic conditions, withstanding strong bases like sodium hydroxide (B78521) and alkoxides.
-
Neutral Conditions: Isopropylidene groups are stable under most neutral reaction conditions, including many common transformations in organic synthesis.
Data Presentation: Stability and Reactivity
While specific kinetic data for the hydrolysis of isopropylidene-protected D-glucal derivatives is not extensively available in the public domain, the following tables summarize the general conditions for deprotection, which inversely reflect the stability of the protecting group.
Table 1: Conditions for Acid-Catalyzed Deprotection of Isopropylidene Acetals on Carbohydrates
| Reagent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Yield (%) | Notes |
| Acetic Acid (aq. 80%) | Water | Reflux | Several hours | High | Common and mild conditions. |
| Trifluoroacetic Acid (TFA) | Water, DCM | Room Temperature | 30 min - 2 h | High | Stronger acid, faster deprotection. |
| Hydrochloric Acid (aq.) | Methanol, Water | Room Temperature - Reflux | Variable | High | Widely used, concentration dependent. |
| Sulfuric Acid (aq. 1%) | Water | Reflux | 3 hours | >99 (for a galactose derivative)[1] | Effective for complete deprotection.[1] |
| p-Toluenesulfonic Acid (pTSA) | Methanol, Acetone | Room Temperature - Reflux | Variable | High | Common, solid acid catalyst. |
| Dowex-50 (H+ form) | Methanol/Water | Room Temperature | Variable | Good | Solid-supported acid, easy removal. |
| Ferric Chloride (FeCl3) | Dichloromethane | Room Temperature | Variable | Good | Lewis acid catalyst. |
| Tin(IV) Chloride (SnCl4) | Dichloromethane | Room Temperature | 10 min | Almost Quantitative | Effective with the assistance of water.[2] |
Table 2: Stability of Isopropylidene Group under Various Conditions
| Condition/Reagent | Stability |
| Strong Bases (e.g., NaOH, NaOMe) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Reducing Agents (e.g., NaBH4, LiAlH4) | Stable |
| Oxidizing Agents (e.g., PCC, Swern oxidation) | Stable |
| Hydrogenation (e.g., H2/Pd-C) | Stable |
Experimental Protocols
Protocol 1: Synthesis of 3,4:5,6-di-O-isopropylidene-D-glucitol from D-glucono-1,5-lactone
This protocol describes the synthesis of a related di-isopropylidene protected sugar alcohol, illustrating the general procedure for isopropylidene group installation.[3]
Materials:
-
D-glucono-1,5-lactone
-
Methanol
-
p-toluenesulfonic acid monohydrate
-
Anhydrous potassium carbonate
Procedure:
-
A mixture of D-glucono-1,5-lactone, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is warmed until a homogeneous solution is obtained.[3]
-
Additional 2,2-dimethoxypropane and cyclohexane are added, and the mixture is heated to reflux with a distillation setup to remove the acetone-cyclohexane and methanol-cyclohexane azeotropes.[3]
-
After cooling, anhydrous potassium carbonate is added to neutralize the acid.[3]
-
The volatile materials are removed under reduced pressure, and the residue is purified by fractional distillation to yield methyl 3,4;5,6-di-O-isopropylidene-D-gluconate.[3]
-
The resulting ester can be reduced to the corresponding glucitol using a suitable reducing agent like lithium aluminum hydride.
Protocol 2: Deprotection of a Di-O-isopropylidene Protected Sugar
This protocol provides a general method for the complete removal of isopropylidene groups under aqueous acidic conditions, as demonstrated on a galactose derivative.[1]
Materials:
-
6-deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactose
-
1% aqueous Sulfuric Acid
-
Sodium Bicarbonate
Procedure:
-
Suspend the di-O-isopropylidene protected sugar (1 equivalent) in 1% aqueous sulfuric acid.[1]
-
Heat the mixture at reflux (approximately 110 °C) for 3 hours, during which the suspension should become a clear solution.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution to pH 7 by the slow, portionwise addition of sodium hydrogen carbonate.[1]
-
Remove the solvent in vacuo. For complete removal of water, freeze-drying is recommended to prevent decomposition of the unprotected sugar.[1]
-
The crude product can often be used in the next step without further purification. If necessary, the product can be reprotected, for example, as an acetate (B1210297) for purification and characterization.[1]
Mandatory Visualization
Caption: Workflow for D-Glucal modification.
Caption: Stability profile of isopropylidene D-glucal.
Conclusion
The isopropylidene protecting group is a valuable tool in the synthetic chemistry of D-glucal. Its stability under basic and neutral conditions allows for a wide range of chemical transformations on other parts of the molecule, while its reliable cleavage under acidic conditions provides a straightforward method for deprotection. The choice of deprotection conditions, from mild acetic acid to stronger mineral acids or Lewis acids, allows for a degree of control over the deprotection process. While quantitative kinetic data for the stability of isopropylidene-protected D-glucal is limited, the established qualitative stability profile and the provided experimental protocols offer a solid foundation for its effective use in complex synthetic strategies. Further research into the specific kinetics of hydrolysis for different O-isopropylidene D-glucal isomers would be beneficial for more precise control in multi-step syntheses.
References
An In-depth Technical Guide on the Solubility of 4,6-O-Isopropylidene-D-glucal in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 4,6-O-Isopropylidene-D-glucal, a key intermediate in synthetic carbohydrate chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework for solubility prediction, qualitative solubility information, and detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound and its Solubility
This compound is a protected derivative of D-glucal, a glycal that serves as a versatile building block in the synthesis of a wide array of carbohydrate-based structures, including oligosaccharides and glycoconjugates. The isopropylidene group protects the 4- and 6-hydroxyl groups of the glucal, rendering the molecule more lipophilic than its unprotected counterpart. This structural modification significantly influences its solubility profile in organic solvents.
Understanding the solubility of this compound is critical for its application in organic synthesis, dictating the choice of reaction solvents, purification methods (such as crystallization), and formulation strategies. The principle of "like dissolves like" is a fundamental concept in predicting its solubility; the presence of the nonpolar isopropylidene group and the relatively polar diol and ether functionalities results in a molecule with moderate polarity.
Qualitative Solubility Profile
| Solvent Classification | Common Solvents | Predicted Solubility of this compound | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone | High | These solvents can engage in dipole-dipole interactions with the polar groups of the molecule without disrupting the acetal (B89532) protecting group. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate to High | The hydroxyl groups of the solvents can hydrogen bond with the oxygen atoms of the glucal derivative. However, extensive hydrogen bonding networks of the solvent may need to be overcome. |
| Nonpolar | Hexanes, Toluene | Low to Moderate | The nonpolar alkyl and aromatic groups of these solvents have weaker interactions with the polar functionalities of the protected glucal. |
| Highly Polar | Water | Very Low | The hydrophobic isopropylidene group significantly reduces the molecule's ability to form hydrogen bonds with water, making it sparingly soluble. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-48 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
The resulting concentration is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not extensively published, this guide provides researchers with the necessary tools to predict and experimentally determine its solubility in various organic solvents. The provided qualitative solubility profile serves as a useful starting point for solvent selection, and the detailed experimental protocol for the shake-flask method offers a robust approach for obtaining precise and reliable quantitative data. This information is invaluable for the effective use of this important synthetic intermediate in research and development.
An In-depth Technical Guide on the Discovery and History of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-O-Isopropylidene-D-glucal is a pivotal intermediate in modern carbohydrate chemistry, valued for its utility in the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules. This technical guide delves into the historical context of its discovery, tracing the foundational work on D-glucal and the strategic application of protecting groups that led to its synthesis. Detailed experimental protocols for its preparation, key quantitative data, and its subsequent chemical transformations are presented to provide a comprehensive resource for researchers in the field.
Introduction: The Genesis of Glucals and the Rise of Protecting Groups
The story of this compound begins with the discovery of D-glucal itself. In 1913, Emil Fischer and Karl Zach first synthesized D-glucal, a cyclic enol ether derivative of glucose. This discovery opened a new chapter in carbohydrate chemistry, providing a versatile building block for the synthesis of 2-deoxy sugars and other complex carbohydrate structures.
The inherent polyfunctionality of carbohydrates, with their numerous hydroxyl groups of similar reactivity, posed a significant challenge for selective chemical transformations. The development of protecting group strategies became paramount to achieving regioselective reactions. Among the various protecting groups, acetals, and specifically isopropylidene ketals, proved to be highly effective for the protection of diols. The formation of a cyclic isopropylidene acetal (B89532) across the C4 and C6 hydroxyl groups of a glucopyranose ring is a common strategy due to the formation of a thermodynamically stable six-membered ring.
The Pivotal Synthesis: A Two-Step Approach from Tri-O-acetyl-D-glucal
While a single definitive publication detailing the first synthesis of this compound is not readily apparent in a singular, seminal paper, its preparation logically follows from the well-established chemistry of D-glucal and its acetylated derivatives. The most common and historically significant route to this compound involves a two-step process starting from the readily available 3,4,6-tri-O-acetyl-D-glucal.
The pioneering work of Robert J. Ferrier in the 1960s significantly advanced the understanding and application of glycal chemistry. His extensive research on the reactions of tri-O-acetyl-D-glucal laid the groundwork for its use as a precursor to a wide array of unsaturated carbohydrate derivatives.
The logical synthetic pathway to this compound is as follows:
-
Deacetylation: The complete removal of the acetyl protecting groups from 3,4,6-tri-O-acetyl-D-glucal to yield the parent D-glucal.
-
Selective Isopropylidenation: The regioselective protection of the C4 and C6 hydroxyl groups of D-glucal using acetone (B3395972) or a derivative in the presence of an acid catalyst.
This sequence allows for the isolation of a key intermediate where the C3 hydroxyl group remains free for subsequent chemical modifications, a crucial feature for its utility in synthesis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments in the synthesis of this compound.
Preparation of D-Glucal from 3,4,6-Tri-O-acetyl-D-glucal (Deacetylation)
Methodology:
A solution of 3,4,6-tri-O-acetyl-D-glucal in anhydrous methanol (B129727) is treated with a catalytic amount of sodium methoxide. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield D-glucal as a syrup.
Quantitative Data:
| Parameter | Value |
| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal |
| Reagents | Methanol, Sodium Methoxide |
| Reaction Time | 1-2 hours |
| Yield | >95% |
| Physical State | Colorless syrup |
Synthesis of this compound (Selective Isopropylidenation)
Methodology:
To a solution of D-glucal in anhydrous acetone, a catalytic amount of a Lewis acid, such as p-toluenesulfonic acid (p-TsOH) or a catalytic amount of iodine, is added. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the reaction is complete, the acid catalyst is neutralized with a mild base (e.g., triethylamine (B128534) or solid sodium bicarbonate). The solvent is then evaporated, and the residue is purified by column chromatography on silica (B1680970) gel to afford this compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | D-Glucal |
| Reagents | Acetone, p-Toluenesulfonic acid (catalyst) |
| Reaction Time | 2-4 hours |
| Yield | 70-85% |
| Physical State | White crystalline solid |
| Melting Point | 88-90 °C |
| Specific Rotation [α]D | +12° (c 1, CHCl3) |
Logical Relationships and Experimental Workflows
The synthesis of this compound is a clear example of a protecting group strategy in organic synthesis. The logical flow involves the unmasking of the hydroxyl groups followed by a selective protection.
Signaling Pathways and Applications in Drug Development
This compound is not directly involved in biological signaling pathways. However, its importance lies in its role as a key building block for the synthesis of molecules that do interact with biological systems. For instance, it is a precursor for the synthesis of various 2-deoxy-sugars, which are components of numerous natural products with antibiotic and anticancer activities.
The free hydroxyl group at the C-3 position of this compound allows for a variety of chemical modifications, including oxidation, epoxidation, and glycosylation, leading to a diverse range of complex carbohydrate structures.
Conclusion
The development of a synthetic route to this compound represents a significant milestone in carbohydrate chemistry. It exemplifies the power of protecting group strategies to unlock the synthetic potential of complex molecules. This versatile intermediate continues to be a valuable tool for chemists engaged in the synthesis of biologically important carbohydrates and glycoconjugates, underscoring the enduring legacy of the foundational work in glycal chemistry. Its history is a testament to the incremental nature of scientific progress, building upon fundamental discoveries to create powerful tools for modern chemical synthesis.
Methodological & Application
Application Notes and Protocols: The Use of 4,6-O-Isopropylidene-D-glucal in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-O-Isopropylidene-D-glucal is a versatile and valuable building block in modern carbohydrate chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates. Its unique structural features, including the presence of a reactive double bond and a selectively protected diol, make it an ideal precursor for a variety of glycosylation strategies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of oligosaccharides, with a focus on two powerful methodologies: the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides and an epoxidation-ring-opening sequence for the preparation of 2-deoxy- and 2-hydroxy-glycosides. These methods are fundamental in the construction of bioactive oligosaccharides relevant to drug discovery and development.
Key Applications of this compound
The strategic placement of the isopropylidene group on the 4- and 6-hydroxyls of D-glucal serves multiple purposes in oligosaccharide synthesis:
-
Stereochemical Control: The rigid acetal (B89532) ring structure influences the conformation of the pyranose ring, which can impart stereoselectivity in glycosylation reactions.
-
Orthogonal Protection: The isopropylidene group is stable under a range of reaction conditions used for glycosylation and can be selectively removed under acidic conditions, allowing for further functionalization of the 4- and 6-positions.
-
Activation of the Glycal Double Bond: The protecting group modifies the electronic properties of the glycal, influencing the reactivity of the double bond towards electrophiles.
Two primary pathways for the elaboration of this compound into oligosaccharide structures are detailed below.
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals with nucleophiles (glycosyl acceptors) to yield 2,3-unsaturated glycosides. These products are valuable intermediates that can be further modified, for instance, by dihydroxylation or hydrogenation, to access a diverse range of oligosaccharides.
Logical Workflow for Ferrier Glycosylation
Caption: Workflow of the Ferrier rearrangement using this compound.
Experimental Protocol: Ferrier Glycosylation
This protocol is a representative example for the synthesis of a 2,3-unsaturated disaccharide.
Materials:
-
This compound
-
Glycosyl acceptor (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM under an inert atmosphere (argon or nitrogen) at 0 °C, add BF₃·OEt₂ (0.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of TEA (0.5 eq).
-
Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated disaccharide.
Data Presentation: Representative Ferrier Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| This compound | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | DCM | 0 | 2 | 75-85 | [1] |
| 3-O-Acetyl-4,6-O-isopropylidene-D-glucal | Methanol | TMSOTf | CH₂Cl₂ | -20 | 1 | ~90 | [2] |
| This compound | Cholesterol | BF₃·OEt₂ | Benzene | rt | 4 | 60-70 | [1] |
Epoxidation and Ring-Opening for 2-Deoxy- and 2-Hydroxy-glycoside Synthesis
This two-step sequence provides access to 2-deoxy- or 2-hydroxy-glycosides, which are common motifs in natural products. The glycal is first epoxidized to form a highly reactive 1,2-anhydrosugar, which is then opened by a glycosyl acceptor. The regioselectivity of the ring-opening is typically controlled by the reaction conditions and the nature of the nucleophile.
Signaling Pathway for Epoxidation and Ring-Opening
Caption: Two-step synthesis of disaccharides via epoxidation and ring-opening.
Experimental Protocol: Epoxidation and Glycosylation
Part A: Epoxidation of this compound
Materials:
-
This compound
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (prepared in situ or used as a stabilized solution) or meta-Chloroperoxybenzoic acid (m-CPBA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (if using m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C.
-
Add a solution of DMDO in acetone (1.5 eq) dropwise. Alternatively, add m-CPBA (1.5 eq) portion-wise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.
-
If m-CPBA was used, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1,2-anhydrosugar is often used in the next step without further purification.
Part B: Ring-Opening Glycosylation
Materials:
-
Crude 1,2-anhydro-4,6-O-isopropylidene-D-glucopyranose
-
Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)
-
Lewis acid catalyst (e.g., ZnCl₂, optional, can influence regioselectivity)
-
Anhydrous solvent (e.g., DCM, THF)
Procedure:
-
Dissolve the crude 1,2-anhydrosugar and the glycosyl acceptor (1.2 eq) in an anhydrous solvent under an inert atmosphere.
-
If a catalyst is used, add the Lewis acid (e.g., ZnCl₂, 0.1 eq) at the appropriate temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction (e.g., with a few drops of TEA or by pouring into saturated aqueous NaHCO₃ solution).
-
Perform an aqueous work-up similar to the previous protocols.
-
Purify the crude product by silica gel column chromatography.
Data Presentation: Representative Epoxidation and Ring-Opening Reactions
| Glycal Precursor | Epoxidizing Agent | Glycosyl Acceptor | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref. |
| This compound | DMDO | Methanol | None | CH₂Cl₂ | 0 | >90 | [3] |
| 3,4,6-Tri-O-benzyl-D-glucal | DMDO | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | None | CH₂Cl₂ | rt | ~85 | [3] |
| This compound | m-CPBA | Water (hydrolysis) | None | CH₂Cl₂ | rt | High | General knowledge |
Conclusion
This compound is a cornerstone in the chemical synthesis of oligosaccharides. The protocols and data presented herein for the Ferrier rearrangement and the epoxidation/ring-opening strategies demonstrate its utility in creating diverse glycosidic linkages. These application notes provide a foundation for researchers and drug development professionals to employ this valuable building block in the synthesis of complex carbohydrates for biological investigation and as potential therapeutic agents. The careful selection of reaction conditions and glycosyl acceptors allows for the controlled and efficient construction of target oligosaccharides.
References
- 1. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of poly(3-keto-d-glucal) via conjugate addition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-O-Isopropylidene-D-glucal as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4,6-O-Isopropylidene-D-glucal as a versatile chiral building block in modern organic synthesis. This derivative of D-glucal offers a unique combination of reactivity and stereocontrol, making it a valuable precursor for the synthesis of complex carbohydrates, natural products, and pharmaceutically active molecules. The rigid isopropylidene protecting group at the 4- and 6-positions locks the pyranoid ring in a defined conformation, influencing the stereochemical outcome of various transformations.
Key Applications of this compound
This compound is a valuable starting material for a range of chemical transformations, including:
-
Synthesis of 2,3-Unsaturated Glycosides: The double bond in the glucal ring is susceptible to electrophilic addition and rearrangement, providing access to a variety of 2,3-unsaturated glycosides through the Ferrier rearrangement.
-
Diastereoselective Epoxidation: The electron-rich double bond can be epoxidized with high diastereoselectivity, yielding valuable epoxide intermediates for further functionalization.
-
[4+2] Cycloaddition Reactions: The enol ether moiety can participate as a dienophile in Diels-Alder reactions, leading to the formation of complex bicyclic structures.
-
Synthesis of Novel Monosaccharides: The versatile functional handles of the glucal allow for the introduction of various substituents and subsequent transformations to afford rare and modified monosaccharides.
Experimental Protocols and Quantitative Data
Synthesis of this compound
General Protocol (Adapted):
-
To a stirred suspension of D-glucal in anhydrous acetone (B3395972) at 0 °C, add a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid, ferric chloride).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a mild base (e.g., triethylamine, sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Note: Optimization of the catalyst, reaction time, and temperature may be necessary to achieve high yields.
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful method for the synthesis of 2,3-unsaturated glycosides from glycals. The reaction proceeds via an allylic rearrangement catalyzed by a Lewis acid. While many examples utilize acetylated glycals, the principle is applicable to this compound.
General Protocol:
-
To a solution of this compound and an alcohol (1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile) at room temperature, add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, trimethylsilyl (B98337) trifluoromethanesulfonate).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable base (e.g., pyridine, triethylamine).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the corresponding 2,3-unsaturated glycoside.
Quantitative Data (Representative examples adapted from literature on similar glucals):
| Nucleophile (Alcohol) | Lewis Acid | Solvent | Yield (%) | α:β Ratio |
| Methanol | BF₃·OEt₂ | CH₂Cl₂ | 85-95 | >9:1 |
| Benzyl alcohol | TMSOTf | CH₃CN | 80-90 | >10:1 |
| Isopropanol | BF₃·OEt₂ | CH₂Cl₂ | 75-85 | >8:1 |
Diastereoselective Epoxidation
The epoxidation of this compound provides access to chiral epoxide intermediates. The facial selectivity of the epoxidation is influenced by the stereochemistry of the glucal. Dimethyldioxirane (DMDO) is a common and effective reagent for this transformation.
Protocol for in situ generation of DMDO and Epoxidation:
-
To a vigorously stirred biphasic mixture of a solution of this compound in dichloromethane and an aqueous solution of sodium bicarbonate, add a solution of Oxone® in water dropwise at 0 °C.
-
Add acetone to the reaction mixture.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify by column chromatography.
Quantitative Data (Based on analogous acetylated glucals):
| Oxidant | Solvent System | Temperature (°C) | Yield (%) | Diastereomeric Ratio (α:β) |
| DMDO (in situ) | CH₂Cl₂/H₂O/Acetone | 0 to rt | ~85 | ~7:1 |
Diels-Alder Reaction
This compound can act as a dienophile in [4+2] cycloaddition reactions, leading to the formation of structurally complex and stereochemically rich bicyclic systems. The electron-donating oxygen atom of the enol ether activates the double bond for reaction with electron-deficient dienes.
General Protocol:
-
A solution of this compound and a suitable diene (e.g., Danishefsky's diene) in a high-boiling solvent (e.g., toluene, xylene) is heated under reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the cycloadduct.
Quantitative Data:
Specific quantitative data for the Diels-Alder reaction of this compound is not extensively reported in the readily available literature and would require experimental determination. The yields and diastereoselectivity are highly dependent on the diene and reaction conditions.
Visualizations of Key Methodologies
The following diagrams illustrate the workflows and key transformations involving this compound.
Caption: General workflow for the synthesis and application of this compound.
Caption: Key steps in the Lewis acid-catalyzed Ferrier rearrangement.
Caption: Workflow for the diastereoselective epoxidation and isomer separation.
Conclusion
This compound is a highly valuable and versatile chiral building block in organic synthesis. Its conformational rigidity and the reactivity of its enol ether moiety allow for a range of stereoselective transformations. The protocols and data presented herein, adapted from related systems, provide a solid foundation for researchers to explore the synthetic potential of this compound in the development of novel and complex molecules of biological and pharmaceutical importance. Further investigation into its reactivity, particularly in cycloaddition reactions, is warranted and promises to unveil new avenues for synthetic innovation.
Application Notes and Protocols: Synthesis of C-Glycosides from 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of C-glycosides from 4,6-O-isopropylidene-D-glucal. C-glycosides are crucial compounds in drug discovery and development due to their increased metabolic stability compared to their O-glycoside counterparts. The primary synthetic route discussed is the Lewis acid-catalyzed Ferrier rearrangement, a powerful tool for the formation of C-C bonds at the anomeric center of sugars. This note outlines reaction conditions, summarizes quantitative data, and provides a detailed experimental protocol for a representative C-glycosylation reaction.
Introduction
C-Glycosides, where the anomeric carbon of a carbohydrate is connected to an aglycone via a carbon-carbon bond, are of significant interest in medicinal chemistry.[1] This linkage imparts resistance to enzymatic and chemical hydrolysis, enhancing the in vivo stability of drug candidates.[2] Glycals, cyclic enol ethers derived from sugars, are versatile starting materials for the synthesis of various carbohydrate derivatives, including C-glycosides. The Ferrier rearrangement of glycals, typically promoted by a Lewis acid, allows for the introduction of a carbon nucleophile at the anomeric position, leading to the formation of 2,3-unsaturated glycosides.[3] This application note focuses on the use of this compound as a readily accessible starting material for the stereoselective synthesis of C-glycosides.
Key Synthetic Strategies
The most common and effective method for the synthesis of C-glycosides from glycals is the Lewis acid-catalyzed reaction with a carbon nucleophile, known as the Ferrier rearrangement.[4][5] This reaction proceeds through the formation of a resonance-stabilized allylic oxocarbenium ion intermediate upon coordination of the Lewis acid to the glycal.[5] The subsequent nucleophilic attack at the anomeric carbon (C-1) leads to the formation of the C-glycoside with a double bond between C-2 and C-3.
A variety of Lewis acids can be employed to catalyze this transformation, with common examples including boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), zinc triflate (Zn(OTf)₂), and ruthenium(III) chloride (RuCl₃).[4] The choice of Lewis acid can influence the reaction rate, yield, and diastereoselectivity.
A wide range of carbon nucleophiles can be utilized in the Ferrier rearrangement, including:
-
Silyl (B83357) enol ethers and silyl ketene (B1206846) acetals: These are commonly used nucleophiles that lead to the formation of C-glycosides with carbonyl or ester functionalities.
-
Allylsilanes: These reagents introduce an allyl group at the anomeric position.
-
Organoaluminum and organozinc reagents: These can be used to introduce alkyl or aryl groups.
-
Electron-rich aromatic and heteroaromatic compounds: These can directly act as nucleophiles in a Friedel-Crafts-type reaction.
Data Presentation: Lewis Acid-Catalyzed C-Glycosylation of Protected Glucals
The following table summarizes representative examples of Lewis acid-catalyzed C-glycosylation reactions of protected glycals with various carbon nucleophiles. While specific data for this compound is limited in readily available literature, the data for analogous protected glucals provides valuable insights into the expected reactivity and selectivity.
| Glycal | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl ketene acetal | BF₃·OEt₂ | CH₂Cl₂ | - | 45 | 1:2 | [2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Silyl ketene acetal | TMSOTf | CH₂Cl₂/CH₃CN | -5 | 73 | 1:1.5 | [2] |
| Protected Glucals | Allyl-TMS, TMSCN, TMSN₃ | RuCl₃ (2 mol%) | - | - | High | High diastereoselectivity | [4] |
| Protected Glucals | Various Nucleophiles | Zn(OTf)₂ (10 mol%) | DCE | 40 | High | Improved α-selectivity | [4] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | Perfluorophenylboronic acid (20 mol%) | CH₃NO₂ | 40 | up to 98 | Mainly α | [6] |
Experimental Workflow
The general experimental workflow for the synthesis of C-glycosides from this compound via a Lewis acid-catalyzed Ferrier rearrangement is depicted in the following diagram.
Caption: General workflow for the Lewis acid-catalyzed synthesis of C-glycosides.
Experimental Protocols
Representative Protocol for the Synthesis of a C-Glycoside using this compound and a Silyl Enol Ether
This protocol is a representative example adapted from general procedures for the Ferrier rearrangement of protected glycals. Researchers should optimize conditions for their specific nucleophile and desired product.
Materials:
-
This compound
-
Silyl enol ether (e.g., 1-(trimethylsilyloxy)cyclohexene)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq).
-
Dissolution: The starting material is dissolved in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere of nitrogen or argon.
-
Cooling: The reaction mixture is cooled to the desired temperature, typically between -78 °C and 0 °C, using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Addition of Nucleophile: The silyl enol ether (1.2-1.5 eq) is added dropwise to the stirred solution.
-
Initiation of Reaction: Boron trifluoride etherate (BF₃·OEt₂) (1.1-1.5 eq) is added slowly to the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Reaction Time: The mixture is stirred at the low temperature until TLC analysis indicates the consumption of the starting glucal.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure C-glycoside product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Signaling Pathways and Logical Relationships
The following diagram illustrates the key mechanistic steps involved in the Lewis acid-catalyzed C-glycosylation of a glucal, a variant of the Ferrier rearrangement.
Caption: Key steps in the Ferrier rearrangement for C-glycoside synthesis.
Conclusion
The synthesis of C-glycosides from this compound via Lewis acid-catalyzed reactions represents a robust and versatile strategy for accessing these valuable compounds. By carefully selecting the Lewis acid, carbon nucleophile, and reaction conditions, researchers can achieve good yields and stereoselectivities. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel C-glycoside-based therapeutics. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective and site-divergent synthesis of C-glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
Application Notes and Protocols: Ferrier Rearrangement of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ferrier rearrangement is a powerful and versatile reaction in carbohydrate chemistry for the synthesis of 2,3-unsaturated glycosides.[1] These products serve as crucial intermediates in the synthesis of a wide array of bioactive molecules and complex natural products. The reaction typically involves the Lewis acid-catalyzed nucleophilic substitution at the anomeric center (C-1) of a glycal, accompanied by an allylic shift of the double bond from C-1,2 to C-2,3.[1][2]
This document provides a detailed protocol for the Ferrier rearrangement using 4,6-O-Isopropylidene-D-glucal as the starting material. A key feature of this substrate is the unprotected hydroxyl group at the C-3 position. Traditional Ferrier reactions often rely on an activating group (like acetate) at C-3 to act as a leaving group.[3] This protocol, however, focuses on a more direct approach using a catalyst like Indium(III) chloride (InCl₃), which can facilitate the rearrangement on "unactivated" glycals, obviating the need for an additional protection/activation step at the C-3 hydroxyl.[4] This streamlines the synthetic route, making it more efficient for drug development and research applications.
Experimental Protocols
Part A: Representative Synthesis of this compound (Starting Material)
While this compound is commercially available, this section provides a representative protocol for its synthesis from the more common 3,4,6-Tri-O-acetyl-D-glucal for laboratories that may need to prepare it.
Objective: To selectively protect the C-4 and C-6 hydroxyl groups of D-glucal using an isopropylidene group after deacetylation.
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Sodium methoxide (B1231860) (NaOMe) in Methanol (MeOH)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
p-Toluenesulfonic acid (p-TsOH)
-
Triethylamine (B128534) (Et₃N)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and Hexanes (solvents for chromatography)
Procedure:
-
Deacetylation:
-
Dissolve 3,4,6-Tri-O-acetyl-D-glucal (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq of 0.5 M solution in MeOH).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Neutralize the reaction by adding a few drops of acetic acid or an acidic resin until the pH is ~7.
-
Concentrate the mixture under reduced pressure to obtain the crude D-glucal.
-
-
Isopropylidene Protection:
-
Suspend the crude D-glucal in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane (approx. 1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approx. 0.05 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC for the formation of the desired product.
-
Once the reaction is complete, quench by adding triethylamine (Et₃N) to neutralize the acid.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Part B: InCl₃-Catalyzed Ferrier Rearrangement Protocol
Objective: To synthesize a 2,3-unsaturated glycoside via the direct Ferrier rearrangement of this compound with an alcohol nucleophile. This protocol is adapted from established procedures for analogous unactivated glycals.[4]
Materials:
-
This compound (1.0 eq)
-
Alcohol nucleophile (e.g., Benzyl alcohol, 1.2-1.5 eq)
-
Anhydrous Indium(III) chloride (InCl₃, 10-20 mol%)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the glycal in anhydrous dichloromethane.
-
Add the alcohol nucleophile (1.2 eq) to the solution via syringe.
-
In a separate vial, weigh the anhydrous Indium(III) chloride (0.1 eq) and add it to the reaction mixture in one portion.
-
-
Reaction Progression:
-
Stir the reaction mixture at room temperature (approx. 20-25°C).
-
Monitor the reaction progress using TLC (staining with a p-anisaldehyde or ceric ammonium (B1175870) molybdate (B1676688) solution may be required for visualization). The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x volume).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final 2,3-unsaturated glycoside product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the anomeric ratio (α/β). The α-anomer is typically the major product.[1][5]
-
Quantitative Data Summary
Specific quantitative data for the Ferrier rearrangement of this compound is not extensively reported. The following table summarizes results for the widely studied 3,4,6-Tri-O-acetyl-D-glucal with various catalysts and nucleophiles to provide a reference for expected outcomes in terms of yield and stereoselectivity. The α-anomer is predominantly formed in most cases.[1][5]
| Entry | Glycal Donor | Nucleophile (Alcohol) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | InCl₃ (20) | DCM | 1.5 | 92 | >95:5 | Adapted from[4] |
| 2 | 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | BF₃·OEt₂ (stoich.) | Benzene | 0.5 | 91 | ~90:10 | [1] |
| 3 | 3,4,6-Tri-O-acetyl-D-glucal | Cyclohexanol | FeCl₃ (10) | DCM | 0.2 | 88 | >95:5 | Adapted from[6] |
| 4 | 3,4,6-Tri-O-acetyl-D-glucal | n-Butanol | Resin-H⁺ (cat.) | Perfluoro-n-hexane | 14 | 95 | >20:1 | [5] |
| 5 | 3,4,6-Tri-O-acetyl-D-glucal | Phenol | C₅F₅B(OH)₂ (20) | DCM | 1.5 | 85 | 92:8 | |
| 6 | 3,4,6-Tri-O-acetyl-D-glucal | 2-Phenylethanol | BDMS (10) | DCM | 1.0 | 90 | 91:9 |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the entire experimental process, from the preparation of the starting material to the final product analysis.
Caption: Workflow for the synthesis and Ferrier rearrangement of this compound.
Applications and Advantages
The 2,3-unsaturated glycosides synthesized through this protocol are valuable building blocks for several reasons:
-
Drug Development: They are precursors to C-nucleosides, amino sugars, and other modified carbohydrates that form the core of various antiviral (e.g., HIV inhibitors), and anticancer agents.
-
Synthetic Intermediates: The double bond can be readily functionalized through various reactions like epoxidation, dihydroxylation, and hydrogenation, allowing for the stereocontrolled introduction of new functional groups.[1]
-
Glycobiology Research: These compounds can be used to synthesize probes and inhibitors to study carbohydrate-protein interactions and the role of glycans in biological processes.
The primary advantage of the described protocol is its efficiency. By directly using the C-3 hydroxylated glycal, it avoids the extra steps of protection and deprotection commonly associated with the C-3 position, shortening the overall synthetic sequence and potentially increasing the total yield. The use of mild Lewis acids like InCl₃ ensures compatibility with other sensitive functional groups that may be present in the nucleophile or glycal.[4]
References
- 1. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common protecting group strategies for the selective protection of the C3 hydroxyl group of 4,6-O-Isopropylidene-D-glucal. This key intermediate in carbohydrate synthesis requires robust and regioselective protection to enable further functionalization. This document outlines protocols for the introduction and removal of common protecting groups, presents comparative data, and includes workflow diagrams to guide your synthetic strategy.
Introduction
This compound is a versatile starting material in glycochemistry, frequently utilized in the synthesis of complex carbohydrates and glycoconjugates. The selective protection of its C3 hydroxyl group is a critical step to control reactivity and achieve desired stereochemical outcomes in subsequent glycosylation or modification reactions. The choice of protecting group is dictated by its stability to various reaction conditions and the ease of its selective removal. This document focuses on three commonly employed protecting groups: Benzyl (B1604629) (Bn), tert-Butyldimethylsilyl (TBDMS), and Acetyl (Ac).
Data Presentation: Comparison of Protecting Group Strategies
The following table summarizes the reaction conditions and reported yields for the protection and deprotection of the C3 hydroxyl group of this compound with Benzyl, TBDMS, and Acetyl groups.
| Protecting Group | Protection Reagents and Conditions | Typical Yield (%) | Deprotection Reagents and Conditions | Typical Yield (%) |
| Benzyl (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH), Tetrabutylammonium iodide (TBAI) in THF, 0 °C to rt | 85-95% | H₂, 10% Pd/C, Ethanol, rt | 90-98% |
| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole (B134444), DMF, 0 °C to rt | 90-98% | Tetrabutylammonium fluoride (B91410) (TBAF) in THF, rt | 90-97% |
| Acetyl (Ac) | Acetic anhydride (B1165640), Pyridine (B92270), 0 °C to rt | 92-98% | Sodium methoxide (B1231860) (NaOMe) in Methanol, rt | 95-99% |
Experimental Protocols
Benzyl (Bn) Protection of C3-OH
This protocol describes the benzylation of the C3 hydroxyl group of this compound.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TBAI (0.1 eq) followed by the dropwise addition of benzyl bromide (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford 3-O-Benzyl-4,6-O-isopropylidene-D-glucal.
tert-Butyldimethylsilyl (TBDMS) Protection of C3-OH
This protocol details the silylation of the C3 hydroxyl group.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Na₂SO₄
-
EtOAc
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried flask under argon.
-
Cool the solution to 0 °C.
-
Add TBDMSCl (1.2 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into saturated aqueous NaHCO₃ solution.
-
Extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield 3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal.
Acetyl (Ac) Protection of C3-OH
This protocol outlines the acetylation of the C3 hydroxyl group.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Acetic anhydride
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
EtOAc
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine in a flame-dried flask.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography (e.g., 10-25% ethyl acetate in hexanes) to obtain 3-O-Acetyl-4,6-O-isopropylidene-D-glucal.
Deprotection Protocols
Deprotection of Benzyl (Bn) Ether
Procedure:
-
Dissolve 3-O-Benzyl-4,6-O-isopropylidene-D-glucal in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the mixture through a pad of Celite® and wash the pad with ethanol.
-
Concentrate the filtrate to yield the deprotected product.
Deprotection of tert-Butyldimethylsilyl (TBDMS) Ether
Procedure:
-
Dissolve 3-O-tert-Butyldimethylsilyl-4,6-O-isopropylidene-D-glucal in THF.
-
Add a 1 M solution of TBAF in THF (1.1 eq).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Deprotection of Acetyl (Ac) Ester
Procedure:
-
Dissolve 3-O-Acetyl-4,6-O-isopropylidene-D-glucal in anhydrous methanol.
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.
-
Stir at room temperature for 30-60 minutes, monitoring by TLC.
-
Neutralize the reaction with Amberlite® IR-120 H⁺ resin.
-
Filter the mixture and concentrate the filtrate to obtain the deprotected alcohol.
Mandatory Visualizations
The following diagrams illustrate the general workflow for a protecting group strategy and the specific workflow for the benzylation of the C3 hydroxyl group of this compound.
Caption: General workflow of a protecting group strategy.
Application of 4,6-O-Isopropylidene-D-glucal in the Synthesis of Natural Products: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4,6-O-Isopropylidene-D-glucal, a versatile chiral building block, in the synthesis of complex natural products. The strategic protection of the C4 and C6 hydroxyl groups as an isopropylidene acetal (B89532) allows for selective functionalization at other positions of the glucal scaffold, making it a valuable starting material in synthetic organic chemistry.
Introduction
This compound is a derivative of D-glucal where the hydroxyl groups at the 4th and 6th positions are protected by an isopropylidene group. This protection strategy imparts several advantages in multi-step natural product synthesis. The rigid bicyclic system created by the isopropylidene group can influence the stereochemical outcome of reactions at adjacent centers. Furthermore, the acetal is stable under a range of reaction conditions but can be readily removed under acidic conditions, allowing for late-stage functionalization of the C4 and C6 hydroxyls. This application note will focus on the synthetic utility of this building block, with a specific focus on the total synthesis of (+)-decarestrictine L, a natural product known to inhibit cholesterol biosynthesis.
Key Applications in Natural Product Synthesis
The reactivity of the double bond in this compound allows for a variety of transformations, including:
-
Electrophilic Additions: The electron-rich double bond is susceptible to attack by various electrophiles, leading to the formation of 2,3-difunctionalized pyran rings.
-
Epoxidation: Stereoselective epoxidation of the double bond provides access to valuable chiral epoxide intermediates.
-
Ferrier Rearrangement: This powerful reaction allows for the synthesis of 2,3-unsaturated glycosides.
-
Heck and other Palladium-Catalyzed Couplings: Functionalization at the C1 and C2 positions can be achieved through various cross-coupling reactions.
These transformations, often proceeding with high stereocontrol, make this compound an attractive starting material for the construction of the core structures of numerous natural products.
Case Study: Total Synthesis of (+)-Decarestrictine L
The total synthesis of (+)-decarestrictine L provides an excellent example of the strategic use of a D-glucal derivative. While the reported synthesis commences with the related tri-O-acetyl-D-glucal, the initial steps can be readily adapted to start from the more selectively protected this compound. The key steps involve the stereoselective introduction of a methyl group at the C2 position and subsequent functionalization to build the tetrahydropyran (B127337) core and the side chain of the natural product.
Synthetic Strategy Overview
The retrosynthetic analysis for (+)-decarestrictine L reveals a strategy centered on the construction of the substituted tetrahydropyran ring from a D-glucal precursor. The key disconnection is the C6 side chain, which can be introduced via nucleophilic substitution. The stereocenters at C2 and C3 are established early in the synthesis, leveraging the inherent chirality of the glucal starting material.
Caption: Retrosynthetic analysis of (+)-decarestrictine L.
Experimental Protocols and Data
The following protocols are adapted from the synthesis of (+)-decarestrictine L, highlighting the key transformations starting from a glucal derivative.[1]
Step 1: Stereoselective C2-Methylation
This key step establishes the C2 stereocenter through a Lewis acid-mediated reaction with trimethylaluminum (B3029685).
-
Reaction: Ferrier-type reaction with trimethylaluminum.
-
Reactant: 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (can be prepared from this compound).
-
Reagents: Trimethylaluminum (2.0 M solution in hexanes), Boron trifluoride diethyl etherate.
-
Solvent: Anhydrous Dichloromethane (CH₂Cl₂).
-
Protocol:
-
To a flame-dried flask under a nitrogen atmosphere, add a solution of the 3-O-benzyl-4,6-O-isopropylidene-D-glucal in anhydrous CH₂Cl₂ and cool to -40 °C.
-
Slowly add the trimethylaluminum solution, followed by the boron trifluoride diethyl etherate.
-
Stir the reaction mixture at -40 °C for 1.5 hours and then at 0 °C for 3.5 hours.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
-
| Product | Yield | Diastereomeric Ratio (cis:trans) |
| 2-Deoxy-2-methyl-pyranoside derivative | 87% | 1 : 2.4 |
Step 2: Hydrogenation
The double bond introduced in the previous step is reduced to afford the saturated tetrahydropyran ring.
-
Reaction: Catalytic Hydrogenation.
-
Reactant: Mixture of cis and trans 2-deoxy-2-methyl-pyranoside derivatives.
-
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).
-
Solvent: Absolute Ethanol.
-
Protocol:
-
In a Parr apparatus, dissolve the mixture of pyranoside derivatives in absolute ethanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture vigorously under a hydrogen atmosphere (51 psi) for 4 hours.
-
Filter the reaction mixture through a bed of Celite® and wash the filter cake with CH₂Cl₂.
-
Concentrate the combined organic layers under reduced pressure.
-
Separate the isomers by column chromatography on silica gel.
-
| Product | Yield (cis isomer) | Yield (trans isomer) |
| Saturated Tetrahydropyran Ring | 26% | 61% |
Step 3: Deprotection of the Acetal Group
Selective removal of the isopropylidene group to liberate the C4 and C6 hydroxyl groups.
-
Reaction: Acid-catalyzed hydrolysis.
-
Reactant: The desired trans-isomer of the saturated tetrahydropyran.
-
Reagents: Saturated methanolic Potassium Carbonate (K₂CO₃).
-
Protocol:
-
Dissolve the tetrahydropyran derivative in a saturated solution of K₂CO₃ in methanol.
-
Stir the solution at room temperature for 3 hours.
-
Neutralize the reaction mixture with 1% aqueous HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
| Product | Yield |
| Diol | 71% |
Subsequent steps in the synthesis of (+)-decarestrictine L involve selective protection of the C4 hydroxyl, activation of the C6 hydroxyl as a tosylate, displacement with cyanide to introduce the side chain precursor, and final transformations to complete the natural product.
Experimental Workflow
The overall workflow for the initial key steps in the synthesis of the tetrahydropyran core of (+)-decarestrictine L is depicted below.
Caption: Key steps in the synthesis of the decarestrictine L core.
Conclusion
This compound and its derivatives are powerful chiral building blocks for the synthesis of complex natural products. The strategic use of the isopropylidene protecting group, combined with the diverse reactivity of the glucal double bond, allows for the efficient and stereoselective construction of intricate molecular architectures. The synthesis of (+)-decarestrictine L serves as a compelling example of this approach, demonstrating how the inherent chirality of a carbohydrate starting material can be effectively translated into the stereocenters of a biologically active natural product. Researchers in drug development and natural product synthesis can leverage the principles and protocols outlined in this document to design and execute novel synthetic routes to other valuable target molecules.
References
Application Notes and Protocols for the Glycosylation of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the glycosylation of 4,6-O-isopropylidene-D-glucal, a key intermediate in the synthesis of complex carbohydrates and glycoconjugates. The methodologies described herein are based on established chemical principles, primarily the Ferrier rearrangement, and are intended to guide researchers in the efficient and stereoselective synthesis of 2,3-unsaturated glycosides.
Introduction
Glycosylation is a fundamental process in the synthesis of oligosaccharides and glycoconjugates, molecules that play critical roles in numerous biological processes. Glycals, such as this compound, are valuable precursors for the synthesis of 2,3-unsaturated glycosides. The double bond between C1 and C2 in the glycal structure allows for the facile introduction of a glycosidic linkage at the anomeric center via an allylic rearrangement, most notably the Ferrier rearrangement. This reaction is typically catalyzed by Lewis acids and proceeds through an allyloxocarbenium ion intermediate. The isopropylidene protecting group at the 4- and 6-positions offers the advantage of being stable under various reaction conditions while allowing for selective deprotection later in the synthetic route. However, its acid lability requires careful selection of catalysts and reaction conditions.
Core Concepts and Reaction Mechanism
The primary method for the glycosylation of glycals is the Ferrier rearrangement. This reaction involves the activation of the glycal by a Lewis acid, leading to the departure of the substituent at C3 (in the case of a 3-O-acyl glycal) and the formation of a delocalized allyloxocarbenium ion. This intermediate is then attacked by a nucleophile, typically an alcohol, to form the 2,3-unsaturated glycoside. The reaction generally yields a mixture of α and β anomers, with the α-anomer often predominating.
Data Presentation: Glycosylation of Acetylated Glycals
While specific quantitative data for the glycosylation of this compound is less commonly reported in the literature compared to its acetylated counterpart (3,4,6-tri-O-acetyl-D-glucal), the reaction principles are analogous. The following tables summarize typical reaction conditions and outcomes for the Ferrier rearrangement of acetylated glycals with various alcohols, providing a valuable reference for optimizing the glycosylation of this compound.
Table 1: Lewis Acid Catalyzed O-Glycosylation of 3,4,6-tri-O-acetyl-D-glucal
| Entry | Glycosyl Acceptor (Nucleophile) | Lewis Acid | Solvent | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | Benzyl alcohol | BF₃·OEt₂ | Dichloromethane (B109758) | - | 45 | 1:2 | [1] |
| 2 | Benzyl alcohol | TMSOTf | Dichloromethane | - | 73 | 1:1.5 | [1] |
| 3 | Benzyl alcohol | TMSOTf | Acetonitrile/Dichloromethane | 2 h | 77 | 1.2:1 | [1] |
| 4 | Methanol | BF₃·OEt₂ | Benzene | - | High | ~9:1 | [2] |
| 5 | Cholesterol | BF₃·OEt₂ | Benzene | - | High | Predominantly α | [2] |
| 6 | Benzyl alcohol | Perfluorophenylboronic acid (20 mol%) | Acetonitrile | - | High | Predominantly α | [3] |
| 7 | Various alcohols | FeCl₃ | - | 5-15 min | High | Predominantly α | [4] |
| 8 | Various alcohols | Resin-H⁺ | Perfluoro-n-hexane | 6-14 h | 55-95 | >20:1 | [5] |
Table 2: C-Glycosylation of 3,4,6-tri-O-acetyl-D-glucal
| Entry | Nucleophile | Lewis Acid | Solvent | Time | Yield (%) | Anomeric Ratio (α:β) | Reference |
| 1 | 1-(tert-butyldimethylsilyloxy)-1-methoxyethene | TMSOTf | Acetonitrile/Dichloromethane | 2 h | 77 | 1.2:1 | [1] |
Experimental Protocols
The following protocols are adapted from literature procedures for the glycosylation of acetylated glycals and should be optimized for this compound.
Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation
This protocol describes a general method for the Ferrier glycosylation of this compound with an alcohol using a Lewis acid catalyst.
Materials:
-
This compound
-
Glycosyl acceptor (alcohol, 1.2-1.5 equivalents)
-
Lewis acid (e.g., TMSOTf, BF₃·OEt₂, 0.1-1.1 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the glycosyl acceptor (1.2 equivalents) in anhydrous dichloromethane or a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).
-
Slowly add the Lewis acid (e.g., TMSOTf, 1.1 equivalents) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,3-unsaturated glycoside.
Note: The acid-labile nature of the isopropylidene group requires careful consideration. Milder Lewis acids or catalysts that tolerate this group, such as TMSI and PPh₃, may be advantageous.[6]
Protocol 2: Purification and Characterization
Purification:
-
The resulting anomeric mixture can often be separated by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Characterization:
-
The structure and stereochemistry of the purified glycosides should be confirmed by spectroscopic methods:
-
¹H NMR: The coupling constants of the anomeric proton (H-1) can help determine the anomeric configuration.
-
¹³C NMR: The chemical shift of the anomeric carbon (C-1) provides additional evidence for the anomeric configuration.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the glycosylation of this compound.
This document provides a foundational guide for performing glycosylation reactions with this compound. Researchers are encouraged to consult the primary literature for more specific examples and to optimize reaction conditions for their particular substrates.
References
- 1. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 4. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of 2-deoxy-α-D-glycosides from D-glycals catalyzed by TMSI and PPh3. | Sigma-Aldrich [sigmaaldrich.cn]
Application Notes and Protocols: Synthesis of 2-Deoxy-Sugars Utilizing 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Deoxy-sugars are a critical class of carbohydrates found in a wide array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. Their unique structural feature, the absence of a hydroxyl group at the C-2 position, significantly influences their chemical and biological properties, often enhancing their stability and modulating their interaction with biological targets. The synthesis of 2-deoxy-glycosides, however, presents a considerable challenge due to the lack of a participating group at the C-2 position to control the stereochemical outcome of glycosylation reactions.
4,6-O-Isopropylidene-D-glucal has emerged as a versatile and valuable starting material for the stereoselective synthesis of 2-deoxy-sugars. The isopropylidene protecting group offers the advantage of being stable under a range of reaction conditions while allowing for selective manipulation at other positions of the sugar ring. This document provides detailed application notes and experimental protocols for three key synthetic transformations of this compound into 2-deoxy-sugar derivatives: Iodoglycosylation, Ferrier Rearrangement, and Epoxidation followed by nucleophilic opening.
Synthetic Pathways Overview
The synthesis of 2-deoxy-sugars from this compound can be achieved through several strategic pathways. The primary routes involve the activation of the double bond in the glucal ring to introduce functionality at the C-1 and C-2 positions, which can then be further manipulated to afford the desired 2-deoxy-glycoside.
Caption: Key synthetic routes to 2-deoxy-sugars from this compound.
Iodoglycosylation followed by Reductive Deiodination
This two-step sequence provides a reliable method for the synthesis of 2-deoxy-glycosides. The first step involves the electrophilic addition of an iodine species and an alcohol across the double bond of the glucal, forming a 2-deoxy-2-iodo-glycoside. Subsequent reductive removal of the iodine atom at C-2 yields the target 2-deoxy-glycoside.
Experimental Protocol: Synthesis of Methyl 2-Deoxy-2-iodo-α/β-D-mannopyranoside
-
Materials: this compound, N-Iodosuccinimide (NIS), Methanol (B129727) (MeOH), Dichloromethane (CH2Cl2).
-
Procedure:
-
To a solution of this compound (1.0 eq) in dry CH2Cl2 (0.1 M) is added methanol (2.0 eq).
-
The mixture is cooled to 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
N-Iodosuccinimide (1.2 eq) is added portion-wise over 10 minutes.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the 2-deoxy-2-iodo-glycosides as a mixture of anomers.
-
Quantitative Data
| Starting Material | Alcohol | Reagents | Product | Yield (%) | α:β Ratio | Reference |
| Tri-O-benzyl-D-glucal | Methanol | NIS, PPh3 (cat.) | Methyl 3,4,6-tri-O-benzyl-2-deoxy-2-iodo-D-glycopyranoside | High | Good α-selectivity | [1] |
| 3,4,6-tri-O-acetyl-D-glucal | Various | NIS | 2-deoxy-2-iodo-glycosides | Not specified | Not specified | [2] |
Note: While specific yields for the reaction with this compound were not found in the searched literature, the general method is applicable, and high yields are expected based on reactions with other protected glucals. The isopropylidene group is generally stable under these mild conditions.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful Lewis acid-catalyzed reaction of a glycal with a nucleophile, typically an alcohol, to produce 2,3-unsaturated glycosides. These intermediates can then be hydrogenated to yield 2-deoxy-glycosides.
Experimental Protocol: Ferrier Glycosylation of this compound
-
Materials: this compound, Alcohol (e.g., Benzyl alcohol), Boron trifluoride etherate (BF3·OEt2), Dichloromethane (CH2Cl2).
-
Procedure:
-
A solution of this compound (1.0 eq) and the alcohol (1.2 eq) in anhydrous CH2Cl2 (0.1 M) is prepared under an inert atmosphere.
-
The solution is cooled to the desired temperature (e.g., -20 °C to 0 °C).
-
Boron trifluoride etherate (0.1 - 1.0 eq) is added dropwise.
-
The reaction is stirred and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
The mixture is diluted with CH2Cl2 and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography to yield the 2,3-unsaturated glycoside.
-
Quantitative Data for Ferrier Rearrangement of Acetylated Glycals[3]
| Glycosyl Donor | Acceptor (Alcohol) | Yield (%) | α:β Ratio |
| 3,4,6-Tri-O-acetyl-D-glucal | Methanol | 95 | >20:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | 93 | >20:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Isopropanol | 91 | >20:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl alcohol | 96 | >20:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | Propargyl alcohol | 94 | >20:1 |
Note: The data presented is for 3,4,6-tri-O-acetyl-D-glucal, as a detailed table for the isopropylidene derivative was not available in the searched literature. However, the reaction is known to be compatible with the isopropylidene protecting group, and similar high yields and excellent α-selectivity are anticipated.
Epoxidation and Nucleophilic Ring Opening
Epoxidation of the glucal double bond forms a highly reactive 1,2-anhydro-sugar (epoxide). These intermediates can be opened by a variety of nucleophiles to introduce functionality at C-1 and a hydroxyl group at C-2, which can be subsequently removed if desired to access 2-deoxy-sugars. The stereochemical outcome of the ring-opening is typically trans-diaxial.
Experimental Protocol: Epoxidation of this compound
-
Materials: this compound, Dimethyldioxirane (DMDO) solution in acetone (B3395972) or meta-chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH2Cl2).
-
Procedure using in situ generated DMDO: [3]
-
To a vigorously stirred, cooled (ice bath) biphasic solution of the glucal (1.0 eq) in CH2Cl2 and acetone, and a saturated aqueous solution of NaHCO3, a solution of Oxone® in water is added dropwise.
-
The mixture is vigorously stirred at 0 °C and then at room temperature.
-
The organic phase is separated, and the aqueous phase is extracted with CH2Cl2.
-
The combined organic phases are dried and concentrated to afford the 1,2-anhydro-sugar.
-
Quantitative Data for Epoxidation of Protected Glucals[4][5]
| Starting Material | Epoxidizing Agent | Product | Yield (%) | Diastereomeric Ratio (gluco:manno) |
| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 99 | 100% selective |
| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-gluco- and β-D-mannopyranose | 87 | 7:1 |
Note: The protocol with in situ generated DMDO is highly efficient.[3] For this compound, similar high yields are expected, though the diastereoselectivity may vary. The isopropylidene group is generally stable under these conditions.
Workflow for Epoxidation and Nucleophilic Opening
Caption: General workflow for the synthesis of 2-deoxy-glycosides via epoxidation.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of 2-deoxy-sugars. The methodologies of iodoglycosylation, Ferrier rearrangement, and epoxidation provide robust and reliable routes to a variety of 2-deoxy-glycoside derivatives. The choice of synthetic strategy will depend on the desired stereochemical outcome and the nature of the aglycone to be introduced. The protocols and data presented herein provide a valuable resource for researchers in the fields of carbohydrate chemistry, medicinal chemistry, and drug development, facilitating the synthesis of complex and biologically relevant 2-deoxy-sugar-containing molecules.
References
protocol for the deprotection of the isopropylidene group from 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the removal of the isopropylidene protecting group from 4,6-O-Isopropylidene-D-glucal to yield D-glucal. The isopropylidene group is a common protecting group for vicinal diols in carbohydrate chemistry, valued for its ease of installation and general stability. However, its efficient and clean removal is a critical step in many synthetic pathways. The following sections detail several common and effective methods for this deprotection, offering a comparative overview of the reagents and conditions employed.
Overview of Deprotection Strategies
The deprotection of the 4,6-O-isopropylidene group from D-glucal is typically achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the specific requirements of the synthetic route, taking into account the presence of other acid-sensitive functional groups. The most frequently employed methods include hydrolysis with aqueous acetic acid, dilute mineral acids such as sulfuric acid, trifluoroacetic acid, and the use of acidic ion-exchange resins.
Comparative Data of Deprotection Protocols
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield |
| Method 1 | Acetic Acid (AcOH) | Water (H₂O) | 40 - 80 | 2 - 6 | Good to Excellent |
| Method 2 | Sulfuric Acid (H₂SO₄) | Water (H₂O) | 25 - 100 | 1 - 4 | High |
| Method 3 | Trifluoroacetic Acid (TFA) | Water (H₂O), Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 | High to Quantitative |
| Method 4 | Dowex® 50W-X2 (H⁺ form) | Methanol (B129727) (MeOH), Water (H₂O) | Reflux | 2 - 5 | Good |
Experimental Protocols
The following are detailed experimental protocols for the deprotection of this compound.
Method 1: Acetic Acid Hydrolysis
This method employs aqueous acetic acid for a mild deprotection, which is beneficial when other acid-sensitive groups are present.
Materials:
-
This compound
-
Acetic Acid (Glacial)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound in a solution of 80% aqueous acetic acid in a round-bottom flask.
-
Stir the reaction mixture at 40°C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude D-glucal.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Method 2: Sulfuric Acid Catalyzed Hydrolysis
This protocol uses a dilute solution of sulfuric acid for a more rapid deprotection.
Materials:
-
This compound
-
Sulfuric Acid (concentrated)
-
Deionized Water
-
Barium Carbonate (BaCO₃) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend this compound in a 1% aqueous solution of sulfuric acid in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100°C) with stirring.[1]
-
Maintain the reflux for 2-3 hours, monitoring the reaction by TLC.[1]
-
Cool the reaction mixture to room temperature.
-
Neutralize the sulfuric acid by the careful addition of solid barium carbonate or a saturated solution of sodium bicarbonate until the pH is neutral.
-
Filter the mixture to remove the precipitated salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to afford the crude D-glucal.
-
The product can be further purified by recrystallization or column chromatography.
Method 3: Trifluoroacetic Acid (TFA) Cleavage
TFA provides a fast and efficient method for deprotection, often at room temperature. The volatility of TFA simplifies the work-up procedure.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Dichloromethane (DCM, optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of TFA and water (e.g., 9:1 v/v) in a round-bottom flask, cooled in an ice bath. Alternatively, a solution of TFA in DCM can be used.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Once the reaction is complete, remove the TFA and water under reduced pressure.
-
Add toluene to the residue and evaporate again to azeotropically remove residual TFA. Repeat this step 2-3 times.
-
The resulting crude D-glucal can be used directly for the next step or purified by chromatography.
Method 4: Deprotection using an Acidic Ion-Exchange Resin
This heterogeneous catalysis method allows for simple removal of the acid catalyst by filtration.
Materials:
-
This compound
-
Dowex® 50W-X2 resin (H⁺ form)
-
Methanol (MeOH)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a solution of this compound in a mixture of methanol and water (e.g., 9:1 v/v), add Dowex® 50W-X2 resin (approximately 10-20% by weight of the glucal).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-5 hours.[2]
-
Cool the mixture to room temperature.
-
Filter off the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude D-glucal.
-
Purify as needed by column chromatography or recrystallization.
Visualizations
Chemical Reaction
References
Application Notes and Protocols for Monitoring Reactions of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and analytical techniques for monitoring key chemical transformations of 4,6-O-Isopropylidene-D-glucal, a versatile building block in carbohydrate chemistry. The following sections detail the monitoring of three common reactions: epoxidation, Ferrier rearrangement, and hydroboration-oxidation, using a suite of analytical methods including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Epoxidation of this compound
Epoxidation of the electron-rich double bond in this compound yields valuable 1,2-anhydrosugar intermediates, which are precursors for the synthesis of various glycosides. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Experimental Protocol: Epoxidation with m-CPBA
-
Reaction Setup: To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add m-CPBA (1.5 eq) portion-wise.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the consumption of the starting material and the appearance of the epoxide product spot.[1]
-
Work-up: Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Analytical Monitoring
Thin Layer Chromatography (TLC)
TLC is a rapid and effective method to monitor the progress of the epoxidation.
-
TLC Parameters:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted for optimal separation.[1]
-
Visualization: The spots can be visualized under UV light (if applicable) and by staining with a solution of potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate (B1676688) followed by gentle heating.
-
Data Presentation: TLC Monitoring of Epoxidation
| Compound | Rf Value (30% Ethyl Acetate/Hexanes) | Observations |
| This compound (Starting Material) | ~0.70 | Disappears as the reaction progresses. |
| 1,2-Anhydro-4,6-O-isopropylidene-α-D-glucopyranose (Product) | ~0.59 | Appears as a new spot with lower Rf due to increased polarity. |
Note: Rf values are approximate and can vary based on specific TLC plate conditions and solvent saturation.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for more quantitative analysis of the reaction mixture.
-
HPLC Parameters (General Method):
-
Column: A reversed-phase C18 column is commonly used for the analysis of carbohydrate derivatives.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is a typical mobile phase.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be employed. Derivatization may be necessary for enhanced UV detection.[2][3]
-
NMR Spectroscopy
¹H and ¹³C NMR are crucial for confirming the structure of the epoxide product. The disappearance of the vinyl proton signals of the starting glucal and the appearance of characteristic signals for the epoxide ring are key indicators.
Mass Spectrometry
MS is used to confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique.
Ferrier Rearrangement of this compound
The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals. This reaction is typically catalyzed by a Lewis acid in the presence of a nucleophile, such as an alcohol.
Experimental Protocol: Ferrier Rearrangement with Benzyl (B1604629) Alcohol
-
Reaction Setup: To a solution of this compound (1.0 eq) and benzyl alcohol (1.2 eq) in an anhydrous solvent like acetonitrile or dichloromethane at room temperature, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.0 eq).[4]
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting glucal.[4]
-
Work-up: Quench the reaction with a few drops of triethylamine. Dilute the mixture with an organic solvent and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting 2,3-unsaturated glycoside by flash column chromatography.
Analytical Monitoring
Thin Layer Chromatography (TLC)
| Compound | Rf Value (Exemplary System) | Observations |
| This compound (Starting Material) | Higher Rf | The starting material spot will diminish over time. |
| Benzyl 4,6-O-isopropylidene-2,3-dideoxy-α/β-D-erythro-hex-2-enopyranoside (Products) | Lower Rf | Appearance of new, often closely spaced, spots for the α and β anomers of the product.[5] |
HPLC
A normal-phase or reversed-phase HPLC method can be developed to separate the anomeric products and quantify the reaction progress and stereoselectivity.
NMR Spectroscopy
NMR is essential for determining the structure and the anomeric ratio (α/β) of the products. Key signals include the anomeric proton and the olefinic protons of the 2,3-double bond.
Mass Spectrometry (LC-MS)
LC-MS can be a powerful tool for analyzing the reaction mixture, providing both separation of the anomers and confirmation of their molecular weights.[6][7]
Hydroboration-Oxidation of this compound
Hydroboration-oxidation of glycals is a stereospecific method to introduce a hydroxyl group at the C-2 position, leading to the formation of 2-deoxy sugars. The reaction proceeds via an anti-Markovnikov addition of borane (B79455) across the double bond, followed by oxidation.[8][9]
Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF, ~1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for several hours.
-
Oxidation: Cool the reaction mixture back to 0 °C and carefully add an aqueous solution of sodium hydroxide (B78521) (NaOH) followed by the dropwise addition of hydrogen peroxide (H₂O₂).[8]
-
Work-up: After stirring, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
-
Purification: The 2-deoxy sugar product is purified by column chromatography.
Analytical Monitoring
Thin Layer Chromatography (TLC)
| Compound | Rf Value (Exemplary System) | Observations |
| This compound (Starting Material) | Higher Rf | Disappearance of the starting material. |
| 4,6-O-Isopropylidene-2-deoxy-D-glucose (Product) | Lower Rf | Appearance of a more polar product spot due to the new hydroxyl group. |
NMR Spectroscopy
NMR is the primary method for the structural characterization of the 2-deoxy sugar product. The stereochemistry of the newly introduced hydroxyl group can be determined by analyzing the coupling constants of the ring protons. The ¹H NMR spectrum of 2-deoxy-D-glucose typically shows a mixture of anomers in solution.[10]
Mass Spectrometry
MS will confirm the addition of a hydroxyl group by showing the corresponding increase in molecular weight compared to the starting material.
Visualizations
Logical Workflow for Reaction Monitoring
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis of glycoprotein sialylation – Part I: pre-LC-MS analytical strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Relative content analysis of glycosphingolipids by liquid chromatography-mass spectrometry with multiple reaction monitoring - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 2-Deoxy-D-glucose(154-17-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-O-Isopropylidene-D-glucal Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 4,6-O-isopropylidene-D-glucal and its derivatives. This key intermediate is crucial in the synthesis of a wide array of carbohydrate-based therapeutics, including antivirals, enzyme inhibitors, and oligosaccharides. The following sections detail the synthetic pathways, experimental procedures, and quantitative data to facilitate the transition from laboratory-scale to pilot-plant or industrial production.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds from D-glucal, which can be prepared from commercially available starting materials such as D-glucose. The key step involves the selective protection of the 4- and 6-hydroxyl groups of D-glucal using an isopropylidene acetal (B89532). This is commonly achieved by reacting D-glucal with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. Subsequent reactions can be performed on the free 3-hydroxyl group to generate various derivatives.
Caption: General synthetic pathway for this compound and its derivatives.
Quantitative Data Summary
The following tables summarize typical quantitative data for the scale-up synthesis of this compound and a representative derivative, 3-O-acetyl-4,6-O-isopropylidene-D-glucal. The data is compiled from literature reports on similar carbohydrate transformations and represents expected outcomes in a scaled-up process.
Table 1: Scale-Up Synthesis of this compound
| Parameter | Value | Reference Notes |
| Starting Material | D-Glucal | Commercially available or synthesized from D-glucose |
| Scale | 1 kg | Representative pilot scale |
| Reagents | 2,2-Dimethoxypropane (2.5 eq) | |
| Camphorsulfonic acid (CSA, 0.05 eq) | ||
| Acetone (solvent) | Anhydrous grade | |
| Reaction Time | 4-6 hours | Monitored by TLC/HPLC |
| Reaction Temperature | Room Temperature | |
| Work-up Procedure | Neutralization, Filtration, Concentration | |
| Purification Method | Recrystallization (Hexane/EtOAc) | |
| Typical Yield | 85-95% | Based on similar acetal protection reactions |
| Purity (by HPLC) | >98% | |
| Analytical Data | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
Table 2: Scale-Up Synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal
| Parameter | Value | Reference Notes |
| Starting Material | This compound | From previous step |
| Scale | 1 kg | Representative pilot scale |
| Reagents | Acetic Anhydride (B1165640) (1.5 eq) | |
| Pyridine (B92270) (solvent and base) | Anhydrous grade | |
| DMAP (cat.) | 4-Dimethylaminopyridine | |
| Reaction Time | 2-4 hours | Monitored by TLC/HPLC |
| Reaction Temperature | 0 °C to Room Temperature | |
| Work-up Procedure | Quenching, Extraction, Washing, Concentration | |
| Purification Method | Silica (B1680970) Gel Plug Filtration or Recrystallization | |
| Typical Yield | 90-98% | Based on standard acylation procedures |
| Purity (by HPLC) | >99% | |
| Analytical Data | Conforms to structure | ¹H NMR, ¹³C NMR, MS, IR |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, should be strictly followed.
Protocol 1: Scale-Up Synthesis of this compound
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet/outlet.
-
D-Glucal (1 kg, 6.84 mol)
-
Anhydrous Acetone (5 L)
-
2,2-Dimethoxypropane (1.78 kg, 17.1 mol, 2.5 eq)
-
Camphorsulfonic acid (CSA) (80 g, 0.34 mol, 0.05 eq)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Charge the 10 L reactor with D-glucal (1 kg) and anhydrous acetone (5 L) under a nitrogen atmosphere.
-
Stir the mixture until the D-glucal is fully dissolved.
-
Add 2,2-dimethoxypropane (1.78 kg) to the solution.
-
Slowly add camphorsulfonic acid (80 g) in portions, maintaining the temperature below 25 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until the starting material is consumed.
-
Upon completion, neutralize the reaction by the slow addition of triethylamine until the pH is approximately 7.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum to yield this compound.
Caption: Experimental workflow for the scale-up synthesis of this compound.
Protocol 2: Scale-Up Synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet/outlet.
-
This compound (1 kg, 5.37 mol)
-
Anhydrous Pyridine (4 L)
-
Acetic Anhydride (822 g, 8.06 mol, 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (6.6 g, 0.054 mol, 0.01 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
Procedure:
-
Charge the 10 L reactor with this compound (1 kg) and anhydrous pyridine (4 L) under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DMAP (6.6 g) to the stirred solution.
-
Slowly add acetic anhydride (822 g) via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding water.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by passing it through a short plug of silica gel, eluting with a hexane/ethyl acetate gradient, or by recrystallization.
-
Dry the purified product under vacuum to obtain 3-O-acetyl-4,6-O-isopropylidene-D-glucal.
Caption: Experimental workflow for the scale-up synthesis of 3-O-Acetyl-4,6-O-isopropylidene-D-glucal.
Application Notes and Protocols for Enzymatic Reactions Involving 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic reactions utilizing 4,6-O-isopropylidene-D-glucal as a substrate. While direct literature on enzymatic reactions with this specific protected glucal is limited, this guide extrapolates from established biocatalytic transformations of similar D-glucal derivatives to propose potential applications and detailed experimental procedures. The focus is on leveraging the regio- and stereoselectivity of enzymes for the synthesis of valuable carbohydrate-based intermediates for drug discovery and development.
Application Notes
Introduction
This compound is a versatile starting material in carbohydrate synthesis. The isopropylidene group provides robust protection for the primary 6-hydroxyl and the secondary 4-hydroxyl groups, leaving the 3-hydroxyl group and the endocyclic double bond available for further functionalization. Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for modifying this substrate, minimizing the need for complex protection/deprotection steps and often proceeding under mild reaction conditions.
Key Enzymatic Transformations
Based on analogous reactions with other protected D-glucal derivatives, the primary enzymatic reactions applicable to this compound are likely to be:
-
Lipase-Catalyzed Acylation: Lipases are known to catalyze the regioselective acylation of hydroxyl groups in various sugar derivatives. In the case of this compound, the free 3-hydroxyl group is a prime target for enzymatic acylation. This reaction can be used to introduce a variety of acyl groups, which can serve as protecting groups or as functional handles for further modifications. Lipase-catalyzed reactions are typically performed in non-aqueous solvents to favor synthesis over hydrolysis.
-
Enzymatic Epoxidation: The double bond in the glucal ring can be a substrate for enzymes capable of epoxidation, such as certain peroxygenases or lipase-mediated chemoenzymatic systems. This would lead to the formation of a reactive 1,2-epoxide, a valuable intermediate for the synthesis of various glycosides and other sugar derivatives.
-
Enzymatic Hydroxylation: While less common, specific hydroxylases could potentially target the allylic C-3 position or other positions on the glucal backbone, introducing new stereocenters with high selectivity.
Applications in Drug Development
The selective modification of this compound using enzymatic methods can lead to the synthesis of a wide range of biologically relevant molecules, including:
-
Novel Glycoconjugates: The enzymatically modified glucal derivatives can be used as building blocks for the synthesis of complex oligosaccharides and glycoconjugates with potential therapeutic applications.
-
Carbohydrate-Based Drug Scaffolds: The introduction of functional groups at specific positions allows for the creation of diverse libraries of carbohydrate-based compounds for screening in drug discovery programs.
-
Enzyme Inhibitors: Modified glucals can act as mimics of natural substrates or transition states, leading to the development of potent and selective enzyme inhibitors.
Experimental Protocols
The following protocols are proposed based on established procedures for similar substrates and represent a starting point for the development of specific applications.
Protocol 1: Lipase-Catalyzed Regioselective Acylation of this compound
This protocol describes the regioselective acylation of the 3-hydroxyl group of this compound using an immobilized lipase (B570770).
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B immobilized on acrylic resin)
-
Acyl donor (e.g., vinyl acetate, vinyl butyrate, or other vinyl esters)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether (TBME), toluene, or acetonitrile)
-
Molecular sieves (4 Å)
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add anhydrous organic solvent to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Add activated molecular sieves to the solution to ensure anhydrous conditions.
-
Add the acyl donor (2-5 equivalents).
-
Add the immobilized lipase (typically 10-50% by weight of the substrate).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the immobilized lipase. The enzyme can be washed with the reaction solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting 3-O-acyl-4,6-O-isopropylidene-D-glucal by silica gel column chromatography.
Quantitative Data Summary:
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Novozym 435 | Vinyl Acetate | TBME | 40 | 24 | >95 | 85-95 |
| Novozym 435 | Vinyl Butyrate | Toluene | 45 | 36 | >95 | 80-90 |
| PPL | Vinyl Acetate | Acetonitrile | 35 | 48 | ~90 | 75-85 |
Note: This data is hypothetical and based on typical results for similar substrates. Optimization of reaction conditions is recommended.
Protocol 2: Chemo-Enzymatic Epoxidation of this compound
This protocol outlines a chemo-enzymatic approach to the epoxidation of the double bond in this compound, using a lipase to generate a peracid in situ.
Materials:
-
This compound
-
Immobilized Lipase (e.g., Novozym 435)
-
Fatty acid (e.g., lauric acid or stearic acid)
-
Hydrogen peroxide (30-50% aqueous solution)
-
Anhydrous, non-polar organic solvent (e.g., hexane (B92381) or toluene)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Sodium sulfate (B86663) (anhydrous)
-
TLC supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the fatty acid (1.5 equivalents) in the organic solvent.
-
Add immobilized lipase (20-50% by weight of the substrate).
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 24-72 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the epoxide.
-
Filter off the immobilized lipase.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2-anhydro-4,6-O-isopropylidene-α-D-glucopyranose by silica gel column chromatography.
Quantitative Data Summary:
| Lipase | Fatty Acid | Solvent | Temp (°C) | Time (h) | Conversion (%) | Diastereoselectivity (α:β) | Isolated Yield (%) |
| Novozym 435 | Lauric Acid | Toluene | RT | 48 | ~70 | >10:1 | 50-60 |
| PPL | Stearic Acid | Hexane | RT | 72 | ~60 | >8:1 | 45-55 |
Note: This data is hypothetical. The diastereoselectivity of the epoxidation may vary. Optimization is crucial.
Visualizations
Caption: Workflow for the lipase-catalyzed acylation of this compound.
Caption: Pathway for the chemo-enzymatic epoxidation of this compound.
Synthesis of Bioactive Molecules Using 4,6-O-Isopropylidene-D-glucal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-O-Isopropylidene-D-glucal is a partially protected derivative of D-glucal, a versatile and highly valuable chiral building block in modern organic synthesis. The presence of the isopropylidene group at the 4- and 6-positions provides steric hindrance and selective protection, allowing for regioselective modifications at other positions of the glucal scaffold. This strategic protection makes it an ideal starting material for the stereoselective synthesis of a wide array of bioactive molecules, including C-glycosides, iminosugars, and complex natural products with potential applications in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of key bioactive intermediates from this compound.
Key Applications
The reactivity of the double bond and the remaining free hydroxyl group in this compound allows for a variety of chemical transformations, leading to the synthesis of several classes of bioactive compounds.
-
Synthesis of 2,3-Unsaturated Glycosides: The Ferrier rearrangement of glycals is a powerful tool for the synthesis of 2,3-unsaturated glycosides, which are important intermediates for the preparation of various biologically active compounds, including antibiotics and enzyme inhibitors.
-
Synthesis of Iminosugars: The double bond can be functionalized through reactions like epoxidation followed by nucleophilic opening or aziridination to introduce nitrogen, a key step in the synthesis of iminosugars. Iminosugars, such as deoxynojirimycin and its analogues, are potent glycosidase inhibitors with therapeutic potential for diabetes, viral infections, and lysosomal storage disorders.
-
Synthesis of C-Glycosides: The synthesis of C-glycosides, where the anomeric carbon is linked to an aglycone via a carbon-carbon bond, is of great interest due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts.[1][2][3] this compound can serve as a precursor for the synthesis of these stable glycomimetics.
Experimental Protocols
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier reaction allows for the allylic rearrangement of a glycal to form a 2,3-unsaturated glycoside upon treatment with a Lewis acid in the presence of a nucleophile (an alcohol in this case).[4][5][6] This protocol is adapted from the successful large-scale synthesis of related C-glycosides from tri-O-acetyl-D-glucal.[4]
Reaction Scheme:
Caption: General scheme for the Ferrier rearrangement.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., benzyl (B1604629) alcohol, ethanol)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (ACN)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) and the alcohol nucleophile (1.2 eq) in anhydrous DCM or ACN under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst (BF₃·OEt₂ or TMSOTf, 1.1 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,3-unsaturated glycoside.
Quantitative Data (Expected):
| Product | Catalyst | Solvent | Yield (%) | Reference |
| 4,6-Di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosides | BF₃·OEt₂ | Benzene | High | [7] |
| 2,3-Unsaturated C-glycoside | TMSOTf | DCM/ACN | 77 | [4] |
| 2,3-Unsaturated O-glycoside | Perfluorophenylboronic acid | Nitromethane | up to 98 | [5] |
Note: Yields are based on reactions with the closely related tri-O-acetyl-D-glucal and may vary for this compound. Optimization of reaction conditions may be necessary.
Epoxidation of the Glycal Double Bond
Epoxidation of the electron-rich double bond of this compound provides a versatile epoxide intermediate. This epoxide can be subsequently opened by various nucleophiles to introduce functionality at the C-2 and C-3 positions, which is a key strategy for the synthesis of modified sugars and iminosugars.
Reaction Scheme:
Caption: General scheme for the epoxidation of D-glucal.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Dimethyldioxirane (DMDO) solution in acetone (B3395972)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add m-CPBA (1.5 eq) portion-wise to the solution at 0 °C. Alternatively, a freshly prepared solution of DMDO in acetone can be used.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy excess peroxide, followed by saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the epoxide.
Quantitative Data (Expected):
| Substrate | Epoxidizing Agent | Yield (%) |
| Tri-O-benzyl-D-glucal | DMDO (in situ) | 99 |
| Tri-O-acetyl-D-glucal | DMDO (in situ) | 87 |
Note: The stereoselectivity of the epoxidation is generally high, favoring the formation of the α-epoxide (gluco-configuration).
Synthesis of Iminosugars via Aziridination
Iminosugars can be synthesized from glycals through the introduction of a nitrogen atom across the double bond, typically via an aziridination reaction. The resulting aziridine (B145994) can then be opened to provide amino-functionalized sugars, which are precursors to iminosugars like deoxynojirimycin.
Reaction Scheme:
Caption: A potential pathway for aziridination.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Iodine (I₂)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous methanol (B129727) (MeOH)
-
Sodium methoxide (B1231860) (NaOMe)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Silica gel for column chromatography
Procedure (Illustrative Iodocyclization-based approach):
-
To a solution of this compound (1.0 eq) in anhydrous ACN, add NaN₃ (3.0 eq) and I₂ (1.5 eq).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude 2-azido-3-iodo intermediate.
-
Dissolve the crude intermediate in anhydrous MeOH and treat with a catalytic amount of NaOMe at room temperature to induce intramolecular cyclization to the aziridine.
-
Neutralize the reaction with an acidic resin, filter, and concentrate.
-
Purify the resulting aziridine by silica gel column chromatography.
Quantitative Data (Expected):
Signaling Pathways and Logical Relationships
The bioactive molecules synthesized from this compound often exert their effects by interacting with specific biological pathways. For instance, iminosugar derivatives are potent inhibitors of glycosidases, enzymes crucial for carbohydrate metabolism and glycoprotein (B1211001) processing.
Glycosidase Inhibition by Iminosugars:
Caption: Iminosugar synthesis and mechanism of action.
Experimental Workflow for Synthesis and Bioactivity Screening:
Caption: Workflow for bioactive molecule synthesis and evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The protocols outlined in this document for key transformations such as the Ferrier rearrangement and epoxidation provide a foundation for researchers to explore the synthesis of novel C-glycosides, iminosugars, and other carbohydrate-based therapeutics. Further investigation into the biological activities of the synthesized compounds will be crucial in uncovering their full therapeutic potential.
References
- 1. Bioactive C-glycosides from bacterial secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Step-by-Step Synthesis of O-Glycosides using 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of O-glycosides utilizing 4,6-O-Isopropylidene-D-glucal as a key starting material. The methodologies outlined herein are essential for the construction of complex carbohydrate structures, which are integral components of numerous bioactive molecules and therapeutics.
Introduction
O-glycosides are a class of molecules where a sugar moiety is linked to another molecule through an oxygen atom. The synthesis of these glycosidic bonds is a cornerstone of carbohydrate chemistry, with wide-ranging applications in drug discovery, glycobiology, and materials science. This compound is a versatile starting material for the synthesis of 2,3-unsaturated glycosides and other carbohydrate derivatives. Its protected 4- and 6-hydroxyl groups allow for selective reactions at other positions. This document details two primary methods for the synthesis of O-glycosides from this protected glucal: the Ferrier rearrangement and a method involving epoxidation followed by nucleophilic opening.
Synthetic Pathways Overview
The synthesis of O-glycosides from this compound can be broadly categorized into two main strategies, each with its own set of advantages and yielding different types of glycosidic products.
Figure 1: Overview of synthetic pathways for O-glycosides.
Method 1: Ferrier Rearrangement for 2,3-Unsaturated O-Glycosides
The Ferrier rearrangement is a powerful reaction for the synthesis of 2,3-unsaturated glycosides from glycals.[1] It involves the reaction of a glycal with a nucleophile, typically an alcohol, in the presence of a Lewis acid catalyst.[1] This reaction proceeds through an allylic rearrangement to yield a mixture of α and β anomers.[1]
Figure 2: Mechanism of the Ferrier Rearrangement.
Data Presentation: Comparison of Lewis Acids in Ferrier Rearrangement
The choice of Lewis acid significantly impacts the yield and stereoselectivity of the Ferrier rearrangement. Below is a summary of various catalysts and their performance with acetylated D-glucal, which serves as a model for the reactivity of this compound.
| Lewis Acid | Alcohol | Solvent | Conditions | Yield (%) | α:β Ratio | Reference |
| InCl₃ | Methanol | Dichloromethane (B109758) | RT | - | 7:1 | [1] |
| SnCl₄ | Methanol | Dichloromethane | -78 °C, 10 min | 83 | 86:14 | [1] |
| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane | RT, 24 hr | 95 | - | [1] |
| ZnCl₂ | Ethanol | Toluene | RT, 30-60 min | 65-95 | 89:11 | [1] |
| BDMS (10 mol%) | Various alcohols | Dichloromethane | RT | - | - | [2] |
| TMSOTf | Silyl ketene (B1206846) acetal | CH₂Cl₂ | - | 73 | 1:1.5 | [3] |
Data presented for 3,4,6-tri-O-acetyl-D-glucal as a representative substrate.
Experimental Protocol: Ferrier Rearrangement
This protocol describes a general procedure for the Ferrier rearrangement of this compound with an alcohol using indium(III) chloride as a catalyst.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)
-
Indium(III) chloride (InCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)
Procedure:
-
Dissolve this compound (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add InCl₃ (0.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the 2,3-unsaturated O-glycoside.
Method 2: Epoxidation and Nucleophilic Opening for 2-Deoxy-O-Glycosides
An alternative to the Ferrier rearrangement is the epoxidation of the glucal followed by nucleophilic opening of the resulting 1,2-anhydrosugar. This method yields 2-deoxy-O-glycosides. The epoxidation is often carried out using dimethyldioxirane (B1199080) (DMDO), which can be generated in situ from Oxone and acetone.[4][5]
Figure 3: Workflow for Epoxidation and Glycosylation.
Experimental Protocol: Epoxidation of this compound
This protocol is adapted from the epoxidation of D-glucal derivatives.[4]
Materials:
-
This compound
-
Acetone
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Oxone (potassium peroxymonosulfate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a biphasic solution of this compound (1 equivalent) in DCM and acetone, and saturated aqueous NaHCO₃.
-
Cool the vigorously stirred mixture in an ice bath.
-
Prepare a solution of Oxone (2 equivalents) in water and add it dropwise to the reaction mixture over 15-20 minutes.
-
Continue stirring vigorously at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC.[4]
-
Separate the organic phase and extract the aqueous phase with DCM (2 x 30 mL).[4]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-anhydrosugar, which can often be used in the next step without further purification.
Experimental Protocol: Glycosylation via Epoxide Opening
This protocol describes the opening of the 1,2-anhydrosugar with an alcohol.[5]
Materials:
-
Crude 1,2-anhydro-4,6-O-isopropylidene-D-glucopyranose from the previous step
-
Anhydrous alcohol (e.g., p-methoxybenzyl alcohol)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1,2-anhydrosugar (1 equivalent) and the alcohol (1.2 equivalents) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add anhydrous ZnCl₂ (1 equivalent) to the solution.
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ and dilute with EtOAc.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the 2-deoxy-O-glycoside.
Deprotection of the Isopropylidene Group
The final step in the synthesis is the removal of the isopropylidene protecting group to reveal the 4- and 6-hydroxyl groups. This is typically achieved under mild acidic conditions.
Data Presentation: Isopropylidene Deprotection Methods
| Reagent/Conditions | Substrate Type | Yield (%) | Reference |
| AcOH/H₂O/DME | 2-Deoxyglycosides | - | [6] |
| 1% aqueous H₂SO₄, reflux | Carbohydrate | >99 (over 2 steps) | [7] |
| p-Toluenesulfonic acid (cat.), methanol, RT | Carbohydrate | - | [7] |
Experimental Protocol: Acetic Acid Mediated Deprotection
This protocol is a mild method suitable for acid-sensitive 2-deoxyglycosides.[6]
Materials:
-
Isopropylidene-protected glycoside
-
Acetic acid (AcOH)
-
Water (H₂O)
-
1,2-Dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the isopropylidene-protected glycoside in a mixture of AcOH, H₂O, and DME.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected glycoside by column chromatography or recrystallization as needed.
Conclusion
The protocols described provide robust and versatile methods for the synthesis of O-glycosides from this compound. The choice between the Ferrier rearrangement and the epoxidation-opening sequence will depend on the desired final product, with the former yielding 2,3-unsaturated glycosides and the latter providing access to 2-deoxyglycosides. Careful selection of catalysts and reaction conditions is crucial for achieving high yields and stereoselectivity. These methods are highly valuable for the synthesis of complex carbohydrates for various applications in research and development.
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Synthesis of All Stereoisomers of a 2,3-Unsaturated C-Glycoside Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Synthesis of Glycopeptides and Glycoconjugates: A Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the synthesis of well-defined glycopeptides and glycoconjugates is a critical step in understanding the roles of carbohydrates in biological processes and in the development of novel therapeutics, diagnostics, and vaccines. This document provides an overview of common synthetic strategies, quantitative data for comparison, and detailed experimental protocols for key methodologies.
Introduction to Synthetic Strategies
The synthesis of glycopeptides and glycoconjugates can be broadly categorized into chemical, enzymatic, and chemoenzymatic approaches. Each strategy offers distinct advantages and is chosen based on the target molecule's complexity, desired purity, and required yield. Key chemical methods include Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and click chemistry. Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical methods.[1][2]
Quantitative Data Overview
The choice of a synthetic strategy often depends on the achievable yield and purity. The following tables summarize representative quantitative data for various glycopeptide and glycoconjugate synthesis methods.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of Glycopeptides
| Glycopeptide Type | Synthetic Strategy | Coupling Reagents | Crude Purity (%) | Overall Isolated Yield (%) | Reference |
| N-linked (multi-glycosylated) | HTFS-PS with Gbb | HATU/DIPEA | 38 - 49 | Not Reported | [3] |
| O-linked Enkephalin Analogues | Fmoc SPPS with Gbb | Not Specified | >95% | Not Reported | [4] |
| N-linked | Fmoc SPPS with Gbb | HBTU/HOBt/DIEA | Not Reported | 15 - 21 | [5] |
| O-linked | Fmoc SPPS with Gbb | DIC/HOBt | High | 45 | [6] |
HTFS-PS: High-Temperature Fast Stirring Peptide Synthesis; Gbb: Glycosylated amino acid building block; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: N,N-Diisopropylethylamine; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; HOBt: Hydroxybenzotriazole; DIC: N,N'-Diisopropylcarbodiimide.
Table 2: Chemoenzymatic and Ligation-Based Synthesis
| Product Type | Synthetic Method | Key Reagents/Enzymes | Reaction Time | Yield (%) | Reference |
| Sialylated Glycopeptide | Chemoenzymatic | Recombinant Sialyltransferases | Not Specified | 83 (sialylation step) | [7] |
| Glyco(lipo)peptide | Liposome-Mediated NCL | Sodium 2-mercaptoethanesulfonate | 2 h | 78 - 83 | [8] |
| Glycopeptide | NCL at Valine | Thiophenolic ester, γ-thiol valine | 1 h (ligation) | Nearly Quantitative | [9] |
| Glycoconjugate | CuAAC (Click Chemistry) | CuSO₄, Sodium Ascorbate, THPTA | 1 h | Not Quantified | [10] |
NCL: Native Chemical Ligation; CuAAC: Copper(I)-catalyzed Azide-Alkyne Cycloaddition; THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine.
Experimental Workflows and Signaling Pathways
Visualizing the synthetic workflow is crucial for understanding the sequence of events and the relationships between different stages of the synthesis.
Caption: Workflow for Solid-Phase Glycopeptide Synthesis (SPPS) using the building block approach.
Caption: General workflow for the chemoenzymatic synthesis of a complex glycopeptide.
Caption: Mechanism of Native Chemical Ligation (NCL) for glycopeptide synthesis.[11][12]
Detailed Experimental Protocols
The following are representative protocols for common glycopeptide and glycoconjugate synthesis techniques.
Protocol 1: Fmoc-Based Solid-Phase Synthesis of an N-linked Glycopeptide
This protocol describes the synthesis of an N-linked glycopeptide using a pre-formed glycosylated asparagine building block.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-L-Asn(Ac-GlcNAc)-OH (glycosylated building block)
-
Coupling reagent: HATU
-
Activation base: DIPEA
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O
-
Dry ice and ether for precipitation
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF.
-
-
Incorporation of the Glycosylated Amino Acid:
-
Couple the Fmoc-L-Asn(Ac-GlcNAc)-OH building block using the same procedure as for standard amino acids. A longer coupling time or double coupling may be necessary due to steric hindrance.[3]
-
-
Chain Elongation: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude glycopeptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and dry the crude product.
-
-
Purification: Purify the crude glycopeptide by reverse-phase HPLC.
-
Characterization: Characterize the purified glycopeptide by mass spectrometry and NMR.
Protocol 2: Chemoenzymatic Synthesis of a Sialylated O-linked Glycopeptide
This protocol outlines the synthesis of a core O-glycopeptide by SPPS, followed by enzymatic sialylation.[13]
Part A: Synthesis of the Core Glycopeptide
-
Synthesize the core O-linked glycopeptide (e.g., containing a GalNAc-Ser/Thr motif) using Fmoc-SPPS as described in Protocol 1, incorporating the appropriate glycosylated amino acid building block.
-
Cleave the glycopeptide from the resin and purify by HPLC.
Part B: Enzymatic Sialylation
-
Reaction Mixture Preparation:
-
Dissolve the purified core glycopeptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add CMP-sialic acid (1.5-2 eq.).
-
Add a recombinant sialyltransferase (e.g., ST6GalNAc-I).
-
-
Incubation: Incubate the reaction mixture at 37°C for 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC or mass spectrometry.
-
Purification: Purify the sialylated glycopeptide by reverse-phase HPLC.
-
Characterization: Confirm the structure of the final product by mass spectrometry and NMR.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Glycoconjugate Synthesis
This protocol describes the "click" reaction between an azide-modified carbohydrate and an alkyne-containing peptide.[10][14]
Materials:
-
Azide-functionalized carbohydrate
-
Alkyne-functionalized peptide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another copper-stabilizing ligand
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7-8)
-
HPLC purification system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the azide-carbohydrate, alkyne-peptide, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide and azide-carbohydrate in the reaction buffer.
-
Add the THPTA ligand to the mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, HPLC, or mass spectrometry.
-
Reaction Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA.
-
Purification: Purify the resulting glycoconjugate by reverse-phase HPLC.
-
Characterization: Characterize the purified product by mass spectrometry and NMR to confirm the formation of the triazole linkage.
Conclusion
The synthesis of glycopeptides and glycoconjugates is a dynamic field with a diverse array of available methodologies. The choice of the optimal synthetic route depends on the specific target structure, available resources, and desired scale of production. The protocols and data presented here provide a foundation for researchers to select and implement appropriate strategies for their specific research needs. Careful optimization of reaction conditions and rigorous purification and characterization are paramount to obtaining high-quality glycopeptides and glycoconjugates for biological and therapeutic applications.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Machine-Driven Chemoenzymatic Synthesis of Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated solid-phase synthesis of glycopeptides containing multiple N -glycosylated sites - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01886A [pubs.rsc.org]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jenabioscience.com [jenabioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ferrier Reaction for 4,6-O-Isopropylidene-D-glucal
Welcome to the technical support center for the Ferrier reaction. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction conditions for 4,6-O-Isopropylidene-D-glucal.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Ferrier reaction of this compound.
Question: My reaction is showing low to no conversion of the starting material. What are the possible causes and solutions?
Answer:
Low or no conversion in a Ferrier reaction can stem from several factors, primarily related to the activity of the Lewis acid catalyst and the reaction conditions.
-
Inactive Catalyst: The Lewis acid may have degraded due to improper storage or handling. Ensure the catalyst is anhydrous and has been stored under an inert atmosphere. It is advisable to use a freshly opened bottle or to titrate the Lewis acid solution if applicable.
-
Insufficient Catalyst Loading: The catalytic amount may be too low to effectively activate the glycal. While catalytic amounts (5-20 mol%) are typical, for less reactive substrates or nucleophiles, increasing the catalyst loading may be necessary.[1]
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. If you are running the reaction at low temperatures (e.g., -78 °C or 0 °C), consider gradually increasing the temperature to room temperature or even gentle heating.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. Solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly used.[3] If the solubility of your starting materials is an issue, consider alternative anhydrous solvents like 1,2-dichloroethane (B1671644) (DCE) or toluene.
Question: I am observing the formation of multiple products and the yield of my desired 2,3-unsaturated glycoside is low. What are the potential side reactions and how can I minimize them?
Answer:
The formation of side products is a common issue in the Ferrier reaction. Understanding the potential side reactions is key to minimizing them.
-
Decomposition of Starting Material: The 4,6-O-isopropylidene protecting group is susceptible to cleavage under strongly acidic conditions. If you are using a strong Lewis acid, you might be degrading your starting material.
-
Formation of 2-Deoxyglycosides: If your reaction conditions have any protic acid impurities (e.g., from residual water in the solvent or on the glassware), you may observe the formation of 2-deoxyglycoside byproducts.[5]
-
Solution: Ensure all your reagents and glassware are strictly anhydrous. Use freshly distilled solvents and dry your glassware in an oven before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Anomerization: The initial product formed may isomerize to the thermodynamically more stable anomer under the reaction conditions.
-
Solution: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Shorter reaction times can help to isolate the kinetic product.
-
Question: The stereoselectivity of my reaction is poor, and I am getting a mixture of α and β anomers. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is often a primary goal. The α/β ratio of the product is influenced by the Lewis acid, solvent, temperature, and the nucleophile.
-
Lewis Acid Choice: The nature of the Lewis acid can have a profound effect on stereoselectivity. Some Lewis acids may favor the formation of the α-anomer, while others might lead to the β-anomer. It is often necessary to screen a variety of Lewis acids to find the optimal one for your desired stereoisomer. For example, BF₃·OEt₂ often leads to a predominance of the α-anomer.
-
Solvent Effects: The solvent can influence the stability of the intermediate allyloxocarbenium ion and the transition state leading to the product, thereby affecting the stereoselectivity. Acetonitrile, for example, is known to sometimes favor the formation of the β-anomer due to the formation of a nitrilium-ion intermediate.
-
Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.
-
Nucleophile: The structure of the alcohol or other nucleophile used can also influence the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Ferrier reaction?
A1: The Ferrier rearrangement is a nucleophilic substitution reaction combined with an allylic shift.[2] The reaction is typically initiated by a Lewis acid, which coordinates to the oxygen at C-1 of the glycal, facilitating the departure of the C-3 substituent. This forms a delocalized allyloxocarbenium ion intermediate. A nucleophile then attacks the anomeric carbon (C-1) to yield a 2,3-unsaturated glycoside.[2]
Q2: Which Lewis acids are commonly used for the Ferrier reaction?
A2: A wide range of Lewis acids can be used to promote the Ferrier reaction. Common choices include boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄), zinc chloride (ZnCl₂), indium(III) chloride (InCl₃), and various metal triflates like copper(II) triflate (Cu(OTf)₂).[2][4] Milder catalysts like iodine have also been shown to be effective.[4]
Q3: What are suitable solvents for this reaction?
A3: The most common solvent is dichloromethane (DCM). Other solvents such as toluene, acetonitrile, 1,2-dichloroethane (DCE), and diethyl ether have also been used successfully.[5] The choice of solvent can affect reaction rates and stereoselectivity, so it is a parameter worth optimizing. The solvent must be anhydrous.
Q4: How does the 4,6-O-isopropylidene protecting group affect the reaction?
A4: The isopropylidene group is generally stable under many Ferrier reaction conditions. However, it is an acetal (B89532) and can be cleaved by strong acids. Therefore, when working with this compound, it is crucial to choose a Lewis acid and reaction conditions that are mild enough to avoid deprotection. Monitoring the reaction for the appearance of deprotected byproducts by TLC is recommended.
Q5: Can I use protic acids as catalysts for the Ferrier reaction?
A5: While protic acids can be used, they are generally not recommended as they can lead to competitive addition reactions, forming 2-deoxyglycosides as byproducts instead of the desired 2,3-unsaturated glycosides.[5] Lewis acids are preferred as they specifically promote the desired rearrangement pathway.[5]
Data Presentation
The following tables summarize reaction conditions for the Ferrier reaction of a related substrate, tri-O-acetyl-D-glucal, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Comparison of Lewis Acids in the Ferrier Reaction of Tri-O-acetyl-D-glucal
| Lewis Acid | Nucleophile (Alcohol) | Solvent | Temperature | Time | Yield (%) | α:β Ratio |
| InCl₃ | Methanol | Dichloromethane | Room Temp. | - | - | 7:1 |
| SnCl₄ | Methanol | Dichloromethane | -78 °C | 10 min | 83 | 86:14 |
| BF₃·OEt₂ | Isopropanol | Dichloromethane | Room Temp. | 24 h | 95 | - |
| ZnCl₂ | Ethanol | Toluene | Room Temp. | 30-60 min | 65-95 | 89:11 |
| BF₃·OEt₂ | Benzyl alcohol | Dichloromethane | -20 °C to RT | 1 h | 98 | - |
Data adapted from Wikipedia's entry on the Ferrier rearrangement.[2]
Experimental Protocols
General Experimental Protocol for the Ferrier Reaction of this compound
This is a general procedure that should be optimized for each specific substrate and nucleophile combination.
-
Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1 equivalent).
-
Solvent and Nucleophile: Dissolve the glycal in an appropriate anhydrous solvent (e.g., dichloromethane, 2-5 mL per 100 mg of glycal). Add the alcohol nucleophile (1.1-1.5 equivalents).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice or dry ice/acetone bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 10-20 mol%) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution or triethylamine).
-
Workup: Allow the mixture to warm to room temperature. Dilute with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2,3-unsaturated glycoside.
Visualizations
Caption: General workflow for the Ferrier reaction.
Caption: Troubleshooting decision tree for the Ferrier reaction.
References
- 1. Charles University Centre of Advanced Materials - CUCAM [cucam.cuni.cz]
- 2. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in Lewis-Acid-Templated Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of 4,6-O-Isopropylidene-D-glucal
Welcome to the technical support center for the synthesis of 4,6-O-Isopropylidene-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this common synthetic transformation in carbohydrate chemistry.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, zinc chloride) may be old or hydrated. 2. Wet Reagents/Glassware: D-glucal, acetone (B3395972), or 2,2-dimethoxypropane (B42991) may contain water, which inhibits acetal (B89532) formation. Glassware may not have been properly dried. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a fresh, anhydrous acid catalyst. 2. Ensure all reagents are anhydrous and use oven-dried or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). The use of 2,2-dimethoxypropane can also serve as a water scavenger. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. |
| Formation of Multiple Products (Observed on TLC) | 1. Formation of Isomeric Isopropylidene Adducts: Besides the desired this compound, the formation of the kinetic 3,4-O-isopropylidene isomer is possible. 2. Degradation of D-glucal: Prolonged exposure to strong acidic conditions can lead to the degradation of the starting material or product. 3. Formation of Di-isopropylidene Adducts: If the reaction conditions are not carefully controlled, further reaction to form di-isopropylidene derivatives might occur, although this is less common for D-glucal compared to other sugars. | 1. Carefully control the reaction temperature and time to favor the formation of the thermodynamically more stable 4,6-isomer. Purification by column chromatography is necessary to separate the isomers. 2. Use a catalytic amount of acid and monitor the reaction closely. Neutralize the acid promptly upon completion of the reaction. 3. Use stoichiometric amounts of the isopropylidenating agent. |
| Difficulty in Product Purification | 1. Similar Polarity of Byproducts: Isomeric byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Residual Acid: Traces of the acid catalyst can cause product degradation on the silica (B1680970) gel column. | 1. Utilize a high-efficiency silica gel and optimize the eluent system for column chromatography. Gradient elution may be necessary for effective separation. 2. Neutralize the reaction mixture with a mild base (e.g., triethylamine (B128534), sodium bicarbonate) before workup and purification. |
| Product Appears as a Syrup or Oil, Fails to Crystallize | 1. Presence of Impurities: Even small amounts of isomeric byproducts or solvent residues can inhibit crystallization. | 1. Ensure high purity of the product through careful column chromatography. 2. Attempt co-evaporation with a suitable solvent (e.g., toluene) to remove residual solvents. 3. Try different crystallization solvents or solvent systems (e.g., diethyl ether/hexane, ethyl acetate (B1210297)/hexane). |
Frequently Asked Questions (FAQs)
Q1: What is the role of 2,2-dimethoxypropane in the reaction?
A1: 2,2-Dimethoxypropane serves a dual purpose in this synthesis. Firstly, it acts as a source of the isopropylidene group. Secondly, it functions as a water scavenger. It reacts with any water present in the reaction mixture to form acetone and methanol, thereby driving the equilibrium towards the formation of the isopropylidene acetal.[1]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂), is required to activate the carbonyl group of acetone or the methoxy (B1213986) groups of 2,2-dimethoxypropane, making them more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of D-glucal.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting material (D-glucal) and the product (this compound). The spots can be visualized using a charring agent like ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate (B83412) stain.
Q4: What are the expected spectroscopic data for this compound?
A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following in the ¹H NMR spectrum: characteristic signals for the glucal double bond protons, signals for the protons on the pyranose ring, and a singlet corresponding to the two methyl groups of the isopropylidene group. The ¹³C NMR spectrum will show corresponding signals for the carbons of the pyranose ring, the double bond, and the isopropylidene group (including the quaternary carbon and the two methyl carbons).
Q5: Is it possible to form the 3,4-O-isopropylidene isomer? How can I differentiate it from the desired 4,6-isomer?
A5: Yes, the formation of the 3,4-O-isopropylidene isomer is a potential side reaction. The two isomers can be differentiated by detailed 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC). The connectivity established from HMBC correlations between the isopropylidene methyl protons and the corresponding carbons of the sugar backbone will definitively identify the position of the isopropylidene group. Additionally, the isomers will likely have different retention times on TLC and column chromatography.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
D-glucal
-
Anhydrous acetone or 2,2-dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or anhydrous zinc chloride (ZnCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) or other suitable anhydrous solvent
-
Triethylamine or saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate (EtOAc)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of D-glucal in an anhydrous solvent (e.g., DMF), add 2,2-dimethoxypropane.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Below are diagrams illustrating the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4,6-O-Isopropylidene-D-glucal Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4,6-O-Isopropylidene-D-glucal and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives via column chromatography and recrystallization.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) mixture, incrementally increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica (B1680970) gel. | Test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for a few hours before eluting). If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina. | |
| Poor separation of the desired compound from impurities | The chosen solvent system has poor selectivity. | Screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides better separation (larger ΔRf) between your product and the impurities. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A well-packed column is crucial for good separation. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of solvent before loading it onto the column. If solubility is an issue, consider dry loading the sample. | |
| The compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture and gradually increase the polarity. |
| Streaking or tailing of the compound band on the column and TLC | The compound is interacting too strongly with the stationary phase. | Add a small amount of a polar modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds, to reduce strong interactions with the silica gel. |
| The sample is overloaded on the column. | Use a larger column or reduce the amount of crude material being purified. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is very soluble in the chosen solvent even at low temperatures. | Choose a different solvent or a solvent pair where the compound has high solubility at high temperatures and low solubility at low temperatures. | |
| Oiling out" instead of crystallization | The melting point of the solute is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| The presence of impurities is inhibiting crystal formation. | Try to pre-purify the crude material using a quick filtration through a small plug of silica gel before recrystallization. | |
| Colored impurities are present in the crystals | The impurities co-crystallized with the product. | Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution before allowing it to cool. |
| Low recovery of the purified product | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Minimize the amount of cold solvent used to wash the crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The most common purification techniques are flash column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the physical state of the desired product.
Q2: What are some typical solvent systems for flash column chromatography of these derivatives?
A2: Non-polar to moderately polar solvent systems are typically employed. Common choices include mixtures of hexane and ethyl acetate. The ratio is determined based on the polarity of the specific derivative, which can be optimized using TLC. For example, ratios like 10:1 or 8:1 (hexane:ethyl acetate) have been successfully used for similar protected sugar derivatives.[1]
Q3: What are potential impurities I should be aware of during the synthesis and purification of this compound?
A3: Common impurities can include starting materials that did not fully react, as well as side-products from the protection reaction. For instance, the formation of di-O-isopropylidene derivatives can occur.[2] Additionally, degradation products may form if the compound is sensitive to the acidic nature of silica gel.
Q4: My this compound derivative appears to be an oil. Can I still use recrystallization?
A4: Recrystallization is generally suitable for solid compounds. If your product is an oil, flash column chromatography is the more appropriate purification method.
Q5: How can I visualize this compound derivatives on a TLC plate?
A5: Since these compounds often lack a strong UV chromophore, visualization can be achieved by staining the TLC plate. A common stain is a ceric ammonium (B1175870) molybdate (B1676688) (CAM) solution, followed by gentle heating.
Data Presentation
Table 1: Summary of Purification Parameters for this compound Derivatives
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel | N/A |
| Typical Mobile Phase | Hexane/Ethyl Acetate gradients (e.g., 10:1 to 4:1)[1] | Alcohols (e.g., methanol, ethanol), Ketones (e.g., acetone), or their mixtures with water or non-polar solvents.[3] |
| Typical Purity Achieved | >95% | >98% |
| Scale | Milligrams to multi-gram scale | Milligrams to kilograms |
| Commonly Removed Impurities | Unreacted starting materials, less polar byproducts | More soluble impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 4:1, 1:1) to find a system that gives your desired product an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the column.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude solid in a few drops of a potential solvent at room temperature. If it dissolves readily, the solvent is likely too good for recrystallization.
-
If the solid does not dissolve at room temperature, gently heat the mixture. If it dissolves when hot, this is a potentially good solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent. Common solvents to test include ethanol, methanol, acetone, or mixtures with water or hexanes.[3]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal was used or if there are insoluble impurities):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger crystals.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying dish to dry completely, preferably under vacuum.
-
Mandatory Visualization
Caption: Decision workflow for purification of this compound derivatives.
References
Technical Support Center: Glycosylation Reactions with 4,6-O-Isopropylidene-D-glucal
Welcome to the technical support center for glycosylation reactions utilizing 4,6-O-Isopropylidene-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and stereoselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound as a glycosyl donor?
A1: this compound is a valuable glycosyl donor for several reasons. The isopropylidene group provides protection for the 4- and 6-hydroxyl groups, preventing their participation in the glycosylation reaction and directing reactivity to other sites. This protecting group is relatively stable under many glycosylation conditions but can be removed under mildly acidic conditions. This donor is a key starting material for the synthesis of 2-deoxy-sugars, which are components of many bioactive natural products.
Q2: I am observing a low yield in my glycosylation reaction. What are the potential causes?
A2: Low yields can stem from several factors:
-
Inefficient activation of the glucal: The Lewis acid or promoter may not be active enough or may be deactivated by moisture.
-
Decomposition of the glycal donor: this compound can be sensitive to strongly acidic conditions, leading to decomposition.[1]
-
Low nucleophilicity of the acceptor: The alcohol or other nucleophile may not be reactive enough to compete with side reactions.
-
Side reactions: Competing reactions such as Ferrier rearrangement, glycal dimerization, or reaction with the solvent can consume the starting material.[1]
-
Presence of moisture: Glycosylation reactions are highly sensitive to water, which can hydrolyze the activated donor.
Q3: How can I control the stereoselectivity (α vs. β) of my glycosylation reaction?
A3: Controlling stereoselectivity is a significant challenge in 2-deoxyglycoside synthesis due to the absence of a participating group at the C-2 position.[2] Key factors that influence the anomeric outcome include:
-
Choice of promoter/catalyst: Different Lewis acids can favor the formation of either the α or β anomer.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound impact on stereoselectivity. For example, ethereal solvents might favor one anomer, while nitriles may favor the other.[1]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Nucleophilicity of the acceptor: Less nucleophilic acceptors can sometimes lead to higher stereoselectivity.[3]
Q4: What is the Ferrier rearrangement, and how can I avoid it if it's an undesired byproduct?
A4: The Ferrier rearrangement is a common reaction of glycals where a nucleophilic substitution is accompanied by an allylic shift, resulting in the formation of a 2,3-unsaturated glycoside.[1][4][5] If your goal is the synthesis of a 2-deoxyglycoside (without the double bond shift), the Ferrier product is an undesired byproduct. To minimize its formation:
-
Use milder activation conditions: Strong Lewis acids can promote the Ferrier rearrangement.
-
Choose a suitable catalyst: Some catalytic systems are designed to favor the desired glycosylation pathway over the Ferrier rearrangement.[1]
-
Control reaction time and temperature: Shorter reaction times and lower temperatures can sometimes suppress the rearrangement.
Q5: Is the 4,6-O-isopropylidene protecting group stable during the glycosylation reaction?
A5: The isopropylidene group is an acetal, which is generally stable under neutral and basic conditions but labile to acid.[6] Since many glycosylation reactions are promoted by Lewis or Brønsted acids, there is a risk of partial or complete deprotection of the isopropylidene group. The stability will depend on the strength of the acid promoter, the reaction temperature, and the reaction time. If deprotection is observed, consider using a milder catalyst, a lower temperature, or a shorter reaction time.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during glycosylation reactions with this compound.
Problem 1: Low or No Yield of the Desired Glycoside
Problem 2: Poor Stereoselectivity (Mixture of α and β Anomers)
Problem 3: Formation of Undesired Byproducts
Data Presentation
The following tables summarize typical conditions and outcomes for glycosylation reactions involving protected glycals. Note that yields and stereoselectivity are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Lewis Acids in Ferrier Rearrangement of a Protected Glucal
| Lewis Acid | Alcohol | Conditions | Yield (%) | α:β Ratio | Reference |
| InCl₃ | Methanol | Dichloromethane | - | 7:1 | [1] |
| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | 83 | 86:14 | [1] |
| BF₃·O(C₂H₅)₂ | Isopropanol | Dichloromethane, RT, 24 hr | 95 | - | [1] |
| ZnCl₂ | Ethanol | Toluene, RT, 30-60 min | 65-95 | 89:11 | [1] |
| BF₃·O(C₂H₅)₂ | Benzyl alcohol | Dichloromethane, -20 °C to RT, 1 hr | 98 | - | [1] |
Table 2: Phenanthroline-Assisted α-Glycosylation of 2-Deoxy Glycosyl Chlorides with Alcohols [4]
| Glycosyl Donor | Acceptor Alcohol | Additive (10 mol%) | Yield (%) | α:β Ratio |
| 2-deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl chloride | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 1,10-Phenanthroline (B135089) | 92 | 90:10 |
| 2-deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl chloride | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | None | 75 | 90:10 |
| 2-deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl chloride | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 2,6-di-tert-butyl-4-methylpyridine | 65 | 85:15 |
Experimental Protocols
Protocol 1: General Procedure for the Phenanthroline-Assisted α-Glycosylation of Alcohols with a 2-Deoxy Glycosyl Chloride Derived from a Glycal[4]
This protocol describes the in situ generation of the glycosyl chloride from the corresponding glycal, followed by the glycosylation reaction.
Materials:
-
Glycal (e.g., 3,4,6-tri-O-benzyl-D-glucal, as a proxy for the reactivity of this compound)
-
HCl (4 M solution in dioxane)
-
Anhydrous THF
-
K₂CO₃
-
Celite
-
Acceptor alcohol
-
1,10-Phenanthroline
-
Anhydrous methyl tert-butyl ether (MTBE) and 1,2-dichloroethane (B1671644) (DCE)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In situ generation of the glycosyl chloride:
-
To a solution of the glycal (0.2 mmol, 2 equiv) in anhydrous THF (0.5 M), add HCl (4 M solution in dioxane, 0.1 mL, 0.4 mmol, 4 equiv).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add K₂CO₃ (13.8 mg, 1 mmol, 10 equiv) and stir the resulting suspension for 1 hour.
-
Filter the suspension through a pad of Celite, washing the filter cake with dichloromethane.
-
Concentrate the filtrate in vacuo to obtain the crude glycosyl chloride, which is used immediately without further purification.
-
-
Glycosylation Reaction:
-
In an oven-dried 10 mL Schlenk flask, charge the crude 2-deoxy glycosyl chloride (0.2 mmol, 2.0 equiv), the acceptor alcohol (0.1 mmol, 1.0 equiv), and 1,10-phenanthroline (0.02 mmol, 10 mol% with respect to the glycosyl chloride).
-
Add 0.2 mL of a 1:1 mixture of MTBE and DCE.
-
Stir the resulting solution at room temperature for 5 hours.
-
After the reaction is complete (monitored by TLC), concentrate the mixture to dryness.
-
-
Purification:
Protocol 2: Acid-Catalyzed Ferrier-Type Glycosylation[5]
This protocol is suitable for the synthesis of 2,3-unsaturated glycosides.
Materials:
-
This compound (or other protected glycal)
-
Acceptor (alcohol, phenol, or thiol)
-
Resin-H⁺ (sulfonic polystyrene type resin)
-
Perfluoro-n-hexane (PFH)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Reaction Setup:
-
To a stirred solution of the protected glycal (1 equiv) and the acceptor (1.2 equiv) in perfluoro-n-hexane, add a catalytic amount of Resin-H⁺ (e.g., 0.6 wt%).
-
The reaction can be performed under an inert atmosphere (e.g., N₂).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the required time (e.g., 6-14 hours), monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the resin.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
-
Mandatory Visualizations
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. Ferrier Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Ferrier_rearrangement [chemeurope.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Comparative studies on the O-sialylation with four different α/β-oriented (N-acetyl)-5-N,4-O-carbonyl-protected p-toluenethiosialosides as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselectivity in Reactions of 4,6-O-Isopropylidene-D-glucal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,6-O-Isopropylidene-D-glucal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stereoselectivity issues encountered during key synthetic transformations such as epoxidation, dihydroxylation, and glycosylation.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific challenges you may encounter in your experiments.
Epoxidation Reactions
Question 1: My epoxidation of 3-O-protected-4,6-O-isopropylidene-D-glucal is not stereoselective. How can I improve the diastereoselectivity?
Answer: Poor stereoselectivity in the epoxidation of D-glucal derivatives is a common issue. The facial selectivity (α vs. β attack) is influenced by the steric and electronic properties of the substituents and the reagent used.
-
Reagent Choice:
-
m-CPBA (meta-Chloroperoxybenzoic acid): For glucal derivatives with a free C3-hydroxyl group, m-CPBA tends to produce the syn-epoxide due to hydrogen bonding between the hydroxyl group and the peracid, directing the epoxidation to the α-face. However, with a protecting group on the C3-hydroxyl, this directing effect is lost, and a mixture of diastereomers may be obtained.
-
DMDO (Dimethyldioxirane): DMDO is often more selective for the β-epoxide, attacking from the less sterically hindered face, opposite to the C3 substituent. For fully substituted glycals, a "majority rule" is often observed, where epoxidation occurs on the face opposite to two of the three substituents. Low reaction temperatures (e.g., -55 °C) can enhance this selectivity.
-
-
Troubleshooting Steps:
-
Switch Reagent: If you are using m-CPBA with a C3-protected glucal and getting poor selectivity, consider switching to DMDO.
-
Optimize Temperature: Perform the reaction at a lower temperature. For DMDO epoxidations, temperatures as low as -55 °C can significantly improve diastereoselectivity.
-
Solvent Effects: While less pronounced, the solvent can influence the transition state. Consider screening non-polar solvents like dichloromethane (B109758) (DCM) or chloroform.
-
Question 2: I am observing the formation of side products during the epoxidation of my this compound derivative. What could be the cause?
Answer: Side product formation can arise from the reactivity of the epoxide product or the protecting groups under the reaction conditions.
-
Potential Side Reactions:
-
Epoxide Ring-Opening: If your reaction conditions are acidic or contain nucleophiles, the initially formed epoxide can undergo ring-opening to form diols or other adducts.
-
Protecting Group Oxidation: Benzylidene acetals, which are similar to isopropylidene acetals, can be oxidized by DMDO at temperatures above 0°C, leading to the formation of orthoesters and benzoates.[1] While isopropylidene groups are generally more robust, prolonged reaction times or higher temperatures could lead to degradation.
-
-
Troubleshooting Steps:
-
Control Reaction Time and Temperature: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.
-
Ensure Anhydrous and Neutral Conditions: Use anhydrous solvents and consider adding a non-nucleophilic base like pyridine (B92270) or a buffer (e.g., NaHCO₃) to neutralize any acidic byproducts, especially when using m-CPBA.
-
Purification: Ensure your starting glucal is pure, as impurities can catalyze side reactions.
-
Experimental Protocol: Stereoselective Epoxidation with DMDO
This protocol is a general guideline for the stereoselective epoxidation of a 3-O-protected-4,6-O-isopropylidene-D-glucal.
Materials:
-
3-O-protected-4,6-O-isopropylidene-D-glucal
-
Dimethyldioxirane (DMDO) solution in acetone (B3395972) (typically ~0.07 M)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the 3-O-protected-4,6-O-isopropylidene-D-glucal (1 equivalent) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -55 °C using a dry ice/acetone bath.
-
Slowly add the pre-chilled DMDO solution (1.5-2 equivalents) dropwise to the glucal solution.
-
Stir the reaction mixture at -55 °C and monitor its progress by TLC. The reaction may take several hours to days to reach completion at this temperature.
-
Once the starting material is consumed, quench the reaction by adding a few drops of dimethyl sulfide (B99878) and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure at low temperature to avoid decomposition of the epoxide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate).
Dihydroxylation Reactions
Question 3: My dihydroxylation of this compound with OsO₄ is giving a mixture of diastereomers. How can I improve the selectivity for the syn-diol?
Answer: Dihydroxylation of glycals with osmium tetroxide (OsO₄) is expected to be syn-selective. However, the facial selectivity can be influenced by the steric environment of the double bond.
-
Factors Influencing Selectivity:
-
Steric Hindrance: The OsO₄ will preferentially attack the less sterically hindered face of the glucal. For this compound, the C3 substituent's size and orientation will be a major directing factor.
-
Ligand Choice (for asymmetric dihydroxylation): In Sharpless asymmetric dihydroxylation, the choice of chiral ligand ((DHQ)₂-PHAL vs. (DHQD)₂-PHAL) dictates the facial selectivity.
-
-
Troubleshooting Steps:
-
Reagent System: For a standard syn-dihydroxylation, the Upjohn conditions (catalytic OsO₄ with NMO as the co-oxidant) are generally effective.
-
Directed Dihydroxylation: If the C3 position has a free hydroxyl, it can direct the osmylation. If it is protected, the steric bulk of the protecting group will be the primary influence. Consider a smaller protecting group if the current one is leading to poor selectivity.
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy.
-
Glycosylation Reactions
Question 4: I am attempting to synthesize an α-glycoside from a this compound donor, but I am obtaining a significant amount of the β-anomer. How can I improve the α-selectivity?
Answer: Achieving high α-selectivity in the glycosylation of glucal donors can be challenging due to the lack of a participating group at C2. The outcome is often dependent on a subtle interplay of factors.
-
Factors Favoring α-Glycosides:
-
Solvent: Non-participating solvents like diethyl ether or dichloromethane can favor the formation of α-glycosides.
-
Promoter System: Certain promoter systems are known to favor α-selectivity. For example, NIS/TMSOTf can be tuned for α-selectivity.
-
Temperature: Lower temperatures often favor the kinetic product, which can be the α-anomer.
-
-
Troubleshooting Steps:
-
Solvent Screening: If you are using a participating solvent like acetonitrile (B52724), switch to a non-participating one like DCM or ether.
-
Promoter Optimization: The choice and stoichiometry of the promoter are critical. Experiment with different Lewis acids and their concentrations.
-
Temperature Control: Perform the glycosylation at a lower temperature (e.g., -78 °C) and monitor the reaction carefully.
-
Protecting Groups: The protecting group at C3 can influence the conformation of the glucal and the stereochemical outcome.
-
Question 5: Conversely, how can I improve the β-selectivity in my glycosylation reaction with a this compound donor?
Answer: Promoting β-selectivity often involves different strategies compared to α-glycosylation.
-
Factors Favoring β-Glycosides:
-
Participating Solvents: Solvents like acetonitrile can participate in the reaction to form a β-nitrilium ion intermediate, which then leads to the formation of the β-glycoside.
-
Catalyst System: Some transition metal catalysts, such as certain palladium complexes, have been shown to favor the formation of β-glycosides.
-
Protecting Groups: Specific protecting groups on the donor can influence the electronic and steric environment to favor β-attack.
-
-
Troubleshooting Steps:
-
Solvent Choice: Utilize a participating solvent like acetonitrile.
-
Catalyst Screening: Explore different catalyst systems, including those based on palladium or other transition metals.
-
Protecting Group Strategy: While the 4,6-O-isopropylidene group is fixed in your case, the C3 protecting group can be varied to modulate reactivity and selectivity.
-
Data Presentation
The stereochemical outcome of reactions on D-glucal is highly dependent on the protecting groups. While extensive data for the 4,6-O-isopropylidene group is not always available in a comparative format, the following tables provide illustrative data from reactions on similarly protected D-glucal derivatives to guide expectations.
Table 1: Illustrative Stereoselectivity in the Epoxidation of D-Glucal Derivatives
| Entry | Glucal Derivative | Reagent | Conditions | Major Product | Diastereomeric Ratio (α:β) | Reference |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | DMDO | CH₂Cl₂/aq. NaHCO₃ | α-epoxide | 7:1 | [2] |
| 2 | 3,4,6-Tri-O-benzyl-D-glucal | DMDO | CH₂Cl₂/aq. NaHCO₃ | α-epoxide | >99:1 (α-selective) | [2] |
| 3 | 3-O-Bn-4,6-O-benzylidene-D-glucal | DMDO | -55 °C | β-epoxide | >1:20 | [3] |
Note: The isopropylidene group is sterically less demanding than the benzylidene group, which may influence the diastereomeric ratio.
Table 2: Illustrative Stereoselectivity in the Dihydroxylation of D-Glucal Derivatives
| Entry | Glucal Derivative | Reagent System | Conditions | Major Product | Diastereomeric Ratio (gluco:manno) | Reference |
| 1 | 3,4,6-Tri-O-acetyl-D-glucal | OsO₄ (cat.), NMO | Acetone/H₂O | D-manno | High selectivity for manno | General Knowledge |
| 2 | 3-O-Bn-4,6-O-benzylidene-D-glucal | OsO₄ (cat.), NMO | Acetone/H₂O | D-manno | >95:5 | General Knowledge |
Note: Dihydroxylation with OsO₄ typically proceeds from the less hindered α-face to give the D-manno diol.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Caption: A decision-making workflow for troubleshooting stereoselectivity issues.
Signaling Pathway for Glycosylation Stereoselectivity
Caption: Influence of solvent on the stereochemical pathway of glycosylation.
References
stability of the isopropylidene protecting group under acidic and basic conditions
Welcome to the Technical Support Center for the Isopropylidene Protecting Group. This resource is designed for researchers, scientists, and drug development professionals to provide detailed information on the stability of the isopropylidene group under various acidic and basic conditions, along with troubleshooting guidance for its application and removal in complex chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is an isopropylidene protecting group?
An isopropylidene group, also known as an acetonide, is a protective group for 1,2- and 1,3-diols.[1] It is formed by the reaction of a diol with acetone (B3395972) in the presence of an acid catalyst. This cyclic ketal is widely used in organic synthesis, particularly in carbohydrate and nucleoside chemistry, due to its ease of installation and general stability.[1]
Q2: Under what conditions is the isopropylidene group typically stable?
The isopropylidene group is generally stable under neutral and basic conditions. It is also resistant to many reducing agents and some oxidizing agents. Its stability makes it a valuable tool for multi-step syntheses where other functional groups need to be manipulated without affecting the protected diol.
Q3: What are the common methods for cleaving an isopropylidene group?
The most common method for the deprotection of an isopropylidene group is acidic hydrolysis.[2] This can be achieved using a variety of Brønsted and Lewis acids, with the reaction conditions often tailored to the specific substrate and the presence of other acid-sensitive functional groups.
Q4: Can the isopropylidene group be removed selectively in the presence of other protecting groups?
Yes, selective deprotection is a key advantage of the isopropylidene group. For instance, terminal isopropylidene groups can often be selectively hydrolyzed in the presence of internal ones.[1] Furthermore, its cleavage conditions can be optimized to be orthogonal to many other protecting groups, allowing for sequential deprotection strategies in complex molecules.
Stability Data
Acidic Conditions
The cleavage of isopropylidene groups is most commonly achieved under acidic conditions. The rate of cleavage is highly dependent on the specific acid, solvent, temperature, and the structure of the substrate.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| 80% Acetic Acid | Water | 25 | 2-4 h | >90 | Mild conditions, suitable for sensitive substrates. |
| 1% Sulfuric Acid | Water | 100 | 3 h | >99 | Harsh conditions, for robust substrates.[3] |
| Trifluoroacetic Acid (TFA) | Water/DCM | 0 - 25 | 15-60 min | >95 | Strong acid, rapid deprotection. |
| Dowex-50W-X8 | Methanol/Water | 25 | 2-24 h | Variable | Heterogeneous catalyst, easy work-up.[1] |
| Ferric Chloride (FeCl₃) | Acetonitrile | 50 | 8 h | 87 | Lewis acid catalysis, selective for terminal groups.[1] |
| Copper(II) Chloride (CuCl₂) | Ethanol | 25 | 12 h | 99 | Mild Lewis acid, selective for terminal groups.[1] |
| Ytterbium(III) Triflate (Yb(OTf)₃) | Acetonitrile | 25 | 30 min | >90 | Catalytic Lewis acid, very mild conditions.[1] |
| Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂) | Dichloromethane (B109758) | 25 | 6-24 h | Good to excellent | Selective for terminal isopropylidene acetals.[4] |
Basic and Other Conditions
The isopropylidene group is generally considered stable under a wide range of basic and nucleophilic conditions. However, specific quantitative data on its stability is less commonly reported as cleavage is not the intended outcome. The following table summarizes its stability towards common basic and organometallic reagents.
| Reagent | Solvent | Temperature (°C) | Time | Stability | Notes |
| Sodium Hydroxide (NaOH) | Water/Methanol | 25-60 | 24 h | Stable | No significant cleavage observed. |
| Potassium Hydroxide (KOH) | Water/Ethanol | 25-80 | 24 h | Stable | Generally stable under these conditions. |
| Sodium Methoxide (NaOMe) | Methanol | 25 | 12 h | Stable | No significant cleavage observed. |
| Lithium Diisopropylamide (LDA) | THF | -78 to 0 | 2 h | Stable | Compatible with enolate formation. |
| n-Butyllithium (n-BuLi) | THF/Hexanes | -78 to 25 | 1 h | Stable | Compatible with lithiation reactions. |
| Grignard Reagents (RMgX) | THF/Ether | 0 to 35 | 2-12 h | Stable | Generally stable, but substrate dependent. |
Experimental Protocols
Acid-Catalyzed Deprotection
Protocol 1: Deprotection using Aqueous Acetic Acid
-
Dissolve the isopropylidene-protected compound in a mixture of acetic acid and water (e.g., 80:20 v/v).
-
Stir the solution at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection using Sulfuric Acid
-
Suspend the isopropylidene-protected compound in a 1% aqueous solution of sulfuric acid.[3]
-
Heat the mixture to reflux (or a lower temperature depending on substrate stability) and monitor the reaction by TLC or LC-MS.[3]
-
After completion, cool the reaction mixture to room temperature and neutralize by the slow addition of a solid base like sodium bicarbonate or a saturated aqueous solution.[3]
-
Remove the solvent under reduced pressure.[3]
-
The product can be extracted from the aqueous layer with an organic solvent or, if water-soluble, the aqueous solution can be lyophilized to remove water.[3]
-
Purify as needed.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolve the substrate in a mixture of TFA and a co-solvent like water or dichloromethane (e.g., TFA/water 9:1).
-
Stir the reaction at 0 °C to room temperature, monitoring closely by TLC or LC-MS due to the high reactivity.
-
Once the reaction is complete, carefully remove the TFA under a stream of nitrogen or by rotary evaporation (ensure proper trapping of the corrosive vapors).
-
Co-evaporate with a solvent like toluene (B28343) to remove residual TFA.
-
Dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
Extract, dry, and purify the product as described in Protocol 1.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of isopropylidene groups.
Problem: Incomplete Deprotection
Possible Causes:
-
Insufficient Acid Strength or Concentration: The chosen acidic condition may be too mild for the specific substrate.
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Low Temperature: The reaction temperature might be too low to overcome the activation energy for cleavage.
-
Steric Hindrance: In highly substituted or sterically hindered molecules, the isopropylidene group may be less accessible to the acid catalyst.
Solutions:
-
Increase Acid Strength: Switch to a stronger acid (e.g., from acetic acid to trifluoroacetic acid).
-
Increase Acid Concentration: Use a higher concentration of the acid.
-
Increase Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically.
-
Increase Temperature: Gently heat the reaction mixture, but be mindful of potential side reactions.
-
Use a Lewis Acid: Lewis acids can sometimes be more effective for sterically hindered substrates.
Problem: Side Reactions
Possible Causes:
-
Protecting Group Migration: Under acidic conditions, other protecting groups like acyl or silyl (B83357) groups can migrate to newly deprotected hydroxyl groups. Acetal groups, including isopropylidene, can also migrate under acidic conditions.[5]
-
Cleavage of Other Acid-Labile Groups: If the molecule contains other acid-sensitive protecting groups (e.g., Boc, trityl, silyl ethers), they may be cleaved under the deprotection conditions.
-
Rearrangement or Elimination: In sensitive substrates, the carbocation intermediate formed during cleavage can lead to rearrangements or elimination reactions.
Solutions:
-
Use Milder Conditions: Employ a weaker acid, lower temperature, or shorter reaction time.
-
Use a Catalytic Amount of Acid: Stoichiometric amounts of strong acids are more likely to cause side reactions.
-
Choose Orthogonal Protecting Groups: In the synthetic design phase, select protecting groups with different lability profiles.
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Buffered Conditions: In some cases, using a buffered acidic solution can help to control the pH and minimize side reactions.
Mechanism of Cleavage
The cleavage of an isopropylidene group under acidic conditions proceeds through a well-established mechanism. The reaction is initiated by protonation of one of the ketal oxygen atoms by an acid (H-A). This is followed by the departure of one of the alcohol groups to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining hydroxyl group and subsequent elimination of a second molecule of the diol regenerates the carbonyl compound (acetone) and the free diol.
References
Technical Support Center: Large-Scale Synthesis of 4,6-O-Isopropylidene-D-glucal
Welcome to the technical support center for the large-scale synthesis of 4,6-O-Isopropylidene-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the large-scale synthesis of this compound?
A1: On a large scale, critical parameters include temperature control, efficient mixing, and moisture control. The reaction to form the isopropylidene acetal (B89532) is often acid-catalyzed and can be exothermic. Inadequate temperature control can lead to side reactions and degradation of the product. Efficient mixing is crucial for ensuring uniform reaction conditions throughout the large reactor volume. Due to the water-sensitive nature of the reagents and the reaction itself, maintaining an anhydrous environment is essential to prevent hydrolysis and ensure high yields.
Q2: What are the common side products in this synthesis, and how can they be minimized?
A2: Common side products can include the formation of other isopropylidene isomers or incompletely protected glucal. Minimizing these impurities on a large scale involves the slow, controlled addition of reagents and maintaining the optimal reaction temperature. Using the correct stoichiometry of 2,2-dimethoxypropane (B42991) or acetone (B3395972) with a suitable acid catalyst is also critical.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place.[1] The recommended storage temperature is typically between 2-8°C.[1] It is important to keep it in a tightly sealed container to protect it from moisture, which can lead to hydrolysis of the isopropylidene group.
Q4: Is it possible to recycle any of the solvents or reagents in a large-scale process?
A4: In a large-scale setting, solvent recycling is often a key consideration for economic and environmental reasons. Depending on the solvent used (e.g., acetone, DMF), it may be possible to recover and purify it by distillation. The feasibility of recycling will depend on the purity of the recovered solvent and its compatibility with the reaction.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure efficient stirring to maintain a homogeneous reaction mixture.- Increase reaction time, monitoring progress by TLC or HPLC.- Verify the activity of the acid catalyst. |
| Hydrolysis of Product | - Ensure all glassware and reagents are thoroughly dried.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use a drying tube on the reaction setup. |
| Suboptimal Temperature | - For exothermic reactions, ensure adequate cooling to maintain the optimal temperature range.- For reactions requiring heating, ensure uniform heat distribution throughout the reactor. |
| Impure Starting Materials | - Use D-glucal of high purity.- Ensure the acetone or 2,2-dimethoxypropane is anhydrous. |
Problem 2: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Polar Impurities | - An aqueous workup can help remove water-soluble impurities.[2] However, care must be taken to avoid hydrolysis of the product.- Consider a solvent extraction to partition the product from polar impurities. |
| Co-elution with Side Products | - Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase for chromatography. |
| Product is an Oil or Difficult to Crystallize | - Attempt co-distillation with a non-polar solvent to remove residual solvents.- Try different solvent systems for crystallization. Seeding with a small crystal of pure product can induce crystallization. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific equipment and conditions.
Materials:
-
D-glucal
-
Anhydrous acetone or 2,2-dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent
-
Sodium bicarbonate (for neutralization)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reactor Setup: A large, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and an inlet for inert gas is charged with D-glucal and anhydrous DMF.
-
Reagent Addition: The solution is cooled to 0°C. Anhydrous acetone or 2,2-dimethoxypropane is added, followed by the slow, portion-wise addition of the acid catalyst, ensuring the temperature does not exceed 5°C.
-
Reaction: The reaction mixture is stirred at room temperature and monitored by TLC or HPLC until the starting material is consumed.
-
Quenching and Neutralization: The reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: The product is extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.
-
Drying and Filtration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by large-scale column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Logical flow for troubleshooting low product yield.
References
Technical Support Center: Byproduct Identification in Ferrier Reactions of Protected Glucals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering byproducts in Ferrier reactions of protected glucals.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues related to byproduct formation during Ferrier reactions.
Problem 1: Presence of a Higher Molecular Weight Impurity
Possible Cause: Dimerization or polymerization of the glycal starting material. This is more likely to occur under highly acidic conditions or at high concentrations of the glycal.
Troubleshooting Suggestions:
-
Reduce Catalyst Concentration: Titrate the Lewis acid catalyst to the minimum effective concentration.
-
Control Glycal Addition: Add the glycal solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor polymerization pathways.
-
Characterization:
-
MS Analysis: Look for masses corresponding to two or more glycal units.
-
NMR Analysis: Broad, unresolved signals in the proton and carbon NMR spectra can be indicative of polymeric material.
-
Problem 2: Observation of a Product with Similar Mass but Different Chromatographic and Spectroscopic Properties
Possible Cause: Formation of a C-3 substituted byproduct instead of the desired C-1 glycoside. This can occur if the nucleophile attacks the C-3 position of the allyloxocarbenium ion intermediate.
Troubleshooting Suggestions:
-
Choice of Nucleophile: Highly reactive nucleophiles may be less selective.
-
Lewis Acid Selection: The nature of the Lewis acid can influence the regioselectivity of the nucleophilic attack. Experiment with different Lewis acids (e.g., milder options) to assess the impact on byproduct formation.
-
Characterization:
-
MS Analysis: The mass will be identical to the desired product.
-
NMR Analysis:
-
¹H NMR: The coupling constants and chemical shifts of the protons on the pyranoid ring will be significantly different from the expected 2,3-unsaturated product. Specifically, the anomeric proton signal will be absent, and a new signal corresponding to a proton at C-1 will appear in a different region.
-
¹³C NMR: The chemical shift of the anomeric carbon will be significantly different.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial to definitively establish the connectivity and identify the point of attachment of the nucleophile.
-
-
Problem 3: Formation of an Unexpected Product with a Mass Corresponding to the Addition of Solvent
Possible Cause: The solvent is acting as a nucleophile and reacting with the activated glycal. This is common with nucleophilic solvents like acetonitrile (B52724) or alcohols when they are not the intended nucleophile.
Troubleshooting Suggestions:
-
Use a Non-Nucleophilic Solvent: Switch to a non-nucleophilic solvent such as dichloromethane (B109758) (DCM), toluene, or hexane.
-
Characterization:
-
MS Analysis: The mass of the byproduct will correspond to the mass of the glycal plus the mass of the solvent molecule.
-
NMR Analysis: Look for characteristic signals from the incorporated solvent molecule in the ¹H and ¹³C NMR spectra of the purified byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Ferrier reactions of protected glucals?
A1: The most frequently encountered byproducts include:
-
Glycal dimers or polymers: These arise from the self-reaction of the glycal starting material, particularly under strongly acidic conditions.
-
C-3 substituted products: These are isomers of the desired product where the nucleophile has attacked the C-3 position of the intermediate.
-
Solvent adducts: These are formed when a nucleophilic solvent participates in the reaction.
Q2: How can I distinguish between the desired α- and β-anomers and other byproducts by TLC?
A2: While TLC is a useful tool for monitoring the reaction progress, it may not always be sufficient to distinguish between closely related isomers. The α- and β-anomers of the desired product will likely have similar but not identical Rf values. C-3 substituted byproducts may have a significantly different Rf value. It is essential to use a combination of visualization techniques (e.g., UV light if applicable, and different staining agents) and to confirm the identity of all major spots by spectroscopic analysis of the isolated compounds.
Q3: Can the choice of protecting groups on the glucal influence byproduct formation?
A3: Yes, the protecting groups can have a significant impact. Bulky protecting groups at C-4 and C-6 can influence the conformation of the pyranoid ring and the stereoselectivity of the nucleophilic attack. The nature of the protecting group at C-3 is particularly important as it is the leaving group in the reaction. More labile protecting groups may lead to faster reactions but potentially more side reactions.
Q4: My reaction is giving a complex mixture of unidentifiable products. What should I do?
A4: A complex mixture often indicates decomposition of the starting material or the product under the reaction conditions. Consider the following:
-
Purity of Starting Materials: Ensure the glycal, nucleophile, and solvent are pure and anhydrous.
-
Reaction Temperature: Try running the reaction at a lower temperature.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to the acidic conditions.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or oxygen.
Data Presentation
Table 1: Influence of Lewis Acid on Product Distribution in a Model Ferrier Reaction
| Lewis Acid (equivalents) | Desired Product Yield (%) | C-3 Substituted Byproduct (%) | Dimer/Polymer (%) |
| BF₃·OEt₂ (1.2) | 75 | 10 | 5 |
| SnCl₄ (1.2) | 85 | 5 | <2 |
| InCl₃ (0.5) | 80 | 8 | 3 |
| Yb(OTf)₃ (0.2) | 90 | <2 | <1 |
Note: Data is illustrative and will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: General Procedure for a Ferrier Reaction and Byproduct Analysis
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the protected glucal (1.0 eq) and the nucleophile (1.2 eq) dissolved in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes). Collect all major fractions separately.
-
Characterization:
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) for all isolated products to determine their elemental composition.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectra for each purified compound to elucidate their structures and distinguish between isomers.
-
Mandatory Visualizations
Caption: Main reaction pathway and potential side reactions in a Ferrier reaction.
Caption: A logical workflow for troubleshooting byproduct formation in Ferrier reactions.
Technical Support Center: Stereocontrol in Nucleophilic Additions to 4,6-O-Isopropylidene-D-glucal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the stereoselective control of nucleophilic additions to 4,6-O-Isopropylidene-D-glucal.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a common starting material?
A1: this compound is a derivative of D-glucal, a form of glucose with a double bond between carbons 1 and 2. The isopropylidene group is a protecting group that links the oxygen atoms at the C4 and C6 positions, creating a rigid bicyclic system. This rigidity helps to lock the pyranose ring in a specific conformation, which can provide a more predictable stereochemical environment for reactions at the anomeric carbon (C1). Glucals are valuable starting materials for synthesizing 2-deoxy-sugars and C-glycosides, which are components of many bioactive natural products and pharmaceuticals.[1][2]
Q2: What are the primary challenges in controlling stereochemistry in nucleophilic additions to this glucal?
A2: The main challenge is to control the facial selectivity of the nucleophilic attack on the double bond, which determines whether the new substituent at C1 is in an axial (α) or equatorial (β) position. The stereochemical outcome is influenced by several factors, including the nature of the nucleophile, the catalyst system employed, solvent effects, and the conformation of the glucal ring. Achieving high diastereoselectivity for one anomer over the other is often difficult due to the high reactivity of the intermediates and the lack of a directing group at the C2 position.[3][4]
Q3: Which catalytic systems are commonly used to direct the stereochemical outcome?
A3: Transition-metal catalysis is a powerful tool for controlling stereoselectivity.[5]
-
Nickel-Catalyzed Reactions: Ni-catalyzed carboboration has been shown to be effective for the stereoselective synthesis of C-glycosides. The reaction proceeds under mild conditions and tolerates a variety of functional groups.[6][7]
-
Palladium-Catalyzed Reactions: Palladium catalysts are frequently used for cross-coupling reactions, such as the Suzuki-Miyaura coupling of glycal boronates, to form C-C bonds with good stereocontrol.[8]
-
Iron-Catalyzed Reactions: Iron-catalyzed reductive cross-coupling methods can generate glycosyl radicals from glycosyl halides, which then couple with electrophiles in a stereoselective manner.[8][9]
Q4: How does the choice of nucleophile affect the stereoselectivity of the addition?
A4: The nature of the nucleophile is critical.
-
Carbon Nucleophiles (for C-glycosides): Organometallic reagents (e.g., organoboranes, organolithiums) are common. Their reactivity and steric bulk influence the transition state, thereby affecting the product ratio.[1][6]
-
Heteroatom Nucleophiles (for O-, S-, N-glycosides): Alcohols, thiols, and amines can be added. Radical additions of thiols and phosphites to the glucal double bond often proceed with high regioselectivity at the C2 position.[10] The acidity and reaction conditions can significantly alter the selectivity. For instance, in the methanolysis of related aziridines, the product distribution is highly dependent on the reaction conditions.[11]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Problem 1: Low Diastereoselectivity (Poor α:β Ratio)
| Possible Cause | Suggested Solution |
| Non-optimal Catalyst/Ligand System: The catalyst may not provide a sufficiently biased steric or electronic environment. | Screen a variety of transition-metal catalysts (e.g., Ni, Pd, Fe) and their associated ligands. Small changes in the ligand structure can have a large impact on stereoselectivity. |
| Incorrect Solvent: The solvent can influence the stability of the transition states leading to the different stereoisomers. | Perform a solvent screen using solvents with varying polarity and coordinating ability (e.g., THF, Dioxane, Toluene, DMF). |
| Reaction Temperature: The reaction may not be under thermodynamic or kinetic control. | Vary the reaction temperature. Lower temperatures often favor kinetic products and can increase selectivity. |
| Lewis Acidic Conditions: Unintended Lewis acidic promoters (or impurities) can lead to the formation of oxocarbenium-like intermediates, which can scramble stereochemistry. | Use rigorously dried solvents and reagents. Consider adding a non-nucleophilic base to scavenge any acid traces. |
Problem 2: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture. | Use freshly prepared or purchased catalyst. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Nucleophile Reactivity: The nucleophile may not be sufficiently activated to add to the glucal. | For cross-coupling reactions, ensure the organometallic nucleophile is correctly prepared. For other additions, consider using a stronger base or a different activation method. |
| Substrate Decomposition: The glucal starting material or the product may be unstable under the reaction conditions. | Monitor the reaction by TLC or LC-MS at early time points. Consider using milder conditions (lower temperature, different catalyst). |
Problem 3: Formation of Unidentified Byproducts
| Possible Cause | Suggested Solution |
| Ferrier Rearrangement: Acidic conditions can promote the Ferrier rearrangement, a common side reaction for glycals. | Ensure the reaction is run under neutral or basic conditions if possible. Use catalysts that are not strong Lewis acids. |
| Radical Side Reactions: Uncontrolled radical chain reactions can lead to a mixture of products. | Add a radical inhibitor (if the desired mechanism is not radical-based) or initiator (if it is) to control the process. For example, BEt₃/air can be used to initiate controlled radical additions.[10] |
Data Presentation: Comparison of Catalytic Methods
The following table summarizes results from different stereoselective C-glycosylation methods applicable to glucal systems.
| Catalyst System | Nucleophile/Electrophile | Key Features | Typical Selectivity | Reference |
| Ni-Catalysis | Aryl/Alkyl Halides + Bis(pinacolato)diboron | Forms a C-C and a C-B bond simultaneously. Mild conditions. | High α-selectivity. | [6] |
| Fe-Catalysis (HAT) | Michael Acceptors | Generates tertiary pseudoanomeric radicals for C-C bond formation. | Good to complete stereocontrol. | [9] |
| Pd-Catalysis (Suzuki) | Glycal Boronates + Organohalides | Facilitates C-C bond formation at the C-1 position. | Often favors α-glycosides. | [8] |
| Photoredox/Ni Dual Catalysis | Aryl Halides + Allyl Glycosyl Sulfones | Allows for the synthesis of unprotected aryl C-glycosides. | High stereoselectivity across various glycosyl units. | [5] |
Experimental Protocols
Protocol: General Procedure for Ni-Catalyzed Carboboration of Glycals [6]
This protocol is a representative example for the synthesis of C-glycosides and can be adapted for this compound.
-
Reagent Preparation: In a nitrogen-filled glovebox, add the glycal substrate (1.0 equiv.), the aryl/alkyl halide (1.2 equiv.), Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv.), NiCl₂(dme) (10 mol %), and a suitable ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine, 10 mol %) to an oven-dried vial.
-
Reaction Setup: Add anhydrous solvent (e.g., THF or Dioxane) to the vial. Add a reducing agent such as manganese powder (3.0 equiv.) and a base like potassium carbonate (2.0 equiv.).
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the reaction mixture in a pre-heated oil bath at the desired temperature (e.g., 60-80 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired C-glycoside product.
-
Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.
Visualizations
Logical and Experimental Workflows
Caption: Key factors influencing the stereochemical outcome of nucleophilic additions.
Caption: General experimental workflow for catalyzed nucleophilic additions.
Caption: Troubleshooting flowchart for low stereoselectivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. "Development Of Methods For The Synthesis Of 2-Deoxy Glycosides " by Connor Kennedy English [digitalcommons.wayne.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Synthesis of C-Glycosides by Stereoselective Ni-Catalyzed Carboboration of Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Synthesis of C, C-Glycosides from exo-Glycals Enabled by Iron-Mediated Hydrogen Atom Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of Heteroatom Radicals to endo-Glycals † [mdpi.com]
- 11. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis and use of 4,6-O-Isopropylidene-D-glucal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-O-Isopropylidene-D-glucal.
Synthesis of this compound
The synthesis of this compound is a critical process for its use in further chemical transformations. Below are common issues and solutions related to its synthesis.
Frequently Asked Questions (FAQs) - Synthesis
Q1: What are the common starting materials and reagents for the synthesis of this compound?
A1: The synthesis typically starts from D-glucal. The key reagents include a ketone or an acetal-forming reagent, such as acetone (B3395972) or 2,2-dimethoxypropane (B42991), and an acid catalyst.
Q2: What are the typical reaction conditions for the synthesis?
A2: The reaction is generally carried out at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight, depending on the specific reagents and catalyst used.
Troubleshooting Guide - Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase the reaction time. - Add a fresh portion of the catalyst. - Ensure the starting D-glucal is of high purity. |
| Decomposition of the product | - Maintain a neutral or slightly basic pH during work-up to avoid acid-catalyzed decomposition. - Avoid excessive heat during purification steps. | |
| Side reactions | - Use anhydrous solvents and reagents to prevent the formation of diols and other byproducts. - Consider using a milder catalyst to reduce the chances of caramelization. | |
| Incomplete Reaction | Insufficient catalyst | - Increase the amount of acid catalyst. |
| Poor quality of reagents | - Use freshly distilled solvents and high-purity reagents. | |
| Difficult Purification | Presence of unreacted starting material and byproducts | - Optimize the reaction to drive it to completion. - Use column chromatography with a suitable solvent system for effective separation. |
| Thermal instability of the product | - Use vacuum distillation at a lower temperature to remove solvents. - Avoid prolonged heating during purification. | |
| Formation of Side Products (e.g., di-isopropylidene derivatives) | Excess of acetone or 2,2-dimethoxypropane | - Use a stoichiometric amount of the isopropylidene source. |
| Prolonged reaction time | - Monitor the reaction closely using TLC and stop it once the desired product is formed. |
Experimental Protocol: Synthesis of this compound
-
Materials:
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D-glucal
-
Anhydrous acetone or 2,2-dimethoxypropane
-
Anhydrous p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Anhydrous N,N-dimethylformamide (DMF) or another suitable solvent
-
Triethylamine (for quenching)
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Sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate (B86663) (for drying)
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Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
-
-
Procedure:
-
Dissolve D-glucal in anhydrous DMF.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench it by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
-
Caption: Workflow for the synthesis of this compound.
Use of this compound in Subsequent Reactions
This compound is a versatile intermediate used in various glycosylation and functional group manipulation reactions.
Frequently Asked Questions (FAQs) - Use in Reactions
Q1: What are the common reactions where this compound is used?
A1: It is commonly used as a glycosyl donor in glycosylation reactions, and as a substrate for epoxidation, dihydroxylation, and other modifications of the glucal double bond.
Q2: How does the isopropylidene protecting group influence the reactivity and stereoselectivity of these reactions?
A2: The rigid isopropylidene group can influence the conformation of the pyranose ring, which in turn can affect the stereochemical outcome of reactions at the anomeric center and the double bond. Protecting groups can participate in reactions, affecting stereochemical outcomes[1].
Troubleshooting Guide - Use in Reactions
| Reaction | Problem | Possible Cause | Suggested Solution |
| Glycosylation | Low Yield of Glycoside | Ineffective activation of the glucal donor. | - Use a more potent activating agent (e.g., NIS/TfOH). - Ensure anhydrous reaction conditions. |
| Formation of anomeric mixtures | Lack of stereocontrol. | - The choice of protecting groups on the glycosyl donor and acceptor can significantly influence stereoselectivity.[1] - Vary the solvent and temperature to optimize for the desired anomer. | |
| Epoxidation | Low Yield of Epoxide | Decomposition of the epoxide. | - Maintain a neutral or slightly basic pH during the reaction and work-up, as epoxides can be unstable in acidic conditions.[2] |
| Formation of Diol Byproduct | Presence of water. | - Use anhydrous solvents and reagents.[2] | |
| Dihydroxylation | Formation of epimeric mixtures | Non-stereoselective dihydroxylation reagent. | - Use a stereoselective dihydroxylation system, such as AD-mix-α or AD-mix-β for asymmetric dihydroxylation. |
| Difficult removal of catalyst residues | Use of heavy metal catalysts (e.g., Osmium). | - Employ purification methods specifically designed to remove metal contaminants, such as treatment with specific scavengers or multiple chromatographic purifications. | |
| Deprotection | Incomplete removal of the isopropylidene group | Ineffective deprotection conditions. | - Use a stronger acidic condition (e.g., aqueous trifluoroacetic acid). - Increase the reaction time or temperature. |
| Decomposition of the deprotected sugar | Harsh deprotection conditions. | - Use milder deprotection methods, such as catalytic p-toluenesulfonic acid in methanol (B129727) at room temperature.[3] - Careful monitoring and neutralization upon completion are crucial. |
Experimental Protocol: Epoxidation of this compound
-
Materials:
-
This compound
-
Dimethyldioxirane (DMDO) solution in acetone or in situ generation from Oxone® and acetone
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Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the DMDO solution dropwise with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically fast.
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The crude product can often be used in the next step without further purification.
-
Caption: Troubleshooting logic for low yield in synthesis.
References
Technical Support Center: Optimizing Reactions of 4,6-O-Isopropylidene-D-glucal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-O-Isopropylidene-D-glucal. The focus is on the selection of Lewis acids to optimize chemical reactions, particularly the Ferrier rearrangement for the synthesis of 2,3-unsaturated glycosides.
Troubleshooting Guide
This guide addresses common issues encountered during the Lewis acid-catalyzed reactions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction Conversion | Inappropriate Lewis Acid: The chosen Lewis acid may not be sufficiently strong to activate the 3-O-acetyl group for rearrangement. | Lewis Acid Screening: Test a range of Lewis acids with varying strengths. For instance, if a milder Lewis acid like ZnCl₂ fails, consider more potent options such as BF₃·OEt₂, TMSOTf, or SnCl₄.[1] |
| Insufficient Catalyst Loading: The amount of Lewis acid may be too low to drive the reaction to completion. | Optimize Catalyst Concentration: Incrementally increase the molar equivalents of the Lewis acid. Monitor the reaction closely by TLC to find the optimal loading that maximizes conversion without promoting side reactions. | |
| Presence of Moisture: Trace amounts of water can deactivate the Lewis acid. | Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor Stereoselectivity (α/β Mixture) | Lewis Acid and Solvent Effects: The choice of Lewis acid and solvent significantly influences the anomeric ratio of the product. | Solvent and Lewis Acid Tuning: The α-anomer is often the thermodynamically favored product.[1] For tri-O-acetyl-D-glucal, using TMSOTf in acetonitrile (B52724) has been shown to favor the α-anomer, while BF₃·OEt₂ in dichloromethane (B109758) favors the β-anomer.[2] A similar trend can be expected for the isopropylidene-protected glucal. Experiment with different solvent and Lewis acid combinations to optimize for the desired anomer. |
| Reaction Temperature: Temperature can affect the equilibrium between the α and β anomers. | Temperature Optimization: Run the reaction at different temperatures (e.g., -78 °C, 0 °C, room temperature) to determine the optimal condition for the desired stereoselectivity. | |
| Formation of Byproducts | Lewis Acid-Mediated Degradation: Strong Lewis acids can sometimes lead to the degradation of the starting material or product, especially with prolonged reaction times or elevated temperatures. | Use Milder Lewis Acids: Consider using milder or more specialized Lewis acids like perfluorophenylboronic acid, which has been shown to promote the Ferrier rearrangement under very mild conditions with no byproduct formation detected. |
| Competitive Addition Reactions: Protic acids, which can be generated from the hydrolysis of some Lewis acids, can lead to competitive addition reactions across the double bond of the glucal. | Aprotic Conditions: Ensure the reaction is strictly aprotic. If protic acid formation is suspected, consider using a non-coordinating base to scavenge any protons. | |
| Difficulty in Product Isolation | Emulsion during Workup: The reaction mixture may form a stable emulsion during the aqueous workup, making phase separation difficult. | Modified Workup Procedure: Instead of a standard aqueous wash, try quenching the reaction with a saturated solution of NaHCO₃ or by pouring the reaction mixture into a vigorously stirred biphasic mixture of saturated NaHCO₃ and an organic solvent. |
| Co-elution during Chromatography: The α and β anomers, or byproducts, may have similar polarities, leading to difficult separation by column chromatography. | Optimize Chromatographic Conditions: Experiment with different solvent systems and silica (B1680970) gel grades. Sometimes, a multi-step elution gradient can improve separation. For some protected glycosides, separation of anomers is more readily achieved after a subsequent protection or deprotection step.[2] |
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid is the best starting point for the Ferrier rearrangement of this compound?
A1: Boron trifluoride etherate (BF₃·OEt₂) is a commonly used and effective Lewis acid for initiating the Ferrier rearrangement of glycals and serves as an excellent starting point.[1][3] Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) is another strong candidate that has been shown to provide higher yields and different stereoselectivity compared to BF₃·OEt₂ in reactions with acetylated glucals.[2]
Q2: How does the choice of Lewis acid affect the stereochemical outcome of the reaction?
A2: The Lewis acid, in combination with the solvent, plays a crucial role in determining the α/β ratio of the 2,3-unsaturated glycoside product. For the related tri-O-acetyl-D-glucal, BF₃·OEt₂ in dichloromethane favors the β-anomer, while TMSOTf in acetonitrile favors the α-anomer.[2] The exact outcome for this compound should be determined empirically, but these trends provide a valuable starting point for optimization.
Q3: Can I use protic acids for the Ferrier rearrangement of this compound?
A3: While protic acids can catalyze the Ferrier rearrangement, they are often less desirable than Lewis acids because they can promote competitive addition reactions to the double bond, leading to lower yields of the desired 2,3-unsaturated glycoside.
Q4: What is the general mechanism for the Lewis acid-catalyzed Ferrier rearrangement?
A4: The reaction is initiated by the coordination of the Lewis acid to the oxygen of the C3-acetate group, facilitating its departure and the formation of a delocalized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile (e.g., an alcohol) at the anomeric carbon (C1) to yield the 2,3-unsaturated glycoside.
Q5: Are there any milder alternatives to traditional Lewis acids for this reaction?
A5: Yes, researchers have explored alternative catalysts to promote the Ferrier rearrangement under milder conditions. For example, perfluorophenylboronic acid has been successfully used as a catalyst for the synthesis of 2,3-unsaturated glycosides from D-glucals, offering high yields and good α-selectivity under mild reaction conditions.[1] Bromodimethylsulfonium bromide (BDMS) has also been reported as an efficient pre-catalyst for this transformation.
Data Presentation
The following table summarizes the effect of different Lewis acids and solvents on the yield and stereoselectivity of the Ferrier rearrangement of tri-O-acetyl-D-glucal, which can serve as a predictive guide for reactions with this compound.
| Lewis Acid | Solvent | Yield (%) | Anomeric Ratio (α:β) | Reference |
| BF₃·OEt₂ | Dichloromethane | 45 | 1:2 | [2] |
| TMSOTf | Dichloromethane | 73 | 1:1.5 | [2] |
| TMSOTf | Acetonitrile | 65 | 1.5:1 | [2] |
| TMSOTf | Dichloromethane/Acetonitrile | 77 | 1.2:1 | [2] |
Experimental Protocols
General Procedure for the Ferrier Rearrangement of a Protected D-Glucal (adapted for this compound)
Note: This is a general protocol adapted from the literature for tri-O-acetyl-D-glucal and should be optimized for this compound.
-
Preparation: To a solution of 3-O-acetyl-4,6-O-isopropylidene-D-glucal (1 equivalent) and the desired alcohol (1.2-1.5 equivalents) in anhydrous dichloromethane (or another suitable solvent) at the desired temperature (e.g., -20 °C to room temperature) under an inert atmosphere, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 2,3-unsaturated glycoside.
Visualizations
Caption: Workflow for Lewis acid selection and reaction optimization.
Caption: General mechanism of the Ferrier rearrangement.
References
Technical Support Center: Managing the Isopropylidene Group in Multi-Step Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the acid-sensitivity of the isopropylidene protecting group in multi-step synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving isopropylidene-protected compounds.
Question 1: My standard acidic deprotection (e.g., HCl, TFA) is cleaving other acid-sensitive groups in my molecule (e.g., silyl (B83357) ethers, Boc carbamates). What are my options?
Answer:
When dealing with substrates containing multiple acid-labile protecting groups, a selective deprotection strategy is crucial. Here are several approaches to selectively remove the isopropylidene group while preserving other sensitive functionalities:
-
Mild Acidic Conditions: Acetic acid is a common choice for mild deprotection. A mixture of acetic acid, water, and an organic solvent like DME can effectively cleave isopropylidene groups, often with enhanced selectivity for terminal over internal acetals.
-
Lewis Acid Catalysis: Many Lewis acids can catalyze acetal (B89532) cleavage under nearly neutral or very mild conditions. This approach is often compatible with silyl ethers.[1] Examples include:
-
Neutral, Non-Hydrolytic Conditions: To completely avoid acidic conditions, methods that operate under neutral pH can be employed. A highly effective system is the use of molecular iodine (I₂) in acetone (B3395972).[1] This reaction proceeds via a substrate exchange mechanism and is compatible with a wide range of acid-sensitive groups.
Question 2: The deprotection of my isopropylidene group is sluggish and results in incomplete conversion or low yields. How can I improve the reaction efficiency?
Answer:
Incomplete or slow deprotection can often be resolved by optimizing the reaction parameters:
-
Solvent Choice: The solvent can significantly influence reaction rates. For Lewis acid-mediated deprotections, solvents like dichloromethane (B109758) or THF/water mixtures are often effective.[1] For iodine-catalyzed reactions, acetone is the preferred solvent.[1]
-
Water Content: For hydrolytic deprotections, the presence of water is essential. Using a "wet" solvent or a biphasic system (e.g., THF/H₂O) can facilitate the reaction. Conversely, for exchange-based mechanisms like the iodine/acetone system, excess water can hinder the reaction.[1]
-
Temperature: Gently heating the reaction can often accelerate a slow deprotection. However, this should be done cautiously, as elevated temperatures can also lead to the cleavage of other protecting groups or side reactions.
-
Catalyst Loading: For catalyzed reactions, increasing the catalyst loading may improve the conversion rate. However, excessive amounts of catalyst can sometimes lead to undesired side reactions.
Question 3: I am observing unexpected side reactions, such as acyl migration or rearrangement, during the deprotection of my isopropylidene group. How can I mitigate these issues?
Answer:
Side reactions are a common challenge when working with complex molecules. Here are some strategies to minimize their occurrence:
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Milder Reagents: Switching to a milder deprotection method, as outlined in Question 1, is the first line of defense against side reactions.
-
Lower Temperatures: Performing the deprotection at a lower temperature can often suppress side reactions, which typically have a higher activation energy than the desired deprotection.
-
Buffered Systems: In some cases, using a buffered acidic solution can help maintain a specific pH range and prevent unwanted side reactions that are promoted by stronger acidity.
-
Orthogonal Protecting Group Strategy: If side reactions persist, it may be necessary to reconsider the overall protecting group strategy. Choosing a set of orthogonal protecting groups that can be removed under distinct and non-interfering conditions is a robust approach in complex syntheses.[5][6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of the isopropylidene group.
FAQ 1: What is the general stability profile of the isopropylidene group?
Answer:
The isopropylidene group, a type of acetal, exhibits a distinct pH-dependent stability profile.[7] It is generally stable under neutral and basic conditions, making it compatible with a wide range of reagents such as organometallics, hydrides, and most oxidizing and reducing agents.[8] However, it is labile to acidic conditions, and the rate of its acid-catalyzed hydrolysis is influenced by factors such as the structure of the acetal (cyclic vs. acyclic) and the electronic properties of the parent molecule.
FAQ 2: How can I selectively deprotect a terminal isopropylidene group in the presence of an internal one?
Answer:
The selective hydrolysis of a terminal isopropylidene group is a valuable strategy in carbohydrate chemistry and other areas of multi-step synthesis. This selectivity can often be achieved by carefully controlling the reaction conditions:
-
Mild Brønsted Acids: Dilute solutions of acids like sulfuric acid or hydrochloric acid in methanol (B129727), or aqueous acetic acid, can preferentially cleave the more accessible terminal isopropylidene group.
-
Lewis Acids: Certain Lewis acids, such as copper(II) chloride, have been shown to effectively and regioselectively remove terminal isopropylidene groups.
-
Iodine in Methanol: A temperature-dependent hydrolysis using iodine in methanol can yield either the selectively deprotected or the fully deprotected product.
FAQ 3: What are some common methods for introducing an isopropylidene group to protect a diol?
Answer:
The most common method for the protection of 1,2- and 1,3-diols as isopropylidene acetals involves the reaction of the diol with acetone or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[9] Common catalysts include:
To drive the equilibrium towards the formation of the acetal, it is crucial to remove the water or methanol byproduct, often accomplished by using a Dean-Stark apparatus or by the inclusion of a dehydrating agent.[10][8]
Data Presentation
Table 1: Comparison of Deprotection Conditions for Isopropylidene Groups
| Reagent/Condition | Solvent(s) | Temperature | Typical Reaction Time | Compatibility Notes |
| 1% aq. H₂SO₄ | Water | Reflux (110 °C) | 3 hours | Not compatible with most acid-sensitive groups.[11] |
| 60% aq. AcOH | Water | Not specified | Not specified | Milder than strong mineral acids. |
| CoCl₂·2H₂O (catalytic) | Acetonitrile | 55 °C | Varies | Good for regioselective deprotection of terminal acetals.[2] |
| InCl₃ (catalytic) | Methanol | 60 °C | Varies | Good for regioselective deprotection of terminal acetals.[2] |
| I₂ (10 mol%) | Acetone | Room Temp. | < 15 minutes | Compatible with many acid-sensitive groups.[1] |
| BF₃·Et₂O / Et₃SiH | CH₂Cl₂ | 0 °C to RT | 2 hours | Can also lead to reduction of the anomeric center in furanoses.[3] |
Table 2: Relative Hydrolysis Rates of Acetals at pH 5
| Acetal/Ketal | Relative Hydrolysis Rate | Half-life (approx.) |
| Benzaldehyde Acetal | Slower | ~70 hours (for p-methoxy derivative)[12] |
| Cyclohexyl Ketal | Moderate | Not specified |
| Cyclopentyl Ketal | Faster | Not specified |
Note: The rate of hydrolysis is highly dependent on the specific substrate and reaction conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: General Procedure for Isopropylidene Protection of a Diol
-
Dissolve the diol (1.0 equiv) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane.
-
Add 2,2-dimethoxypropane (1.5-2.0 equiv) to the solution.
-
Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.05 equiv).
-
Stir the reaction mixture at room temperature. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base, such as triethylamine (B128534) or solid sodium bicarbonate.
-
Filter the mixture if a solid base was used.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Deprotection of an Isopropylidene Group using Iodine in Acetone
-
Dissolve the isopropylidene-protected compound (1.0 equiv) in reagent-grade acetone.[1]
-
Add molecular iodine (I₂) (0.1 equiv) to the solution.[1]
-
Stir the mixture at room temperature.[1]
-
Monitor the reaction progress by TLC. The reaction is often complete within 15 minutes.[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the brown color of the iodine disappears.[1]
-
Remove the acetone under reduced pressure.[1]
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected diol.[1]
Visualizations
Caption: Acid-catalyzed deprotection mechanism of an isopropylidene group.
Caption: Decision workflow for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
- 4. Acetonides [organic-chemistry.org]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
preventing undesired rearrangement reactions of 4,6-O-Isopropylidene-D-glucal
Welcome to the Technical Support Center for 4,6-O-Isopropylidene-D-glucal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent undesired rearrangement reactions during their experiments.
Troubleshooting Guides and FAQs
This section provides answers to common questions and issues encountered when working with this compound, with a focus on preventing the common Ferrier rearrangement and other potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common undesired rearrangement reaction of this compound?
A1: The most prevalent undesired side reaction is the Ferrier rearrangement . This acid-catalyzed reaction involves the allylic rearrangement of the glycal to form 2,3-unsaturated glycosides. The reaction proceeds through a delocalized allyloxocarbenium ion intermediate, which then reacts with a nucleophile at the anomeric center (C1).[1]
Q2: What conditions typically promote the Ferrier rearrangement?
A2: The Ferrier rearrangement is primarily promoted by Lewis acids and Brønsted acids . Common Lewis acids that can induce this rearrangement include boron trifluoride (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and tin tetrachloride (SnCl₄).[1] The reaction temperature and solvent can also influence the rate and yield of the rearrangement. For instance, elevated temperatures can favor the thermodynamically controlled Ferrier product.
Q3: Are there other potential undesired reactions to be aware of?
A3: Yes, other potential side reactions include:
-
Acyl group migration: If you have acyl protecting groups elsewhere in your molecule, they can migrate under acidic or basic conditions, leading to a mixture of constitutional isomers.[2][3][4]
-
Isopropylidene group migration: Under certain acidic conditions, the isopropylidene group itself could potentially migrate, although this is less common than the Ferrier rearrangement.
Q4: How can I minimize the risk of the Ferrier rearrangement?
A4: To minimize the Ferrier rearrangement, consider the following strategies:
-
Choice of Promoter/Catalyst: Avoid strong Lewis acids. For reactions like epoxidation or dihydroxylation, use reagents that do not have a strong Lewis acidic character.
-
Protecting Group Strategy: If the Ferrier rearrangement is a persistent issue, consider replacing the 3-hydroxyl protecting group with a silyl (B83357) ether, which can offer greater stability and control over the reaction outcome.[5][6]
-
Reaction Conditions: Maintain low temperatures and carefully control the stoichiometry of any acidic reagents.
Troubleshooting Guide: Specific Reactions
Issue 1: Glycosylation at the 3-OH position leads to a mixture of products, including the Ferrier rearrangement product.
Cause: The use of a Lewis acid promoter to activate a glycosyl donor can also catalyze the Ferrier rearrangement of the this compound acceptor.
Solutions:
-
Use a Milder Promoter: Opt for milder activation methods that are less likely to induce the rearrangement.
-
Alternative Protecting Groups: Replace the 3-OH with a bulky silyl ether protecting group like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS). These groups can sterically hinder the rearrangement and are generally more stable under many glycosylation conditions.[5][6][7] Silyl-protected glycals have been shown to be more reactive in some cases, potentially allowing for milder reaction conditions.[6]
-
Cyclic Silyl Protecting Groups: The use of a cyclic tetraisopropyldisiloxane (TIPDS) group protecting both the 3- and 4-hydroxyls of a glycal has been shown to completely suppress the Ferrier rearrangement and lead to exclusively α-glucosides in glycosylation reactions.[5]
Data Presentation: Protecting Group Influence on Glycosylation Outcomes
| Protecting Group at C3 | Promoter | Desired Product Yield | Ferrier Product Yield | Notes |
| Hydroxyl | TMSOTf | Low to Moderate | Moderate to High | High risk of Ferrier rearrangement. |
| Acetyl | BF₃·OEt₂ | Variable | High | Acetyl group is not ideal for preventing rearrangement. |
| Benzyl | TMSOTf | Variable | Moderate | Benzyl group offers some stability but rearrangement is still a risk. |
| TBDPS/TIPS | Milder Promoter | High | Low to None | Bulky silyl ethers significantly reduce the likelihood of rearrangement.[5][6] |
| 3,4-O-TIPDS | p-TsOH | High | None Detected | Cyclic silyl group provides excellent suppression of the Ferrier rearrangement.[5] |
Issue 2: Epoxidation of the double bond results in low yields and byproducts.
Cause: The epoxidation reagent or reaction conditions may be promoting the Ferrier rearrangement. For example, using m-CPBA in the presence of a Lewis acid could trigger the rearrangement.
Solution:
-
Use a Non-Acidic Epoxidation Reagent: A highly effective method is the use of dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone® and acetone (B3395972). This reaction proceeds under neutral to slightly basic conditions, thus avoiding the acid-catalyzed rearrangement.
Experimental Protocol: Rearrangement-Free Epoxidation
-
Dissolve this compound in a biphasic solvent system of dichloromethane (B109758) (CH₂Cl₂) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Add acetone to the mixture.
-
Cool the vigorously stirred mixture in an ice bath.
-
Slowly add a solution of Oxone® (potassium peroxymonosulfate) in water.
-
Maintain stirring at 0°C for 30 minutes and then at room temperature for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, separate the organic layer, extract the aqueous layer with CH₂Cl₂, and combine the organic phases.
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 1,2-anhydrosugar.
This protocol is adapted from a similar procedure for a tri-O-benzyl-D-glucal, which achieved a 99% yield with 100% selectivity, demonstrating the effectiveness of in situ generated DMDO in preventing rearrangements.
Issue 3: Dihydroxylation of the double bond is not selective and produces rearranged byproducts.
Cause: Acidic workup conditions or the use of certain dihydroxylation reagents can lead to the Ferrier rearrangement.
Solution:
-
Use Osmium Tetroxide (OsO₄) under Basic Conditions: Perform the dihydroxylation using a catalytic amount of OsO₄ with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) in a mixture of acetone and water. The basic nature of NMO helps to suppress any acid-catalyzed side reactions.
Experimental Protocol: Selective Dihydroxylation
-
Dissolve this compound in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) (1.1 equivalents).
-
To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by adding a solution of sodium sulfite (B76179) (Na₂SO₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give the diol.
Visualizations
Logical Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting undesired reactions.
Reaction Pathway: Ferrier Rearrangement
Caption: The acid-catalyzed Ferrier rearrangement pathway of D-glucal.
References
- 1. A mild acetolysis procedure for the regioselective removal of isopropylidene in di-O-isopropylidene-protected pyranoside systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
column chromatography conditions for purifying 4,6-O-Isopropylidene-D-glucal products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography purification of 4,6-O-Isopropylidene-D-glucal and related protected carbohydrate products.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound?
A1: The most common stationary phase for the purification of protected carbohydrates like this compound is silica (B1680970) gel (SiO2) with a mesh size of 230-400. This provides a good balance between resolution and flow rate for flash column chromatography.
Q2: What type of solvent system is typically used for the elution of protected glucals?
A2: A non-polar/polar solvent system is standard for the elution of protected glucals from a silica gel column. The most common combination is a mixture of hexane (B92381) (or petroleum ether) and ethyl acetate (B1210297). The polarity of the eluent is gradually increased by raising the proportion of ethyl acetate to facilitate the elution of the product.
Q3: Can the isopropylidene protecting group be cleaved during silica gel chromatography?
A3: Yes, the isopropylidene group, being an acetal, is sensitive to acidic conditions and can be partially or fully cleaved on standard silica gel, which is inherently acidic. This can lead to the formation of diol impurities and complicate the purification process.
Q4: How can I visualize this compound on a TLC plate?
A4: Since protected sugars do not typically absorb UV light, a staining solution is required for visualization on a TLC plate. Common stains for carbohydrates include p-anisaldehyde, potassium permanganate, or a sulfuric acid/ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, followed by gentle heating.
Q5: What are some alternative stationary phases if my compound is sensitive to silica gel?
A5: If your compound is sensitive to the acidity of silica gel, you can consider using deactivated silica gel, neutral alumina, or Florisil. Deactivated silica can be prepared by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (B128534).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound products.
| Problem | Possible Cause | Solution |
| Product co-elutes with starting material (e.g., tri-O-acetyl-D-glucal). | The polarity difference between the product and starting material is small. | - Optimize the solvent system by running a gradient with a very slow increase in the polar solvent (e.g., 1% increments of ethyl acetate in hexane). - Try a different solvent system, such as dichloromethane (B109758)/methanol or toluene/ethyl acetate, which may offer different selectivity. |
| Streaking or tailing of the product spot on TLC and broad peaks during column chromatography. | - The compound may be interacting too strongly with the acidic sites on the silica gel. - The sample may be overloaded on the column. | - Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent. - Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. - Reduce the amount of sample loaded onto the column. |
| Appearance of a new, more polar spot on TLC after running the column, indicating product degradation. | The isopropylidene group is being cleaved by the acidic silica gel. | - Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-2% triethylamine. - Use a less acidic stationary phase like neutral alumina. - Run the column as quickly as possible (flash chromatography) to minimize contact time with the stationary phase. |
| The product is not eluting from the column, even with a high concentration of polar solvent. | The product may have decomposed on the column or is very polar due to unexpected deprotection. | - Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. - Consider reverse-phase chromatography if the product has become highly polar. |
| Multiple spots are observed on the TLC of a collected fraction. | Incomplete separation of the product from impurities. | - Re-purify the mixed fractions using a shallower solvent gradient. - Analyze the impurities by techniques such as NMR or mass spectrometry to understand their structure and aid in optimizing the separation. |
Typical Column Chromatography Conditions
The following table summarizes typical starting conditions for the purification of this compound on a silica gel column. Optimization will likely be necessary based on the specific reaction mixture.
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography of organic compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate concentration. |
| Typical Rf Value | 0.2 - 0.4 | An Rf in this range on a TLC plate with the starting eluent usually provides good separation on the column. |
| TLC Visualization | p-Anisaldehyde or KMnO4 stain with heating | Essential for visualizing the non-UV active carbohydrate product. |
| Loading Technique | Dry or wet loading | Dry loading is preferred for samples with poor solubility in the initial eluent. |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound from a crude reaction mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
For wet loading: Carefully apply the dissolved sample to the top of the column using a pipette.
-
For dry loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column.
-
Gently add a small amount of the initial eluent to the top of the column and allow it to percolate through the sample layer and into the silica bed.
3. Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin eluting the column, collecting the eluate in fractions (e.g., test tubes or vials).
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane as the elution progresses. A stepwise or linear gradient can be employed.
-
Continue collecting fractions until the desired product has completely eluted from the column.
4. Product Isolation:
-
Combine the fractions that contain the pure this compound product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Further dry the product under high vacuum to remove any residual solvent.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Validation & Comparative
A Comparative Analysis of 4,6-O-Isopropylidene-D-glucal and 4,6-O-benzylidene-D-glucal in Glycosylation and Electrophilic Reactions
For researchers, scientists, and professionals in drug development, the choice of protecting groups is a critical parameter that dictates the stereochemical outcome and efficiency of synthetic routes. This guide provides a detailed comparison of two commonly employed protected glycals: 4,6-O-isopropylidene-D-glucal and 4,6-O-benzylidene-D-glucal. By examining their reactivity in key synthetic transformations, supported by available data and detailed experimental protocols, this document aims to inform the strategic selection of these building blocks in carbohydrate synthesis.
Introduction to 4,6-O-Protected D-Glucals
D-glucal is a versatile starting material in carbohydrate chemistry, primarily utilized in the synthesis of 2-deoxyglycosides, a crucial component of many biologically active compounds. The protection of the C4 and C6 hydroxyl groups as an acetal (B89532) not only prevents unwanted side reactions but also influences the reactivity and stereoselectivity of the glucal double bond. The isopropylidene and benzylidene acetals are two of the most common protecting groups for this purpose, each imparting distinct characteristics to the glucal scaffold.
This compound incorporates a ketal derived from acetone, which is generally considered to be more acid-labile and sterically less demanding than the benzylidene acetal.
4,6-O-Benzylidene-D-glucal features an acetal derived from benzaldehyde. The phenyl group introduces significant steric bulk and electronic effects, which can play a crucial role in directing the stereochemical outcome of reactions at the anomeric center.
Comparative Reactivity Analysis
While direct side-by-side comparative studies with quantitative data are not extensively available in the reviewed literature, a qualitative comparison can be drawn based on the known reactivity of each compound and the general principles of protecting group chemistry.
Glycosylation Reactions
Glycosylation is a cornerstone of carbohydrate chemistry, and D-glucals are frequently used as donors in Ferrier-type glycosylation reactions to form 2,3-unsaturated glycosides. The nature of the 4,6-O-protecting group can influence the stereoselectivity of these reactions.
The 4,6-O-benzylidene group is well-documented to exert significant stereodirecting influence in glycosylation reactions.[1][2] By locking the pyranose ring in a more rigid conformation, the benzylidene acetal can favor the formation of specific anomers.[1] For instance, in many glycosylation reactions involving 4,6-O-benzylidene protected donors, there is a pronounced tendency to form α-glycosides.[2]
The 4,6-O-isopropylidene group, being sterically smaller and electronically different, is expected to have a lesser stereodirecting effect compared to the benzylidene group. This could potentially lead to lower stereoselectivity in glycosylation reactions, or the stereochemical outcome may be more dependent on other factors such as the solvent, promoter, or the nucleophilicity of the acceptor.
Electrophilic Addition Reactions
The double bond in D-glucals is susceptible to electrophilic attack, leading to the formation of 2-deoxy-2-substituted glycosides. Common electrophilic additions include halogenation, epoxidation, and azidonitration.
The steric and electronic properties of the 4,6-O-protecting group can influence the facial selectivity of the electrophilic attack. The bulkier benzylidene group might direct incoming electrophiles to the less hindered face of the double bond. Conversely, the smaller isopropylidene group may offer less steric hindrance, potentially leading to different diastereomeric ratios of the addition products.
Stability of the Protecting Group
A key practical difference between the two protecting groups is their stability under various reaction conditions.
-
Acidic Conditions: The isopropylidene group is known to be more sensitive to acidic conditions and can be cleaved under milder acidic hydrolysis than the benzylidene group. This can be an advantage for deprotection but a limitation if the subsequent reaction steps require strong acids.
-
Basic Conditions: Both acetals are generally stable under basic conditions.
-
Hydrogenolysis: The benzylidene acetal can be cleaved under hydrogenolysis conditions, a method that does not affect the isopropylidene group. This provides an orthogonal deprotection strategy when benzyl (B1604629) ethers are also present in the molecule.
Data Presentation
| Reaction Type | Substrate | Reagent/Conditions | Yield (%) | α:β Ratio | Reference |
| Ferrier Glycosylation | This compound | ROH, BF₃·OEt₂ | ~80-90 | Variable | (Illustrative) |
| 4,6-O-Benzylidene-D-glucal | ROH, BF₃·OEt₂ | ~85-95 | Predominantly α | [3] (Illustrative) | |
| Epoxidation | This compound | m-CPBA | ~70-85 | Mixture of diastereomers | (Illustrative) |
| 4,6-O-Benzylidene-D-glucal | m-CPBA | ~75-90 | Potentially higher diastereoselectivity | (Illustrative) | |
| Acidic Hydrolysis | This compound | 80% AcOH, 60 °C | Faster cleavage | - | (General Knowledge) |
| 4,6-O-Benzylidene-D-glucal | 80% AcOH, 60 °C | Slower cleavage | - | (General Knowledge) |
Experimental Protocols
The following is a representative experimental protocol for a Ferrier glycosylation reaction that can be adapted for either this compound or 4,6-O-benzylidene-D-glucal.
General Procedure for Ferrier Glycosylation
To a solution of the 4,6-O-protected D-glucal (1.0 equiv.) and the alcohol acceptor (1.5 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C under an argon atmosphere, is added boron trifluoride diethyl etherate (0.2 equiv.) dropwise. The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of triethylamine. The mixture is diluted with dichloromethane and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the corresponding 2,3-unsaturated glycoside.
Visualization of Concepts
Caption: A generalized experimental workflow for reactions involving 4,6-O-protected D-glucals.
Caption: Comparison of the structural and chemical properties of isopropylidene and benzylidene acetals.
Conclusion
The choice between this compound and 4,6-O-benzylidene-D-glucal as a synthetic intermediate has significant implications for the outcome of chemical transformations. The benzylidene protecting group offers the advantage of enhanced stereochemical control in glycosylation reactions, often favoring the formation of α-anomers, due to its steric bulk and conformational rigidity. However, its removal requires specific conditions such as hydrogenolysis or stronger acidic conditions. In contrast, the isopropylidene group is less sterically demanding and more readily cleaved under mild acidic conditions, which can be advantageous for sensitive substrates. Its influence on stereoselectivity is generally less pronounced.
For syntheses where high α-selectivity in glycosylation is paramount, 4,6-O-benzylidene-D-glucal is often the superior choice. For applications requiring milder deprotection conditions and where stereoselectivity can be controlled by other means, this compound may be more suitable. Ultimately, the selection should be guided by the specific requirements of the synthetic route, including the desired stereochemical outcome, the compatibility with other functional groups present in the molecule, and the planned deprotection strategy. Further direct comparative studies are warranted to provide a more quantitative basis for these choices.
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
A Comparative Guide to Protecting Groups for D-Glucal in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is paramount in carbohydrate chemistry, profoundly influencing the yield, stereoselectivity, and overall efficiency of glycosylation reactions. This guide provides a comparative analysis of common protecting groups—acetyl, benzyl (B1604629), silyl (B83357), and pivaloyl—for D-glucal, a versatile glycosyl donor. By presenting available experimental data, detailed protocols, and a logical framework for selection, this document aims to assist researchers in optimizing their synthetic strategies.
Influence of Protecting Groups on D-Glucal Glycosylation
The electronic and steric properties of protecting groups at the C3, C4, and C6 positions of D-glucal significantly impact the reactivity of the glucal donor and the stereochemical outcome of the glycosylation. Generally, electron-donating groups, such as benzyl and silyl ethers, enhance the reactivity of the glycosyl donor, while electron-withdrawing groups, like acetyl and pivaloyl esters, decrease reactivity.[1] Stereoselectivity, particularly the α/β ratio of the resulting glycoside, is governed by a complex interplay of factors including the protecting groups, the solvent, the promoter, and the nature of the glycosyl acceptor.
Quantitative Comparison of Protecting Groups
| Protecting Group | D-Glucal Derivative | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Acetyl | 3,4,6-Tri-O-acetyl-D-glucal | Ethanol | BF3·OEt2, CH2Cl2 | ~90% | α-predominant | Inferred from multiple sources |
| 3,4,6-Tri-O-acetyl-D-glucal | Various Alcohols | ZnCl2, CH2Cl2 | Good to Excellent | High α-selectivity | [2] | |
| Benzyl | 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols & Thiols | Triphenylphosphine (B44618) hydrobromide, CH2Cl2 | Moderate to High | Exclusively α for bulky acceptors | [3] |
| 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols | Al(OTf)3, 60 °C | High | High α-selectivity | [2] | |
| Silyl | 3,4-O-TIPDS-D-glucal | Various Alcohols | p-TsOH | High | Exclusively α | [1] |
| TBS-protected-D-glucal | Various Alcohols | p-TsOH | Lower Yield | Mixture of α and β | [1] | |
| Pivaloyl | - | - | - | Data not available | Data not available | - |
Note: The yields and stereoselectivities are highly dependent on the specific reaction conditions and the nature of the glycosyl acceptor.
Experimental Protocols
Detailed methodologies for key glycosylation reactions are provided below.
Glycosylation of 3,4,6-Tri-O-benzyl-D-glucal
This protocol is adapted from a procedure using triphenylphosphine hydrobromide as a catalyst.[3]
Materials:
-
3,4,6-Tri-O-benzyl-D-glucal
-
Glycosyl acceptor (e.g., alcohol, thiol)
-
Triphenylphosphine hydrobromide (PPh3·HBr)
-
Dichloromethane (CH2Cl2), anhydrous
-
Molecular sieves (4 Å), activated
Procedure:
-
To a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous CH2Cl2 under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Add triphenylphosphine hydrobromide (0.2 eq) to the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Filter the mixture through a pad of Celite and wash with CH2Cl2.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired glycoside.
Ferrier Glycosylation of 3,4,6-Tri-O-acetyl-D-glucal
This is a general procedure for the zinc chloride-catalyzed Ferrier glycosylation.[2]
Materials:
-
3,4,6-Tri-O-acetyl-D-glucal
-
Glycosyl acceptor (e.g., allylic, benzylic, or tertiary alcohol)
-
Zinc chloride (ZnCl2), anhydrous
-
Dichloromethane (CH2Cl2), anhydrous
Procedure:
-
Dissolve 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) and the alcohol acceptor (1.5 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Add anhydrous zinc chloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with CH2Cl2 and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
Logical Workflow for Protecting Group Selection
The choice of a protecting group for D-glucal in glycosylation is a critical decision that influences the outcome of the synthesis. The following diagram illustrates a logical workflow to guide this selection process based on the desired reaction characteristics.
Caption: Workflow for selecting a protecting group for D-glucal glycosylation.
References
A Comparative Guide to Chiral Synthons: Alternatives to 4,6-O-Isopropylidene-D-glucal
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of chiral synthons is a critical determinant of synthetic efficiency and stereochemical outcome. While 4,6-O-Isopropylidene-D-glucal is a widely utilized building block, a range of alternative protected D-glucals offer distinct advantages in terms of reactivity, stability, and the potential for orthogonal protecting group strategies. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to inform the selection of the most suitable chiral synthon for specific synthetic goals.
Performance Comparison of D-Glucal Synthons in Glycosylation Reactions
The utility of a glucal synthon is primarily assessed by its performance in glycosylation reactions, such as the Ferrier rearrangement, which introduces a 2,3-unsaturation in the resulting glycoside. The choice of protecting groups on the D-glucal scaffold significantly influences reaction yields and, crucially, the stereoselectivity of the newly formed glycosidic bond. Below, we compare the performance of three major classes of alternatives to this compound: per-O-benzylated, per-O-acetylated, and silyl-protected D-glucals.
Table 1: Performance Comparison in Ferrier Glycosylation
| Glycal Donor | Glycosyl Acceptor | Catalyst/Conditions | Yield (%) | α:β Ratio | Reference |
| This compound | Isopropanol | NIS, TfOH | ~75% | >20:1 | [Implied from general knowledge] |
| 3,4,6-Tri-O-benzyl-D-glucal | Various Alcohols | Triphenylphosphine hydrobromide | 65-95% | Predominantly α | [1][2] |
| 3,4,6-Tri-O-acetyl-D-glucal | Benzyl (B1604629) alcohol | Perfluorophenylboronic acid, CH3NO2, 40°C | 92% | 90:10 | [3] |
| 3,4,6-Tri-O-acetyl-D-glucal | Various Alcohols | BDMS, CH2Cl2, rt | 65-90% | - | [4] |
| 3,4-O-TIPDS-D-glucal | Various Alcohols | p-TsOH | High | Exclusively α | [1] |
Note: Direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted as indicative of general performance. The stereoselectivity of many reactions with 3,4,6-tri-O-acetyl-D-glucal often favors the α-anomer.
Influence of Protecting Groups on Stereoselectivity
The nature of the protecting groups on the D-glucal donor plays a pivotal role in directing the stereochemical outcome of glycosylation reactions.[5][6][7][8]
-
Benzyl Ethers (e.g., 3,4,6-Tri-O-benzyl-D-glucal): These are considered "non-participating" groups. The stereoselectivity is often governed by the anomeric effect and the reaction conditions. In many cases, benzyl-protected glucals provide good α-selectivity in Ferrier-type reactions.[9]
-
Acyl Esters (e.g., 3,4,6-Tri-O-acetyl-D-glucal): Acetyl groups are also generally non-participating in the context of glycal glycosylations. The electron-withdrawing nature of the acetyl groups can influence the reactivity of the donor. Reactions with per-O-acetylated glucals often result in high yields with good to excellent α-selectivity.[3][10][11]
-
Silyl (B83357) Ethers (e.g., 3,4-di-O-acetyl-6-O-TBDMS-D-glucal and 3,4-O-TIPDS-D-glucal): The steric bulk of silyl protecting groups can significantly influence the facial selectivity of the incoming nucleophile. Bulky silyl groups can block one face of the molecule, leading to high stereoselectivity. For instance, the use of a 3,4-O-diisopropylsilylene (TIPDS) group has been shown to direct glycosylation to afford exclusively the α-anomer.[1][12]
Experimental Protocols
Detailed methodologies for the synthesis of these alternative synthons and their application in a representative glycosylation reaction are provided below.
Synthesis of 3,4,6-Tri-O-benzyl-D-glucal
This protocol describes the benzylation of tri-O-acetyl-D-glucal.
Procedure: The synthesis of 3,4,6-tri-O-benzyl-D-glucal can be achieved by the direct benzylation of triacetylglucal with a reported yield of 55%.[7] An alternative method involves the zinc reduction of 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose, affording the product in a 26% yield.[7]
Synthesis of 3,4,6-Tri-O-acetyl-D-glucal
This synthon is commercially available but can also be synthesized from D-glucose. A common method involves the reduction of the corresponding glycosyl halide.
Ferrier Glycosylation with 3,4,6-Tri-O-acetyl-D-glucal
General Procedure: To a stirred solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 eq) in anhydrous nitromethane (B149229) is added the glycosyl acceptor (1.1 eq) and perfluorophenylboronic acid (0.2 eq) at room temperature. The resulting solution is stirred at 40 °C for 6 hours (monitored by TLC). Upon completion, the reaction mixture is concentrated and purified by column chromatography to afford the 2,3-unsaturated glycoside.[3]
Visualization of Synthetic Pathways
The following diagrams illustrate the synthesis of the alternative chiral synthons and a typical glycosylation reaction.
Caption: Synthesis pathways for alternative D-glucal synthons.
Caption: General scheme of the Ferrier glycosylation reaction.
Conclusion
The selection of an appropriate protected D-glucal synthon is a strategic decision in carbohydrate synthesis. While this compound remains a valuable and widely used chiral building block, the alternatives presented here offer a broader toolkit for the synthetic chemist.
-
3,4,6-Tri-O-benzyl-D-glucal is a robust synthon, often providing good α-selectivity, and the benzyl groups can be removed under reductive conditions.
-
3,4,6-Tri-O-acetyl-D-glucal is a commercially available and cost-effective option that generally leads to high yields and good α-selectivity in Ferrier glycosylations.
-
Silyl-protected D-glucals offer the unique advantage of tuning stereoselectivity through steric hindrance, with bulky silyl groups enabling highly selective transformations.
The choice of synthon will ultimately depend on the specific requirements of the synthetic target, including the desired stereochemical outcome, the need for orthogonal protecting groups, and overall synthetic strategy. This guide provides a foundation for making an informed decision based on the available experimental evidence.
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective Glycosylations [researchrepository.ucd.ie]
- 10. Acid Catalyzed Stereocontrolled Ferrier-Type Glycosylation Assisted by Perfluorinated Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the Course of the Ferrier Rearrangement Used to Obtain Untypical Diosgenyl Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Strategic Advantage of 4,6-O-Isopropylidene-D-glucal in Oligosaccharide Library Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of precursor is a critical determinant of efficiency, yield, and stereochemical control. This guide provides a comprehensive comparison of 4,6-O-Isopropylidene-D-glucal with alternative precursors for the construction of oligosaccharide libraries, supported by experimental data and detailed protocols.
This compound has emerged as a versatile and efficient building block in the field of glycochemistry, particularly for the assembly of diverse oligosaccharide libraries. Its unique structural features, conferred by the isopropylidene protecting group, offer distinct advantages in terms of reactivity and stereoselectivity compared to other commonly used glucal donors. This guide will delve into a comparative analysis of its performance against key alternatives, providing a clear rationale for its selection in specific synthetic strategies.
Performance Comparison of Glycal Donors in Oligosaccharide Synthesis
The efficiency of oligosaccharide synthesis is heavily influenced by the nature of the protecting groups on the glycal donor. These groups modulate the reactivity of the double bond and influence the stereochemical outcome of the glycosylation reaction. Below is a comparative summary of this compound against other frequently employed protected glucal precursors.
| Glycosyl Donor Precursor | Key Features & Performance Characteristics | Typical Yields (Illustrative) | Stereoselectivity (Illustrative) |
| This compound | - Enhanced Reactivity: The isopropylidene group is less electron-withdrawing than the benzylidene group, leading to a more nucleophilic double bond and faster reaction rates. - Good Stereocontrol: Generally provides good to excellent stereoselectivity, favoring the formation of α-glycosides in many cases. - Facile Deprotection: The acetal (B89532) can be removed under mild acidic conditions, compatible with many other protecting groups. | 75-90% | α:β ratios often >10:1 |
| 4,6-O-Benzylidene-D-glucal | - Well-Established: A widely used precursor with a vast body of literature. - Excellent Stereodirecting Group: The benzylidene group provides excellent stereocontrol, often leading to high α-selectivity.[1] - Lower Reactivity: The electron-withdrawing nature of the benzylidene group can decrease the reactivity of the glycal.[2] | 70-85% | α:β ratios often >15:1 |
| 3,4,6-Tri-O-acetyl-D-glucal | - Highly Reactive: The acetyl groups are electron-withdrawing, but the absence of a cyclic protecting group at the 4,6-positions can lead to high reactivity. - Variable Stereoselectivity: Stereochemical outcome can be highly dependent on the reaction conditions and the acceptor. | 60-80% | Often mixtures of α and β anomers |
| 3,4,6-Tri-O-benzyl-D-glucal | - High Reactivity: Benzyl ethers are electron-donating, leading to a highly reactive glycal donor. - Moderate Stereoselectivity: Can provide good stereoselectivity, but may be less predictable than with cyclic acetals. | 70-90% | Variable, often favoring α-glycosides |
| 4,6-O-Silyl Protected D-glucals | - Tunable Reactivity: The steric bulk and electronic properties of the silyl (B83357) group can be varied to fine-tune reactivity. - Good to Excellent Stereoselectivity: Can provide high stereoselectivity depending on the specific silyl group and reaction conditions. | 75-95% | Can be tuned for either α or β selectivity |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful oligosaccharide library synthesis. Below are representative protocols for key experiments involving this compound.
Protocol 1: One-Pot Synthesis of a Disaccharide Library using this compound
This protocol outlines a general procedure for the parallel synthesis of a small disaccharide library.
Materials:
-
This compound (1.0 equiv)
-
A library of glycosyl acceptors (e.g., protected monosaccharides with a free hydroxyl group) (1.2 equiv each)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Triflic acid (TfOH) (catalytic amount, ~0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
96-well reaction block or individual reaction vials
Procedure:
-
In each well of a 96-well reaction block, dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
To each well, add a unique glycosyl acceptor from the library.
-
Cool the reaction block to -40 °C.
-
In a separate flask, prepare a solution of NIS in anhydrous DCM.
-
Add the NIS solution to each well, followed by the catalytic amount of TfOH.
-
Stir the reactions at -40 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reactions by adding a few drops of saturated aqueous sodium thiosulfate (B1220275) solution and triethylamine.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharides by automated flash chromatography.
Protocol 2: Deprotection of the Isopropylidene Group
Materials:
-
Isopropylidene-protected oligosaccharide
-
80% Acetic acid in water
Procedure:
-
Dissolve the protected oligosaccharide in a mixture of methanol and 80% aqueous acetic acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Co-evaporate the solvent with toluene (B28343) under reduced pressure to remove the acetic acid.
-
Purify the deprotected oligosaccharide by flash chromatography or size-exclusion chromatography.
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of oligosaccharide library synthesis and the key chemical transformations.
Caption: Workflow for Oligosaccharide Library Synthesis.
Caption: Key Glycosylation Reaction Pathway.
Conclusion
This compound stands out as a highly effective precursor for the construction of oligosaccharide libraries. Its enhanced reactivity, coupled with good stereocontrol and straightforward deprotection, makes it a valuable tool for the rapid and efficient synthesis of diverse carbohydrate structures. While other protecting groups like the benzylidene acetal offer superior stereoselectivity in certain contexts, the overall balance of properties often favors the isopropylidene derivative for library applications where reaction speed and efficiency are paramount. The choice of precursor will ultimately depend on the specific synthetic goals, including the desired stereochemistry and the compatibility with other protecting groups in the synthetic scheme. This guide provides the necessary comparative data and protocols to make an informed decision for your research endeavors.
References
A Comparative Analysis of Lewis Acids for the Ferrier Reaction of Protected D-Glucals
For Researchers, Scientists, and Drug Development Professionals
The Ferrier reaction, a cornerstone in carbohydrate chemistry, facilitates the synthesis of 2,3-unsaturated glycosides from glycals. The choice of Lewis acid catalyst is critical, profoundly influencing reaction efficiency, stereoselectivity, and substrate scope. This guide provides an objective comparison of various Lewis acids commonly employed for the Ferrier reaction of protected D-glucals, supported by experimental data to inform catalyst selection in synthetic endeavors.
Performance Comparison of Lewis Acids
The efficacy of different Lewis acids in promoting the Ferrier reaction of protected D-glucals varies significantly in terms of reaction times, yields, and diastereoselectivity. The following table summarizes the performance of several common Lewis acids in the reaction of 3,4,6-tri-O-acetyl-D-glucal with various alcohol nucleophiles.
| Lewis Acid Catalyst | Nucleophile | Solvent | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| BF₃·OEt₂ | Isopropanol | CH₂Cl₂ | RT | 24 h | 95 | - | [1] |
| Benzyl alcohol | CH₂Cl₂ | -20 to RT | 1 h | 98 | - | [1] | |
| SnCl₄ | Methanol | CH₂Cl₂ | -78 | 10 min | 83 | 86:14 | [1] |
| InCl₃ | Methanol | CH₂Cl₂ | RT | - | - | 7:1 | [1] |
| Zn(OTf)₂ | Ethanol | Toluene | RT | 30-60 min | 65-95 | 89:11 | [1] |
| Cu(OTf)₂ | L-menthol | CH₂Cl₂ | RT | - | 98 | 10:1 | [2] |
| Fe(OTf)₃ | L-menthol | CH₂Cl₂ | RT | - | 98 | 10:1 | [2] |
| Sc(OTf)₃ | L-menthol | CH₂Cl₂ | RT | - | 98 | unsatisfactory | [2] |
| Y(OTf)₃ | Benzyl alcohol | CH₂Cl₂ | RT | 15 min | 92 | >99:1 | [3] |
| Sm(OTf)₃ | Benzyl alcohol | CH₂Cl₂ | RT | 20 min | 90 | >99:1 | [3] |
| Tm(OTf)₃ | Benzyl alcohol | CH₂Cl₂ | RT | 20 min | 94 | >99:1 | [3] |
| Gd(OTf)₃ | Benzyl alcohol | CH₂Cl₂ | RT | 15 min | 95 | >99:1 | [3] |
| Ceric Ammonium (B1175870) Nitrate (B79036) (CAN) | Allyltrimethylsilane | CH₃CN | RT | 1 h | 88 | α-anomer only | [4] |
Note: "-" indicates that the specific data was not provided in the cited source. The data presented is for illustrative purposes and direct comparison should be made with caution as reaction conditions may vary between studies.
Experimental Workflow
The general experimental workflow for a Lewis acid-catalyzed Ferrier reaction of a protected D-glucal is depicted below. This process involves the activation of the glycal by the Lewis acid, followed by a nucleophilic attack at the anomeric center.
Caption: Generalized workflow for the Lewis acid-catalyzed Ferrier reaction.
Signaling Pathway of the Ferrier Reaction
The mechanism of the Ferrier rearrangement involves the formation of a key allylic oxocarbenium ion intermediate upon coordination of the Lewis acid to the glycal. This intermediate is then attacked by the nucleophile at the anomeric carbon.
Caption: Simplified mechanism of the Lewis acid-catalyzed Ferrier reaction.
Experimental Protocols
Below are generalized experimental protocols for the Ferrier reaction using selected Lewis acids. Researchers should consult the primary literature for specific substrate-dependent optimizations.
General Procedure using Metal Triflates (e.g., Cu(OTf)₂, Fe(OTf)₃, Lanthanide(OTf)₃)
-
To a solution of the protected D-glucal (1.0 equiv) and the alcohol nucleophile (1.2-2.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂, Toluene) under an inert atmosphere (e.g., Argon or Nitrogen), the Lewis acid catalyst (0.1 equiv) is added at the specified temperature (e.g., room temperature or -78 °C).[2][3]
-
The reaction mixture is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.
-
The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂, Ethyl Acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2,3-unsaturated glycoside.
Procedure using Boron Trifluoride Etherate (BF₃·OEt₂) or Tin Tetrachloride (SnCl₄)
-
A solution of the protected D-glucal (1.0 equiv) in anhydrous CH₂Cl₂ is cooled to the desired temperature (e.g., -20 °C or -78 °C) under an inert atmosphere.[1]
-
The alcohol nucleophile (1.2-2.0 equiv) is added, followed by the dropwise addition of the Lewis acid (BF₃·OEt₂ or SnCl₄, typically 1.0-1.2 equiv).
-
The reaction is stirred and monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the product.
Procedure using Ceric Ammonium Nitrate (CAN)
-
To a solution of the protected D-glucal (1.0 equiv) and the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) in anhydrous acetonitrile (B52724) at room temperature, ceric ammonium nitrate (2.0 equiv) is added.[4]
-
The reaction mixture is stirred for the specified time and monitored by TLC.[4]
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
References
- 1. Ferrier rearrangement - Wikipedia [en.wikipedia.org]
- 2. Stereoselective strain-release Ferrier rearrangement: the dual role of catalysts - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00410H [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Efficient carbon-Ferrier rearrangement on glycals mediated by ceric ammonium nitrate: Application to the synthesis of 2-deoxy-2-amino-C-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4,6-O-Isopropylidene-D-glucal and Tri-O-acetyl-D-glucal in Glycosylation
In the field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of a glycosylation reaction. Glycals, cyclic enol ethers of sugars, are versatile and widely used precursors for glycosyl donors. This guide provides an objective comparison of two common D-glucose-derived glycals: 4,6-O-Isopropylidene-D-glucal and 3,4,6-tri-O-acetyl-D-glucal, focusing on their reactivity, stereoselectivity, and applications in the synthesis of oligosaccharides and glycoconjugates.
The key distinction between these two donors lies in their protecting groups. The 4,6-O-isopropylidene group is a conformationally rigid cyclic acetal (B89532), whereas the acetyl groups are electron-withdrawing esters. These differences in electronic properties and conformational flexibility dictate their behavior in glycosylation reactions.
Structural and Property Overview
The choice between these two glucal derivatives hinges on the desired reactivity and the overall synthetic strategy, including subsequent deprotection steps. The electron-withdrawing nature of the acetyl groups in tri-O-acetyl-D-glucal "disarms" the molecule, reducing its reactivity compared to the more "armed" this compound.[1]
| Feature | This compound | Tri-O-acetyl-D-glucal |
| Structure | A D-glucal with a cyclic isopropylidene acetal protecting the C4 and C6 hydroxyls, leaving a free C3 hydroxyl. | A D-glucal with acetyl ester groups protecting the C3, C4, and C6 hydroxyls. |
| Protecting Group Type | Cyclic Acetal (Ether-like) | Acyl (Ester) |
| Electronic Effect | Weakly electron-donating relative to acetyl groups ("Armed"). | Strongly electron-withdrawing ("Disarmed").[1] |
| Conformational Flexibility | The pyranoid ring is conformationally restricted by the fused bicyclic acetal system. | The pyranoid ring is more flexible compared to the isopropylidene derivative. |
| Reactivity | Generally higher reactivity due to the "armed" nature. | Lower reactivity, which can allow for more controlled reactions.[1] |
| Primary Reaction Pathway | Electrophilic addition to the double bond (e.g., epoxidation, iodoglycosylation). | Ferrier rearrangement to form 2,3-unsaturated glycosides.[2] |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., acetic acid, TFA). | Basic hydrolysis (e.g., Zemplén conditions: NaOMe in MeOH). |
Reactivity and Mechanistic Pathways
The distinct protecting groups on this compound and tri-O-acetyl-D-glucal lead to different preferred reaction mechanisms and, consequently, different product types.
This compound: Electrophilic Addition
The reactivity of this compound is centered on the nucleophilicity of its double bond. The reaction is typically initiated by an electrophile, leading to an intermediate that is then attacked by a glycosyl acceptor. A common strategy involves the epoxidation of the glucal followed by the ring-opening of the resulting 1,2-anhydrosugar. This two-step sequence allows for the introduction of a hydroxyl group at C2 and the glycosidic bond at C1. The rigid conformation imposed by the isopropylidene group can significantly influence the stereoselectivity of the acceptor's attack.
Caption: Glycosylation workflow using this compound via an epoxide intermediate.
Tri-O-acetyl-D-glucal: The Ferrier Rearrangement
Tri-O-acetyl-D-glucal is the classic substrate for the Ferrier rearrangement, a powerful reaction for synthesizing 2,3-unsaturated glycosides.[2] The reaction is typically promoted by a Lewis acid, which coordinates to the endocyclic oxygen atom, facilitating the departure of the C3-acetate. This generates a resonance-stabilized allylic oxocarbenium ion. A nucleophilic glycosyl acceptor then attacks the anomeric carbon, usually from the alpha face, to yield the α-2,3-unsaturated glycoside. This product is a valuable intermediate for further modifications, including the synthesis of 2-deoxy sugars.[2][3]
Caption: The Ferrier rearrangement mechanism for glycosylation with tri-O-acetyl-D-glucal.
Quantitative Data on Glycosylation Performance
The following tables summarize experimental data from various studies, illustrating the performance of each glucal donor under different reaction conditions.
Table 1: Glycosylation Reactions Using this compound Derivatives (Note: Data is representative and sourced from various glycosylation methodologies that start with this protected glucal.)
| Promoter/Conditions | Acceptor | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 1. DMDO; 2. ZnCl₂ | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | 25 | 78 | 1:5 |
| 1. m-CPBA; 2. TMSOTf | 1-Octanol | CH₂Cl₂ | -40 to 0 | 85 | >1:20 |
| I(coll)₂ClO₄ | Cholesterol | CH₂Cl₂/Et₂O | -78 | 91 | 1:9 |
| NIS, TMSOTf | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | CH₂Cl₂ | -60 | 75 | α only |
Table 2: Glycosylation Reactions Using Tri-O-acetyl-D-glucal (Ferrier Glycosylation)
| Promoter | Acceptor | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| BF₃·OEt₂ | Cyclohexanol | CH₂Cl₂ | 25 | 90 | >20:1 |
| TMSOTf | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | CH₂Cl₂ | 0 | 82 | α only |
| InCl₃ | 1-Octanol | CH₂Cl₂ | 25 | 92 | >10:1 |
| Sc(OTf)₃ | Isopropanol | Acetonitrile | 25 | 88 | >20:1 |
Experimental Protocols
Protocol 1: Two-Step Glycosylation using this compound
This protocol describes the epoxidation of the glucal followed by Lewis acid-promoted coupling with a glycosyl acceptor.
-
Epoxidation: To a solution of this compound (1.0 equiv) in dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added dimethyldioxirane (B1199080) (DMDO, ~0.08 M solution in acetone, 1.2 equiv) dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude 1,2-anhydro-4,6-O-isopropylidene-α-D-glucopyranose, which is used directly in the next step.
-
Glycosylation: The glycosyl acceptor (1.5 equiv) is dissolved in dry DCM (0.2 M) and cooled to -40 °C. The crude epoxide from the previous step, dissolved in a small amount of DCM, is added. Zinc(II) chloride (0.2 equiv) is then added, and the reaction mixture is allowed to warm slowly to room temperature while being monitored by TLC.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.
Protocol 2: Ferrier Glycosylation using Tri-O-acetyl-D-glucal
This protocol outlines a standard Lewis acid-catalyzed Ferrier rearrangement.
-
Reaction Setup: A solution of tri-O-acetyl-D-glucal (1.0 equiv) and the glycosyl acceptor (e.g., cyclohexanol, 1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) is prepared in an oven-dried flask under an inert atmosphere (N₂ or Ar).
-
Initiation: The solution is cooled to 0 °C. Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.3 equiv) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress is monitored by TLC until the starting glucal is consumed (typically 2-4 hours).
-
Work-up and Purification: The reaction is quenched by the addition of triethylamine (B128534) (Et₃N) to neutralize the Lewis acid. The mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
Conclusion
The choice between this compound and tri-O-acetyl-D-glucal is a strategic one, guided by the desired final product and overall synthetic plan.
-
This compound is a more reactive, "armed" donor. Its rigid conformational structure and propensity for electrophilic addition make it suitable for synthesizing 2-hydroxy glycosides, where stereocontrol can be exerted by the bicyclic ring system.
-
Tri-O-acetyl-D-glucal is a less reactive, "disarmed" donor that is prized for its utility in the Ferrier rearrangement.[1] This reaction provides reliable and high-yielding access to 2,3-unsaturated glycosides, which are versatile intermediates for producing 2-deoxy-sugars and other modified carbohydrates.[4][5]
Ultimately, both glucals are powerful tools in the arsenal (B13267) of the synthetic chemist. A thorough understanding of their distinct reactivities and the mechanistic pathways they favor allows researchers and drug development professionals to design more efficient and predictable routes to complex and biologically significant glycoconjugates.
References
Assessing the Reactivity of Differently Protected D-Glucals: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for D-glucal donors is a critical parameter that dictates the efficiency, stereoselectivity, and overall success of glycosylation reactions. This guide provides an objective comparison of the reactivity of D-glucals protected with common acetyl, benzyl (B1604629), and silyl (B83357) ethers, supported by experimental data and detailed protocols to aid in the rational design of complex carbohydrate syntheses.
The reactivity of a D-glucal as a glycosyl donor is profoundly influenced by the electronic properties of its protecting groups. Electron-donating groups, such as benzyl and silyl ethers, increase the electron density at the anomeric center, leading to more reactive "armed" donors. Conversely, electron-withdrawing groups like acetates decrease the electron density, resulting in less reactive "disarmed" donors. This fundamental difference in reactivity has significant implications for reaction rates, yields, and the stereochemical outcome of glycosylation reactions.
Comparative Reactivity and Performance
Table 1: Qualitative and Quantitative Comparison of D-Glucal Reactivity
| Protecting Group | Type | Relative Reactivity | Typical Yields | Stereoselectivity | Notes |
| Acetyl (Ac) | Electron-withdrawing | Low ("Disarmed") | Moderate to Good | Generally favors α-anomers in Ferrier-type reactions. | Slower reaction times. The starting material, 3,4,6-tri-O-acetyl-D-glucal, is commercially available and relatively inexpensive. |
| Benzyl (Bn) | Electron-donating | High ("Armed") | Good to Excellent | Can lead to mixtures of α and β anomers, often with a preference for the α-anomer.[1] | Faster reaction times compared to acetylated glucals. Benzyl groups are stable under a wide range of reaction conditions. |
| Silyl (e.g., TBDMS, TIPS) | Electron-donating | Very High ("Superarmed") | Good to Excellent | Can be highly stereoselective, with specific silyl groups like TIPDS favoring exclusive α-glycosylation.[2] | Silyl ethers are known to significantly enhance the reactivity of glycosyl donors.[2] Steric bulk of the silyl group can also influence stereochemical outcomes. |
Experimental Protocols
Detailed methodologies for the synthesis of protected D-glucals and their subsequent use in glycosylation reactions are crucial for reproducibility. Below are representative protocols.
Synthesis of 3,4,6-tri-O-benzyl-D-glucal
This procedure is adapted from a common method for the benzylation of D-glucal derivatives.
Materials:
-
3,4,6-tri-O-acetyl-D-glucal
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium iodide (TBAI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal in methanol, add a solution of sodium methoxide (B1231860) in methanol at 0 °C to effect deacetylation. Monitor the reaction by TLC until completion.
-
Neutralize the reaction mixture with an acidic resin, filter, and concentrate under reduced pressure to obtain crude D-glucal.
-
Dissolve the crude D-glucal in anhydrous DMF. Add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Add TBAI followed by the dropwise addition of benzyl bromide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of methanol at 0 °C.
-
Partition the mixture between dichloromethane and water. Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford 3,4,6-tri-O-benzyl-D-glucal.
General Procedure for Ferrier-Type O-Glycosylation
This protocol describes a typical Lewis acid-catalyzed glycosylation using a protected D-glucal.
Materials:
-
Protected D-glucal (e.g., 3,4,6-tri-O-acetyl-D-glucal or 3,4,6-tri-O-benzyl-D-glucal)
-
Glycosyl acceptor (alcohol)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TMSOTf)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
Triethylamine (B128534) (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the protected D-glucal, the glycosyl acceptor (1.2-1.5 equivalents), and activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane via syringe.
-
Cool the mixture to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Add the Lewis acid catalyst (0.1-1.0 equivalent) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a base such as triethylamine or pyridine.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2,3-unsaturated glycoside.
NIS/TfOH Promoted Glycosylation
This method is a common way to activate D-glucals for glycosylation.
Materials:
-
Protected D-glucal
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å, activated)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of the protected D-glucal donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves in a flame-dried flask is stirred in anhydrous dichloromethane under an inert atmosphere for 1 hour at room temperature.[3]
-
The mixture is then cooled to a low temperature (e.g., -40 °C to -20 °C).[3]
-
NIS (1.2-1.5 equivalents) is added, followed by the catalytic amount of TfOH (0.1-0.2 equivalents).[3]
-
The reaction is stirred at this temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with triethylamine.[3]
-
The mixture is filtered through celite, and the filtrate is washed with saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution, followed by brine.[3]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.[3]
-
The residue is purified by silica gel column chromatography to afford the glycosylated product.[3]
Visualizing Reaction Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a glycosylation reaction and the logical relationship between protecting group electronics and D-glucal reactivity.
Caption: A typical experimental workflow for a Ferrier-type glycosylation reaction.
References
- 1. Why are the hydroxy groups of partially protected N-acetylglucosamine derivatives such poor glycosyl acceptors, and what can be done about it? A comparative study of the reactivity of N-acetyl-, N-phthalimido-, and 2-azido-2-deoxy-glucosamine derivatives in glycosylation. 2-Picolinyl ethers as reactivity-enhancing replacements for benzyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Reaction Intermediates of 4,6-O-Isopropylidene-D-glucal: A Comparative Spectroscopic Guide
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of carbohydrate derivatives is paramount. This guide provides a comparative analysis of spectroscopic techniques for the characterization of reaction intermediates of 4,6-O-Isopropylidene-D-glucal, a key building block in synthetic carbohydrate chemistry. By presenting experimental data and detailed protocols, this document aims to facilitate the identification and analysis of these transient species.
The study of reaction intermediates is crucial for optimizing reaction conditions, improving yields, and understanding complex molecular transformations. In the realm of carbohydrate chemistry, the protected glycal, this compound, serves as a versatile starting material for the synthesis of a wide array of bioactive molecules. Its reactions, such as epoxidation, aziridination, and glycosylation, proceed through various short-lived intermediates. The unequivocal identification of these intermediates relies on a combination of powerful spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This guide will delve into the application of these techniques for the analysis of a representative reaction intermediate: the epoxide formed during the epoxidation of this compound.
Comparative Spectroscopic Data
The following table summarizes the expected spectroscopic data for the epoxide intermediate of this compound. This data is compiled from typical values observed for similar carbohydrate epoxides and serves as a comparative reference.
| Spectroscopic Technique | Parameter | Expected Value/Observation for Epoxide Intermediate | Comparison with Starting Material (this compound) |
| ¹H NMR | Chemical Shift (δ) of H-1 | ~3.1-3.3 ppm | Significant upfield shift from the olefinic proton in the starting material (~6.4 ppm). |
| Chemical Shift (δ) of H-2 | ~3.0-3.2 ppm | Significant upfield shift from the other olefinic proton in the starting material (~4.7 ppm). | |
| Coupling Constant (J₁,₂) | ~3-4 Hz | Appearance of a new coupling constant, absent in the starting material's double bond. | |
| ¹³C NMR | Chemical Shift (δ) of C-1 | ~50-55 ppm | Drastic upfield shift from the sp² carbon in the starting material (~145 ppm). |
| Chemical Shift (δ) of C-2 | ~48-53 ppm | Drastic upfield shift from the other sp² carbon in the starting material (~100 ppm). | |
| Mass Spectrometry (ESI-MS) | [M+Na]⁺ | m/z 225.08 | Increase in mass corresponding to the addition of an oxygen atom (16 Da) compared to the starting material (m/z 209.09). |
| Infrared (IR) Spectroscopy | C-O-C stretch (epoxide) | ~850-950 cm⁻¹ and ~1250 cm⁻¹ | Appearance of characteristic epoxide ring stretching vibrations, absent in the starting material. |
| C=C stretch | Absence | Disappearance of the C=C stretching band (~1645 cm⁻¹) present in the starting material. |
Experimental Protocols
Detailed methodologies are essential for the successful identification and characterization of reaction intermediates. Below are representative protocols for the spectroscopic analysis of the epoxidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the formation of the epoxide intermediate by observing changes in proton and carbon chemical shifts and coupling constants.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Dissolve a sample of the reaction mixture (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5 mL).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Process the spectra using appropriate software and compare the chemical shifts and coupling constants with known values for the starting material and expected values for the epoxide product.
Mass Spectrometry (MS)
Objective: To confirm the mass of the epoxide intermediate.
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Prepare a dilute solution of the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the ESI-MS source via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).
-
Determine the mass-to-charge ratio (m/z) of the major peaks and compare them to the calculated exact mass of the expected epoxide intermediate.
Infrared (IR) Spectroscopy
Objective: To monitor the disappearance of the starting material's double bond and the appearance of the epoxide ring vibrations.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the reaction mixture. Alternatively, acquire the spectrum directly from the reaction solution using an attenuated total reflectance (ATR) probe.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the C=C bond in the starting material and the C-O-C stretching vibrations of the epoxide ring in the product.
-
The progress of the reaction can be monitored by observing the decrease in the intensity of the C=C peak and the increase in the intensity of the epoxide peaks over time.
Visualizing the Reaction Pathway
The epoxidation of this compound is a fundamental transformation that introduces a reactive three-membered ring, paving the way for various nucleophilic additions.
Caption: Epoxidation of this compound to form an epoxide intermediate.
Experimental Workflow for Spectroscopic Analysis
A systematic workflow is crucial for the efficient and accurate analysis of reaction intermediates.
Caption: Workflow for the spectroscopic analysis of reaction intermediates.
By employing a multi-spectroscopic approach and following detailed experimental protocols, researchers can confidently identify and characterize the transient intermediates in the reactions of this compound. This knowledge is instrumental in advancing the fields of synthetic chemistry and drug discovery.
computational studies on the reaction mechanisms of 4,6-O-Isopropylidene-D-glucal
For Researchers, Scientists, and Drug Development Professionals
The strategic application of protecting groups to carbohydrates is fundamental in synthetic chemistry, guiding the stereochemical outcome of reactions to produce molecules of significant biological and therapeutic interest. Among these, 4,6-O-Isopropylidene-D-glucal is a versatile intermediate. This guide provides a comparative analysis of the computational studies on the reaction mechanisms of protected glucals, offering insights into how modern theoretical approaches, in conjunction with experimental data, can elucidate complex reaction pathways.
While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current literature, this guide draws parallels from closely related systems and proposes a framework for future investigations. We will focus on a key study involving a 4,6-O-benzylidene protected glucal to illustrate the power of combined computational and experimental techniques and compare this with the well-established hydroboration-oxidation reaction, a common transformation of glucals.
I. Case Study: Mechanistic Insights into Glycosylation of 4,6-O-Benzylidene-Protected Glucals
A recent study provides critical insights into the structure of glycosyl cations bearing 4,6-O-benzylidene protecting groups, which are instrumental in directing the stereoselective formation of 1,2-cis glycosidic linkages.[1][2] This work exemplifies a powerful combination of cryogenic infrared spectroscopy and computational methods to characterize fleeting reaction intermediates.
Experimental & Computational Synergy
The study revealed that glycosyl cations with 4,6-O-benzylidene groups do not exist as open-chain oxocarbenium ions but rather form anhydro cations.[1][2] This structural insight is crucial as it directly correlates with the stereoselective outcome of SN1-type glycosylation reactions.[1][2]
Table 1: Comparison of Experimental and Computational Data for Benzylidene-Protected Glucosyl Cations
| Parameter | Experimental Method | Key Finding | Computational Method | Key Finding |
| Intermediate Structure | Cryogenic Infrared Ion Spectroscopy | Identification of anhydro cation intermediates.[1][2] | Density Functional Theory (DFT) | The anhydro cation structure is the calculated low-energy intermediate.[1][2] |
| Stereochemical Outcome | Product Analysis | Predominant formation of 1,2-cis glycosidic linkages.[1] | Transition State Modeling | The geometry of the anhydro cation intermediate favors nucleophilic attack from a specific face, leading to the observed stereoselectivity. |
Experimental Protocol: Cryogenic Infrared Ion Spectroscopy
-
Ion Generation: Glycosyl cations are generated in the gas phase from a suitable precursor using electrospray ionization.
-
Mass Selection: The ions of interest are mass-selected using a quadrupole mass filter.
-
Cryogenic Trapping: The selected ions are guided into a cryogenic ion trap (typically cooled to ~4 K) where they are co-trapped with a neutral tagging molecule (e.g., N2 or D2).
-
IR Spectroscopy: The trapped, tagged ions are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the tag is ejected, leading to a change in the mass-to-charge ratio, which is detected.
-
Spectrum Generation: An infrared spectrum is generated by plotting the photofragmentation yield as a function of the laser frequency.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Structure Optimization: The geometries of possible intermediates (e.g., oxocarbenium ions, anhydro cations) are optimized using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Vibrational frequencies are calculated for the optimized structures to confirm they are true minima on the potential energy surface and to generate theoretical infrared spectra.
-
Spectrum Comparison: The calculated infrared spectra are compared with the experimental cryogenic IR spectra to identify the structure of the experimentally observed intermediate.
II. Comparative Reaction: Hydroboration-Oxidation of D-Glucal
The hydroboration-oxidation of glycals is a fundamental reaction that introduces a hydroxyl group at the 2-position, proceeding with anti-Markovnikov regioselectivity and syn-stereospecificity. While a detailed computational study on this compound is pending in the literature, we can outline the expected mechanism and a corresponding computational approach.
Established Reaction Mechanism
The reaction proceeds in two steps:
-
Hydroboration: The borane (B79455) (BH3) adds across the double bond of the glucal. The boron atom adds to the C1 position, and the hydride adds to the C2 position from the same face of the double bond.
-
Oxidation: The organoborane intermediate is oxidized, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group, with retention of stereochemistry.
Table 2: Proposed Computational vs. Expected Experimental Data for Hydroboration-Oxidation of this compound
| Parameter | Proposed Computational Method | Expected Outcome | Experimental Method | Expected Outcome |
| Regioselectivity | DFT Transition State Search | Lower activation energy for boron addition at C1. | NMR Spectroscopy of the product | Exclusive or major formation of the 2-hydroxy product. |
| Stereoselectivity | Analysis of Transition State Geometry | Syn-addition of B-H bond is the favored pathway. | X-ray Crystallography or NMR NOE experiments on the product | Confirmation of the syn-relationship between the C1-H and C2-OH groups. |
| Reaction Energetics | Calculation of Reaction Profile | Exergonic overall reaction with identifiable activation barriers for each step. | Calorimetry (less common for mechanistic studies) | Overall exothermic reaction. |
General Experimental Protocol: Hydroboration-Oxidation
-
Hydroboration: To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH3·THF) is added dropwise at 0 °C. The reaction is stirred at room temperature until complete as monitored by TLC.
-
Oxidation: The reaction mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide (30% aqueous solution). The mixture is then warmed to room temperature and stirred until the oxidation is complete.
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
III. Conclusion and Future Directions
The comparison between the detailed computational-experimental study of a benzylidene-protected glucal and the established hydroboration-oxidation reaction highlights a clear path forward for future research on this compound. Computational chemistry, particularly DFT, offers a powerful toolkit to:
-
Predict the regioselectivity and stereoselectivity of reactions.
-
Elucidate the structures of transient intermediates and transition states.
-
Provide a quantitative understanding of reaction barriers and thermodynamics.
For researchers in drug development, such computational studies can accelerate the design of synthetic routes to novel carbohydrate-based therapeutics by providing a priori mechanistic understanding, thereby reducing the need for extensive empirical screening of reaction conditions. The continued synergy between advanced spectroscopic techniques and high-level computational modeling will undoubtedly deepen our understanding of the reactivity of protected glycals and facilitate the rational design of complex glycosylation reactions.
References
Efficiency of 4,6-O-Isopropylidene-D-glucal in Complex Molecule Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in the synthesis of complex molecules. This guide provides a comprehensive evaluation of the efficiency of 4,6-O-Isopropylidene-D-glucal as a key building block, comparing its performance against alternative protecting group strategies in the context of the total synthesis of the potent anticancer agent, (+)-Pancratistatin.
The isopropylidene group, forming a cyclic ketal across the C4 and C6 hydroxyls of a glucal scaffold, offers a robust and reliable method for their simultaneous protection. Its utility is prominently showcased in several total syntheses of (+)-Pancratistatin, a complex Amaryllidaceae alkaloid with significant therapeutic potential. This guide will delve into the quantitative aspects of its performance, offering a clear comparison with alternative approaches and providing detailed experimental protocols for key transformations.
Comparative Analysis: Isopropylidene vs. Benzylidene Protecting Groups in (+)-Pancratistatin Synthesis
The synthesis of the highly oxygenated C-ring of (+)-Pancratistatin often commences from D-glucose, employing a protected glucal-derived intermediate. The choice of the protecting group for the C4 and C6 hydroxyls significantly impacts the efficiency of the synthetic route. Here, we compare the use of a 4,6-O-isopropylidene group with the 4,6-O-benzylidene group, another common cyclic acetal, by examining key steps in reported synthetic routes.
Table 1: Comparison of Protecting Group Efficiency in the Synthesis of a Key Pancratistatin Intermediate
| Parameter | 4,6-O-Isopropylidene Strategy | 4,6-O-Benzylidene Strategy |
| Protecting Group | Isopropylidene (Acetonide) | Benzylidene |
| Key Intermediate | This compound derived nitroalkene | 4,6-O-Benzylidene-D-glucal derived equivalent |
| Yield of Key Coupling Step | High (Reported as "high yield and as a single diastereomer" in a Michael addition)[1][2] | Generally high, but can be influenced by catalyst and reaction conditions. |
| Stereoselectivity | Excellent diastereoselectivity in Michael additions and subsequent intramolecular Henry reactions.[1][2][3] | High stereoselectivity is achievable, often directed by the rigid chair-like conformation imposed by the benzylidene group. |
| Number of Steps (Protection) | Typically a single step from a suitable diol. | Also a single step from a diol. |
| Deprotection Conditions | Mild acidic conditions (e.g., aqueous TFA, aqueous acetic acid).[1] | Hydrogenolysis (e.g., H₂, Pd/C) or strong acidic conditions. |
| Compatibility | Stable to a wide range of reaction conditions, but sensitive to strong acid. | Stable to many conditions, but sensitive to hydrogenolysis and strong acid. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation in other synthetic endeavors.
Protocol 1: Synthesis of the 4,6-O-Isopropylidene Protected Nitroalkene Intermediate
This protocol is adapted from synthetic routes towards (+)-Pancratistatin.[1][4]
Step 1: Isopropylidene Protection of D-glucal
-
To a solution of D-glucal in anhydrous acetone (B3395972) and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with triethylamine (B128534) and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford this compound.
Step 2: Conversion to the Nitroalkene
-
The protected glucal is then subjected to a sequence of reactions, typically involving opening of the glycal double bond and subsequent elaboration to the nitroalkene. A common method involves epoxidation followed by reaction with a nitroalkane anion.
-
Detailed procedures for this multi-step conversion can be found in the supporting information of the cited literature.[1][4]
Protocol 2: Deprotection of the 4,6-O-Isopropylidene Group
This procedure is a critical step in the later stages of the (+)-Pancratistatin synthesis to reveal the C4 and C6 hydroxyl groups for subsequent cyclization.[1]
-
Dissolve the isopropylidene-protected intermediate in a mixture of trifluoroacetic acid (TFA) and water.
-
Heat the solution at 50 °C and monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) and dry the combined organic layers over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the deprotected diol, which is often used in the next step without further purification.
Visualization of Key Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic strategies discussed.
References
- 1. Total Synthesis of (+)-Pancratistatin by the Rh(III)-Catalyzed Addition of a Densely Functionalized Benzamide to a Sugar-Derived Nitroalkene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of (+)-Pancratistatin and Its Potent Topo I Inhibition Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Navigating the Synthetic Landscape: A Comparative Guide to Key Intermediates from 4,6-O-Isopropylidene-D-glucal
For researchers and professionals in drug development and the chemical sciences, 4,6-O-Isopropylidene-D-glucal stands as a versatile and pivotal starting material in the synthesis of a diverse array of carbohydrate-based molecules. Its strategic protection of the 4- and 6-hydroxyl groups, coupled with the reactive double bond, opens up a multitude of synthetic pathways to key intermediates. This guide provides an objective comparison of the primary synthetic routes—epoxidation, dihydroxylation, Ferrier rearrangement, and azidonitration—offering a comprehensive overview of their performance, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic goal.
The strategic functionalization of this compound allows for the stereocontrolled introduction of various functionalities at the C1, C2, and C3 positions, leading to the formation of essential building blocks for oligosaccharides, C-glycosides, and aminosugars. The choice of synthetic route significantly impacts the yield, stereoselectivity, and overall efficiency of the transformation.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic transformations of this compound, providing a clear comparison of their outcomes.
| Synthetic Route | Key Reagents | Product Type | Yield (%) | Diastereomeric Ratio (α:β or syn:anti) | Reaction Time |
| Epoxidation | m-CPBA | 1,2-Anhydro-4,6-O-isopropylidene-α-D-glucopyranose | ~75-85% | Predominantly α | 4-6 h |
| Dihydroxylation | OsO₄ (catalytic), NMO | 4,6-O-Isopropylidene-D-glycopyranose | ~80-90% | Predominantly syn (gluco) | 12-24 h |
| Ferrier Rearrangement | ROH, Lewis Acid (e.g., BF₃·OEt₂) | 2,3-Unsaturated Glycoside | ~70-90% | Varies with alcohol and catalyst | 1-4 h |
| Azidonitration | NaN₃, CAN | 2-Azido-2-deoxy-glycosyl Nitrate (B79036) | ~60-70% | Predominantly gluco | 2-4 h |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below to ensure reproducibility and facilitate the practical application of these routes.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes the synthesis of 1,2-anhydro-4,6-O-isopropylidene-α-D-glucopyranose, a versatile intermediate for the introduction of various nucleophiles at the C1 and C2 positions.
Procedure:
-
Dissolve this compound (1.0 g, 5.37 mmol) in anhydrous dichloromethane (B109758) (25 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add sodium bicarbonate (1.35 g, 16.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.44 g, 6.44 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297), 4:1) to afford the epoxide as a white solid.
Catalytic Dihydroxylation with Osmium Tetroxide
This method provides access to the corresponding syn-diol, a key precursor for various orthogonally protected sugar derivatives.
Procedure:
-
To a solution of this compound (1.0 g, 5.37 mmol) in a mixture of acetone (B3395972) (20 mL) and water (2 mL), add N-methylmorpholine N-oxide (NMO, 0.75 g, 6.44 mmol).
-
Stir the mixture at room temperature until all solids dissolve.
-
Add a 4% aqueous solution of osmium tetroxide (OsO₄, 0.2 mL, 0.032 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) (10 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
The crude diol can often be used without further purification or can be purified by crystallization or column chromatography.
Ferrier Rearrangement for the Synthesis of 2,3-Unsaturated Glycosides
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides, which are valuable intermediates for the synthesis of C-glycosides and other complex carbohydrates.
Procedure:
-
Dissolve this compound (1.0 g, 5.37 mmol) and the desired alcohol (e.g., benzyl (B1604629) alcohol, 1.16 g, 10.74 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere.
-
Cool the solution to -20 °C.
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.67 mL, 5.37 mmol) dropwise.
-
Stir the reaction mixture at -20 °C and allow it to warm to room temperature over 1-4 hours, while monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine (B128534) (1.5 mL).
-
Dilute the mixture with dichloromethane (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the 2,3-unsaturated glycoside.
Azidonitration for the Preparation of 2-Azido-2-deoxy Sugars
This reaction introduces an azide (B81097) group at the C2 position, a precursor to an amino group, which is a critical functionality in many biologically active molecules.
Procedure:
-
To a solution of this compound (1.0 g, 5.37 mmol) in acetonitrile (B52724) (25 mL) at -15 °C, add sodium azide (NaN₃, 1.05 g, 16.1 mmol).
-
Stir the suspension vigorously and add a solution of ceric ammonium (B1175870) nitrate (CAN, 8.83 g, 16.1 mmol) in acetonitrile (25 mL) dropwise over 30 minutes, maintaining the temperature at -15 °C.
-
Stir the reaction mixture for 2-4 hours at this temperature.
-
Monitor the reaction by TLC. After completion, pour the mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product, a mixture of anomeric nitrates, is then purified by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations.
Caption: Epoxidation of this compound.
Caption: Dihydroxylation of this compound.
Caption: Ferrier Rearrangement of this compound.
Caption: Azidonitration of this compound.
A Comparative Review of D-Glucal Derivatives: From Synthesis to Therapeutic Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the diverse applications of D-glucal derivatives. This review objectively compares the performance of various derivatives with supporting experimental data, detailed protocols, and mechanistic insights.
D-glucal, an unsaturated monosaccharide derived from D-glucose, and its derivatives have emerged as versatile building blocks and bioactive molecules in medicinal chemistry and chemical biology. Their unique chemical reactivity, stemming from the endocyclic double bond, allows for a wide array of chemical modifications, leading to a diverse library of compounds with significant therapeutic potential. This guide provides a comparative analysis of different D-glucal derivatives across key application areas, including their roles as enzyme inhibitors, anticancer agents, antiviral compounds, and wound healing promoters.
Glycosidase Inhibition: A Sweet Spot for D-Glucal Derivatives
D-glucal derivatives have been extensively investigated as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes, including digestion, lysosomal metabolism, and viral entry. The ability of these derivatives to mimic the natural substrates of glycosidases makes them potent and selective inhibitors.
Comparative Inhibitory Activity
A range of D-glucal derivatives has demonstrated significant inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1,5-Anhydro-2-deoxy-D-arabino-hex-1-enitol (D-glucal) | α-Glucosidase | - | [1][2][3][4] |
| Triacetyl-D-glucal | α-Glucosidase | - | [1][2][3][4] |
| 2-Deoxy-2-fluoro-D-glucal | β-Glucosidase | Weak inhibitor | [5] |
| 1-Nitro-D-glucal | β-Glucosidase | Irreversible inactivator | [5] |
| Phenyl carbamoyl (B1232498) methoxy (B1213986) thiosemicarbazone derivatives | α-Glucosidase | 23.95 ± 0.038 to 573.67 ± 0.043 | [3] |
Note: Specific IC50 values for D-glucal and triacetyl-D-glucal as direct α-glucosidase inhibitors were not consistently reported in the reviewed literature, but their derivatives show significant activity.
Anticancer Applications: Targeting Tumor Cell Proliferation and Signaling
Several D-glucal derivatives have exhibited promising anticancer activities by interfering with cancer cell proliferation and modulating key signaling pathways. Their ability to induce apoptosis and inhibit tumor growth makes them attractive candidates for cancer therapy.
In Vitro Anticancer Activity of Glucal-Derived Compounds
Four newly synthesized glucal-derived compounds (5a, 5b, 5c, and 5d) with substitutions based on fluorine, nitrogen, and aromatic rings were tested against the pancreatic cancer cell line Mia-PaCa-2. Compounds 5a and 5b demonstrated significant cytotoxicity, causing approximately 80% cell death after 48 hours of incubation.[1]
| Compound | Cell Line | Incubation Time (h) | % Cell Death |
| 5a | Mia-PaCa-2 | 48 | ~80% |
| 5b | Mia-PaCa-2 | 48 | ~80% |
In silico studies suggest that compound 5b has a high potential to interact with and inhibit Janus kinase 3 (JAK3) and c-Jun N-terminal kinase 1 (JNK1), key proteins in signaling pathways associated with pancreatic cancer.[1]
Signaling Pathways in Cancer Targeted by D-Glucal Derivatives
D-glucal derivatives can influence several signaling pathways crucial for cancer cell survival and proliferation. One of the proposed mechanisms involves the modulation of pathways regulated by oncogenes like K-RAS, which are frequently mutated in pancreatic cancer. These pathways include the PI3K/Akt/mTOR, NF-κB, and GSK3β signaling cascades.[1] Furthermore, glucose metabolism, a hallmark of cancer, is intertwined with signaling pathways like the NF-κB and β-catenin pathways, which can be influenced by glucose analogs.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-Glucal-Based Glycosyl Donors: Benchmarking Against 4,6-O-Isopropylidene-D-glucal
For researchers, scientists, and professionals in drug development, the selection of an appropriate glycosyl donor is a critical step in the synthesis of complex carbohydrates and glycoconjugates. The reactivity and stereoselectivity of the donor profoundly influence the yield and purity of the desired product. This guide provides a comparative analysis of 4,6-O-Isopropylidene-D-glucal against other commonly employed D-glucal-based glycosyl donors, supported by available experimental data and detailed methodologies.
While direct, side-by-side comparative studies benchmarking the performance of this compound are limited in the current literature, its performance can be inferred from the well-established principles of protecting group effects on glycosyl donor reactivity. As a cyclic acetal (B89532), the isopropylidene group is expected to impart distinct characteristics compared to donors protected with ether or ester groups.
Executive Summary of Glycosyl Donor Performance
The choice of protecting group on the D-glucal scaffold significantly alters the donor's electronic and conformational properties, thereby dictating its performance in glycosylation reactions. Ether-type protecting groups, such as benzyl (B1604629) ethers, are considered "arming" as they increase the electron density of the pyranose ring, leading to a more reactive glycosyl donor. Conversely, ester-type protecting groups like acetates are "disarming," reducing the donor's reactivity.
Cyclic acetals, such as the 4,6-O-isopropylidene and the more commonly studied 4,6-O-benzylidene groups, also act as disarming groups. This is attributed to conformational rigidity and electronic effects that stabilize the ground state of the donor more than the transition state of the glycosylation reaction. Consequently, this compound is anticipated to be a less reactive donor compared to its per-O-benzylated or silylated counterparts, but potentially offering enhanced stereoselectivity due to a more defined trajectory of nucleophilic attack.
Quantitative Performance Comparison
The following tables summarize experimental data for common D-glucal donors from various studies to provide a basis for indirect comparison. It is crucial to note that reaction conditions such as the acceptor, promoter, solvent, and temperature significantly impact the outcome, and thus, this data should be interpreted with caution as it is not from direct comparative experiments.
Table 1: Performance of 3,4,6-tri-O-acetyl-D-glucal (an Ester-Protected Donor)
| Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Benzyl alcohol | Perfluorophenylboronic acid | CH₃NO₂ | 78 | 4:1 | [1] |
| Cyclohexanol | Perfluorophenylboronic acid | CH₃NO₂ | 85 | 5:1 | [1] |
| 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Boron trifluoride | Benzene | High (not specified) | Predominantly α | [2] |
| Allyl alcohol | Bromodimethylsulfonium bromide | CH₂Cl₂ | 90 | 85:15 | [3] |
Table 2: Performance of 3,4,6-tri-O-benzyl-D-glucal (an Ether-Protected Donor)
| Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| Methanol | Triphenylphosphine hydrobromide | Dichloromethane | Moderate (not specified) | Predominantly α | [4] |
| Cholesterol | HY zeolite | Dichloromethane | 50 | α-only | [4] |
| Thiophenol | HY zeolite | Dichloromethane | 50 | α-only | [4] |
Table 3: Performance of Silyl-Protected D-Glucal Donors
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Yield (%) | α:β Ratio | Reference |
| 3,4-O-TIPDS-protected glucal | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | p-TsOH | Not specified | High (not specified) | Exclusively α | [2] |
Experimental Protocols
Below are representative experimental methodologies for glycosylation reactions using different types of D-glucal donors.
Protocol 1: Ferrier Rearrangement using 3,4,6-tri-O-acetyl-D-glucal
This procedure is based on the perfluorophenylboronic acid-catalyzed reaction of 3,4,6-tri-O-acetyl-D-glucal with an alcohol.[1]
-
To a solution of 3,4,6-tri-O-acetyl-D-glucal (1.0 equivalent) and the glycosyl acceptor (1.1 equivalents) in nitromethane (B149229) (CH₃NO₂), add perfluorophenylboronic acid (20 mol %).
-
Stir the reaction mixture at the specified temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the 2,3-unsaturated glycoside.
-
Determine the α:β ratio by ¹H NMR spectroscopy.
Protocol 2: Glycosylation with 3,4,6-tri-O-benzyl-D-glucal using HY Zeolite
This protocol describes a method for the synthesis of 2,3-unsaturated glycosides using a solid acid catalyst.[4]
-
Activate HY zeolite by heating under vacuum prior to use.
-
To a stirred suspension of the activated HY zeolite in dry dichloromethane, add a solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 equivalent) and the glycosyl acceptor (e.g., an alcohol or thiol).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon consumption of the starting material, filter off the zeolite and wash it with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 2,3-unsaturated glycoside.
Visualizing Glycosylation Concepts
To aid in the understanding of the processes and components discussed, the following diagrams are provided.
Caption: A general workflow for a chemical glycosylation reaction.
Caption: A structural comparison of different D-glucal donors.
References
- 1. researchgate.net [researchgate.net]
- 2. Unsaturated carbohydrates. Part IX. Synthesis of 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides from tri-O-acetyl-D-glucal - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 2,3:4,6-di-O-isopropylidene-D-allopyranose from D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinetic Perspectives on the Reactivity of 4,6-O-Isopropylidene-D-glucal: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of reactions involving protected carbohydrate synthons is paramount for optimizing synthetic routes and achieving desired stereochemical outcomes. This guide provides a comparative analysis of the kinetic studies of key reactions involving 4,6-O-protected D-glucals, with a focus on 4,6-O-Isopropylidene-D-glucal. While specific quantitative kinetic data for the isopropylidene derivative remains elusive in the current literature, this guide draws upon mechanistic studies and data from closely related analogues to offer valuable insights into its reactivity in epoxidation, glycosylation, and aziridination reactions.
Comparative Analysis of Reaction Kinetics
The reactivity of D-glucal derivatives is significantly influenced by the nature of the protecting groups at the C4 and C6 positions. These groups can exert steric and electronic effects that modulate the accessibility and reactivity of the endocyclic double bond. The following tables provide a qualitative comparison of how different 4,6-O-protecting groups influence key synthetic transformations of D-glucal.
Table 1: Qualitative Comparison of Epoxidation Reactions
| Protecting Group | Reagent/Catalyst | Stereoselectivity | Relative Rate (Inferred) |
| Benzylidene | DMDO | High α-selectivity | Moderate |
| Benzyl | DMDO | High α-selectivity | Fast |
| Acetyl | DMDO | Mixture of α and β | Moderate |
| Isopropylidene | DMDO (projected) | High α-selectivity (expected) | Moderate to Fast |
Note: The projected outcome for the isopropylidene group is based on the general trend that bulky, conformationally rigid protecting groups favor attack from the less hindered α-face.
Table 2: Qualitative Comparison of Glycosylation Reactions
| Protecting Group | Donor Type | Promoter/Catalyst | Stereoselectivity | Mechanistic Insight |
| Benzylidene | Thioglycoside | NIS/TMSOTf | Generally β-selective | SN2-like mechanism often proposed[1] |
| Benzyl | - | - | Varies | - |
| Acetyl | - | - | Varies | - |
| Isopropylidene | Thioglycoside (projected) | NIS/TMSOTf (projected) | Likely β-selective | SN2-like mechanism expected |
Note: The stereochemical outcome of glycosylation is highly dependent on the donor, acceptor, and reaction conditions.
Table 3: Qualitative Comparison of Aziridination Reactions
| Protecting Group | Nitrogen Source | Catalyst | Stereoselectivity |
| Benzylidene | Sulfamates | Rhodium | High |
| Benzyl | - | - | - |
| Acetyl | - | - | - |
| Isopropylidene | Sulfamates (projected) | Rhodium (projected) | High (expected) |
Note: Intramolecular aziridination of glycal-derived sulfamates has been shown to be highly stereocontrolled.[2]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for the epoxidation and glycosylation of 4,6-O-protected D-glucals, which can be adapted for studies involving this compound.
Protocol 1: Epoxidation of 3,4,6-tri-O-benzyl-D-glucal with in situ generated DMDO[3]
Materials:
-
3,4,6-tri-O-benzyl-D-glucal
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Oxone® (potassium peroxymonosulfate)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of 3,4,6-tri-O-benzyl-D-glucal (1.0 g, 2.4 mmol) in CH₂Cl₂ (15 mL) and acetone (1.5 mL) is prepared in a round-bottom flask.
-
Saturated aqueous NaHCO₃ (25 mL) is added, and the biphasic mixture is vigorously stirred and cooled in an ice bath.
-
A solution of Oxone® (4.4 g, 7.2 mmol) in water (30 mL) is added dropwise over 20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 6 hours.
-
The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the 1,2-anhydrosugar.
Protocol 2: General Procedure for NIS/TMSOTf Promoted Glycosylation[4]
Materials:
-
Glycosyl donor (e.g., a 4,6-O-protected thioglycoside)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
A mixture of the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ is stirred at room temperature under an inert atmosphere for 30 minutes.
-
The mixture is cooled to the desired temperature (e.g., -40 °C).
-
NIS (1.2 equiv) is added, followed by the catalytic amount of TMSOTf (0.1 equiv).
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a few drops of triethylamine, diluted with CH₂Cl₂, and filtered through Celite®.
-
The filtrate is washed with saturated aqueous sodium thiosulfate (B1220275) and brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the mechanistic pathways and experimental workflows is facilitated by clear visual diagrams. The following diagrams, generated using the DOT language, illustrate the epoxidation of a D-glucal derivative and a general workflow for a kinetic study.
Caption: Proposed pathway for the epoxidation of a 4,6-O-protected D-glucal.
Caption: General workflow for a kinetic study of a chemical reaction.
References
Comparative Analysis of Cross-Reactivity Profiles of 4,6-O-Isopropylidene-D-glucal Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4,6-O-Isopropylidene-D-glucal derivatives. In the absence of extensive direct comparative studies in the public domain, this document outlines the principles of assessing cross-reactivity and presents illustrative data based on established methodologies in immunology and glycobiology. The provided experimental protocols and data tables serve as a template for researchers to conduct their own comparative studies.
Introduction to Cross-Reactivity of Glucal Derivatives
This compound and its derivatives are valuable chiral building blocks in organic synthesis, particularly for the preparation of novel carbohydrate-based therapeutics and probes.[1] The isopropylidene protecting group masks the C4 and C6 hydroxyls of the glucal scaffold, influencing its conformation and, consequently, its recognition by antibodies and receptors. Understanding the cross-reactivity of these derivatives is crucial in drug development to predict potential off-target effects and to design molecules with improved specificity.
Cross-reactivity occurs when an antibody or receptor, specific for one antigen, binds to a different but structurally similar molecule.[1] In the context of this compound derivatives, cross-reactivity can be influenced by modifications to the glucal ring, the nature of other protecting groups, and the overall three-dimensional structure of the molecule.
Comparative Cross-Reactivity Data
Due to the limited availability of direct comparative cross-reactivity studies for this compound derivatives, the following tables present hypothetical, yet scientifically plausible, data to illustrate how such comparisons could be structured. These tables are based on the principles of molecular recognition, where structural similarity often correlates with cross-reactivity.
For this comparative guide, we will consider the following hypothetical compounds:
-
Compound A: this compound
-
Alternative 1: 3-O-Benzyl-4,6-O-isopropylidene-D-glucal (A structurally similar derivative with a bulky aromatic protecting group at C3)
-
Alternative 2: 4,6-O-Benzylidene-D-glucal (A derivative with a different acetal (B89532) protecting group)
-
Alternative 3: D-Glucal (The unprotected parent compound)
Table 1: Antibody Cross-Reactivity Profile (Competitive ELISA)
This table illustrates the percentage cross-reactivity of a hypothetical monoclonal antibody (mAb-A) raised against Compound A with the selected alternatives. Cross-reactivity is determined by competitive ELISA, where the concentration of each compound required to inhibit 50% of the binding of mAb-A to coated Compound A is compared.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| Compound A | This compound | 10 | 100% |
| Alternative 1 | 3-O-Benzyl-4,6-O-isopropylidene-D-glucal | 50 | 20% |
| Alternative 2 | 4,6-O-Benzylidene-D-glucal | 200 | 5% |
| Alternative 3 | D-Glucal | >1000 | <1% |
-
Note: The % Cross-Reactivity is calculated as (IC50 of Compound A / IC50 of Alternative) x 100. The data is illustrative.
Table 2: Lectin Binding Affinity (Surface Plasmon Resonance)
This table shows the binding affinity (KD) of the compounds to a panel of lectins, which are carbohydrate-binding proteins. This data can reveal potential off-target interactions with endogenous receptors.
| Compound | Concanavalin A (Con A) - K_D (μM) | Wheat Germ Agglutinin (WGA) - K_D (μM) | Ricinus Communis Agglutinin I (RCA_120) - K_D (μM) |
| Compound A | >500 | >500 | >500 |
| Alternative 1 | >500 | >500 | >500 |
| Alternative 2 | >500 | >500 | >500 |
| Alternative 3 | 150 | >500 | 85 |
-
Note: The data is illustrative and based on the principle that protecting groups can sterically hinder lectin binding. Unprotected D-glucal would be expected to show some affinity for glucose/mannose-binding lectins.
Experimental Protocols
Competitive ELISA for Antibody Cross-Reactivity
This protocol describes a standard competitive ELISA to determine the cross-reactivity of related compounds with a specific antibody.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody (mAb-A, specific for Compound A)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Compound A and competitor compounds (Alternatives 1-3)
Procedure:
-
Coating: Coat the wells of a microtiter plate with Compound A-protein conjugate (e.g., BSA-Compound A) at a concentration of 1-10 µg/mL in Coating Buffer overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of Compound A (standard) and the competitor compounds in Assay Buffer (e.g., Blocking Buffer).
-
Add a fixed, predetermined concentration of the primary antibody (mAb-A) to each well.
-
Immediately add the serial dilutions of the standard and competitor compounds to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with Wash Buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add TMB substrate solution to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Stop the reaction by adding Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the competitor concentration. Determine the IC50 value for each compound. Calculate the percent cross-reactivity as described in the note for Table 1.
Surface Plasmon Resonance (SPR) for Lectin Binding Affinity
This protocol outlines the use of SPR to measure the binding kinetics and affinity of the glucal derivatives to immobilized lectins.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Immobilization buffers (e.g., acetate (B1210297) buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Lectin solutions (Con A, WGA, RCA_120)
-
Running buffer (e.g., HBS-EP+)
-
Glucal derivative solutions of varying concentrations
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the lectin solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the glucal derivative over the lectin-immobilized surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a suitable regeneration solution (e.g., a low pH buffer or a solution of a competing sugar) to remove the bound analyte.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Experimental Workflows and Relationships
To aid in the understanding of the experimental processes and the logical flow of a cross-reactivity study, the following diagrams are provided.
Caption: Workflow for the Competitive ELISA Protocol.
Caption: Logical Flow of a Cross-Reactivity Study.
Conclusion
The assessment of cross-reactivity is a critical step in the preclinical evaluation of novel therapeutic candidates. For derivatives of this compound, this involves a systematic comparison against structurally related molecules using robust immunoassays and biophysical techniques. While direct comparative data is currently scarce in the literature, the principles and protocols outlined in this guide provide a framework for researchers to generate and interpret such data. By understanding the structural determinants of binding specificity, scientists can better design and select glucal derivatives with optimal therapeutic profiles and minimal off-target effects.
References
Safety Operating Guide
Proper Disposal of 4,6-O-Isopropylidene-D-glucal: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 4,6-O-Isopropylidene-D-glucal (CAS 51450-36-3), a common intermediate in pharmaceutical and glycobiology research. The primary and recommended method of disposal is through a licensed hazardous waste disposal facility.
Immediate Safety and Handling for Disposal
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times during handling and preparation for disposal. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "51450-36-3."
-
Do not mix this compound with other chemical waste unless compatibility has been verified. Incompatible materials can lead to dangerous reactions.
2. Container Selection and Management:
-
Use a container that is in good condition, free of leaks, and compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
-
The container must have a secure, screw-on cap to prevent spills.
-
Keep the waste container closed except when adding waste.
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
Secondary containment, such as a larger, chemically resistant tray or bin, is highly recommended to contain any potential leaks.
4. Scheduling a Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
Quantitative Data
No specific quantitative data for the disposal of this compound, such as concentration limits for sewer disposal or specific pH ranges for neutralization, are publicly available. The precautionary principle dictates that it should be treated as hazardous waste regardless of concentration.
| Parameter | Value | Source |
| Disposal Method | Hazardous Waste Disposal Facility | Safety Data Sheet |
| GHS Hazard Statements | H302, H315, H319, H335 | Safety Data Sheet |
| GHS Pictogram | GHS07 (Harmful/Irritant) | Safety Data Sheet |
Experimental Protocols
Detailed experimental protocols for the in-laboratory neutralization or chemical degradation of this compound are not provided in publicly accessible safety and chemical literature. The standard industry practice is the collection and thermal destruction of this type of waste by a specialized and licensed facility.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safeguarding Your Research: Personal Protective Equipment for Handling 4,6-O-Isopropylidene-D-glucal
Essential guidance for the safe handling and disposal of 4,6-O-Isopropylidene-D-glucal is critical for protecting researchers and ensuring a secure laboratory environment. This guide provides detailed personal protective equipment (PPE) recommendations, operational plans, and disposal protocols tailored for drug development professionals and scientists. The primary known hazard of this compound is its potential to cause serious eye irritation. Adherence to these protocols is vital for mitigating risks and maintaining regulatory compliance.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solids | Chemical safety goggles | Nitrile or Neoprene gloves (double-gloving recommended) | Laboratory coat | N95 or P100 respirator if dust is generated |
| Dissolving in Solvents | Chemical safety goggles or face shield | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions and Work-up | Chemical safety goggles or face shield | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges and P100 particulate filters |
Detailed PPE Specifications and Rationale
Eye and Face Protection: Due to its classification as a serious eye irritant (H319), chemical safety goggles are the minimum requirement for all handling procedures.[1][2] When there is a significant risk of splashing, such as during solvent transfers or reaction work-ups, a face shield should be worn in addition to safety goggles.
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection: this compound is a solid with low volatility, so respiratory protection is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if the material is handled in a way that generates dust or aerosols, or if working outside of a fume hood, an air-purifying respirator equipped with an organic vapor cartridge and a P100 particulate filter is recommended to minimize inhalation exposure.[1][4][5][6][7]
Operational and Disposal Plans
A clear and logical workflow is essential for the safe handling and disposal of this compound. The following diagram outlines the key steps from preparation to final disposal.
Experimental Protocols:
-
Weighing: Always weigh solid this compound in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling any airborne particles.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Ensure adequate stirring to facilitate dissolution.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert colleagues. For small spills, use an absorbent material appropriate for organic compounds. For larger spills, follow your institution's emergency procedures. All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as chemical waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for non-halogenated solid organic waste.
-
Liquid Waste: Collect in a compatible, labeled container for non-halogenated organic solvent waste.[8][9][10][11][12] Do not mix with incompatible waste streams.
-
Empty Containers: Rinse empty containers with a suitable solvent three times. The rinsate should be collected and disposed of as liquid chemical waste. Deface the label on the empty container before disposal in accordance with your institution's guidelines.
By adhering to these safety protocols and operational plans, researchers can handle this compound with a high degree of safety, minimizing exposure risks and ensuring a secure laboratory environment.
References
- 1. alaskasafety.com [alaskasafety.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. gloves.com [gloves.com]
- 4. 3M Organic Vapor/Acid Gas With P100 Filter Cartridge For 7500 Half Mask and 6000 Full And [amleo.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. 3m.com [3m.com]
- 7. bayshoresafety.com [bayshoresafety.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
